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  • Product: 4-Nitrophenyl morpholin-4-ylcarbamate
  • CAS: 516493-89-3

Core Science & Biosynthesis

Foundational

Whitepaper: 4-Nitrophenyl Morpholin-4-ylcarbamate in Advanced Organic Synthesis

Executive Summary In modern organic synthesis and drug development, the precise installation of functional groups is paramount. 4-Nitrophenyl morpholin-4-ylcarbamate (CAS: 17376-42-0, Molecular Formula: C11H12N2O5) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug development, the precise installation of functional groups is paramount. 4-Nitrophenyl morpholin-4-ylcarbamate (CAS: 17376-42-0, Molecular Formula: C11H12N2O5) is a highly versatile, bench-stable activated carbamate reagent[1]. It is engineered to facilitate the transfer of a morpholine-4-carbonyl (carbamoyl) group to various nucleophiles, a process known as carbamoylation. By merging the privileged morpholine heterocyclic scaffold with an activated 4-nitrophenyl leaving group, this reagent serves as a critical building block for synthesizing asymmetric ureas and carbamates, which are ubiquitous motifs in medicinal chemistry.

Mechanistic Causality: The Carbamoylation Pathway

The synthetic utility of 4-nitrophenyl morpholin-4-ylcarbamate is governed by the principles of nucleophilic acyl substitution. Unlike highly reactive and moisture-sensitive acyl chlorides (e.g., morpholine-4-carbonyl chloride), this activated carbamate offers a controlled reaction rate that prevents over-acylation and unwanted side reactions in complex, multi-functionalized substrates.

The efficacy of this reagent is intrinsically linked to the electronic properties of the 4-nitrophenyl group. During aminolysis (reaction with primary or secondary amines), the incoming amine attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate[2]. The subsequent collapse of this intermediate is driven by the expulsion of the 4-nitrophenoxide ion. This leaving group is exceptionally stable due to the electron-withdrawing nature of the nitro group, which delocalizes the negative charge via resonance.

Mechanism A 4-Nitrophenyl Carbamate C Tetrahedral Intermediate A->C Attack B Amine Nucleophile B->C D Urea Product C->D Collapse E 4-Nitrophenoxide Leaving Group C->E

Figure 1: Nucleophilic acyl substitution mechanism for urea synthesis.

Medicinal Chemistry Applications: The Morpholine Motif

The morpholine ring is a "privileged scaffold" in pharmacology. Its incorporation into drug candidates routinely improves critical pharmacokinetic (PK) properties, including aqueous solubility, metabolic stability, and overall bioavailability. The oxygen atom acts as a strong hydrogen bond acceptor, while the basic nitrogen participates in crucial target-binding interactions.

By utilizing 4-nitrophenyl morpholin-4-ylcarbamate, medicinal chemists can efficiently install a morpholine-urea capping group during late-stage lead optimization. For example, morpholine-containing ureas are structural linchpins in the development of targeted kinase inhibitors, such as Focal Adhesion Kinase (FAK) and VEGFR3 inhibitors[3]. These pathways are critical in oncology; suppressing FAK activation induces anoikis (apoptosis due to inappropriate extracellular matrix attachment) and significantly reduces tumor growth, angiogenesis, and metastasis[3].

Quantitative Data: Comparative Analysis of Acylating Agents

Selecting the correct carbamoylating agent requires balancing reactivity with stability. The table below summarizes why 4-nitrophenyl morpholin-4-ylcarbamate is often the reagent of choice over traditional alternatives.

Acylating ReagentLeaving Group pKaRelative ReactivityShelf StabilityByproduct Removal Strategy
Morpholine-4-carbonyl chloride ~ -7.0 (HCl)Very HighLow (Moisture sensitive)Aqueous wash (generates HCl)
4-Nitrophenyl morpholin-4-ylcarbamate 7.15 High High (Stable at RT) Basic aqueous wash (1M NaOH)
Phenyl morpholin-4-ylcarbamate 9.95ModerateHighBasic aqueous wash (Stronger base needed)
CDI-activated morpholine ~ 14.0 (Imidazole)Low-ModerateModerateAqueous wash (Water soluble)

Experimental Methodology: Asymmetric Urea Synthesis

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for synthesizing asymmetric ureas via aminolysis[2]. The causality behind each step is explicitly defined to guarantee high yields and purity.

Protocol: Carbamoylation of Primary/Secondary Amines

Reagents Required:

  • 4-Nitrophenyl morpholin-4-ylcarbamate (1.0 equiv)

  • Target Amine Nucleophile (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step Workflow:

  • Initiation: Dissolve 1.0 equivalent of 4-nitrophenyl morpholin-4-ylcarbamate in anhydrous DCM under an inert nitrogen atmosphere. Causality: While the reagent is bench-stable, anhydrous conditions prevent competitive hydrolysis of the carbamate into morpholine and carbon dioxide.

  • Base Addition: Add 2.0 equivalents of DIPEA. Causality: DIPEA acts as a non-nucleophilic proton scavenger. It neutralizes any amine hydrochloride salts and deprotonates the tetrahedral intermediate, driving the reaction forward.

  • Nucleophilic Attack: Cool the reaction flask to 0 °C using an ice bath, then add the target amine (1.1 equiv) dropwise. Causality: Cooling mitigates the exothermic nature of the initial nucleophilic attack, suppressing the formation of symmetrical urea byproducts.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2–12 hours. Monitor the reaction via LC-MS. The reaction is complete when the mass peak corresponding to the starting carbamate disappears.

  • Quenching & Workup (Self-Validation Step): Dilute the reaction with additional DCM and wash the organic layer sequentially with 1M NaOH (3x). Causality: 4-Nitrophenol (the cleaved leaving group) has a pKa of 7.15 and will streak heavily on silica gel if not removed. Washing with 1M NaOH deprotonates it into sodium 4-nitrophenoxide, which is highly water-soluble. Self-Validation: The aqueous layer will turn a vibrant, bright yellow. Once the aqueous washes run clear, the leaving group has been successfully completely removed.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be utilized directly or purified via flash column chromatography if trace impurities remain.

Workflow Step1 1. Initiation Dissolve reagent in anhydrous DCM Step2 2. Nucleophilic Attack Add Amine + DIPEA at 0°C Step1->Step2 Step3 3. Propagation Stir at RT (2-12h), monitor by LC-MS Step2->Step3 Step4 4. Quenching & Workup Wash with 1M NaOH to extract 4-nitrophenol Step3->Step4

Figure 2: Step-by-step experimental workflow for carbamoylation.

References

  • European Patent Office (EP 2675793 B1). FAK INHIBITORS. Retrieved from:[Link]

Sources

Exploratory

Technical Whitepaper: 4-Nitrophenyl Morpholin-4-ylcarbamate – Chemical Mechanism of Action and Applications in Kinase Inhibitor Design

Executive Summary In modern drug discovery, the synthesis of highly selective kinase inhibitors relies on the precise assembly of complex pharmacophores. 4-Nitrophenyl morpholin-4-ylcarbamate (CAS 516493-89-3) is a speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the synthesis of highly selective kinase inhibitors relies on the precise assembly of complex pharmacophores. 4-Nitrophenyl morpholin-4-ylcarbamate (CAS 516493-89-3) is a specialized, chemoselective electrophilic reagent utilized extensively in the development of mutant kinase inhibitors[1]. Rather than acting as a biological drug itself, its "mechanism of action" is bipartite:

  • Chemical Mechanism: It acts via nucleophilic acyl substitution as a highly efficient carbamylating agent to synthesize urea and semicarbazide linkages.

  • Biological Mechanism of Derived Pharmacophores: The resulting morpholino-semicarbazide derivatives act as potent Type II kinase inhibitors, targeting the ATP-binding pocket of oncogenic kinases (e.g., FLT3, ABL, EGFR)[2].

This guide provides an in-depth analysis of both mechanisms, offering drug development professionals a self-validating protocol for utilizing this critical intermediate.

Chemical Mechanism of Action: Nucleophilic Acyl Substitution

The utility of 4-nitrophenyl morpholin-4-ylcarbamate lies in its precisely tuned reactivity. Standard chloroformates are highly reactive but prone to rapid hydrolysis, making them difficult to handle. Conversely, standard phenyl carbamates are too stable and require harsh conditions to react.

By incorporating a 4-nitrophenyl leaving group , the reagent strikes an optimal balance. The strongly electron-withdrawing nitro group lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyl carbon, increasing its electrophilicity. When a target amine (such as an aniline-based kinase scaffold) is introduced, the reaction proceeds via a classic addition-elimination pathway :

  • Nucleophilic Attack: The lone pair of the target amine attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl π-bond and expelling the 4-nitrophenolate anion.

  • Deprotonation: The resulting protonated semicarbazide is neutralized by a mild base (e.g., DIPEA), yielding the final stable pharmacophore.

The choice of the 4-nitrophenyl group is deliberate: the conjugate acid (4-nitrophenol) has a pKa of ~7.15, making it an excellent, resonance-stabilized leaving group that allows the coupling to proceed under mild conditions (40–60°C) without degrading sensitive kinase scaffolds [2].

ChemMech A N-Aminomorpholine (Nucleophile) C 4-Nitrophenyl morpholin-4-ylcarbamate (Activated Reagent) A->C TEA, CH2Cl2 0°C B 4-Nitrophenyl Chloroformate B->C E Morpholino-Semicarbazide Kinase Inhibitor C->E Nucleophilic Acyl Substitution (60°C) F 4-Nitrophenolate (Leaving Group) C->F Eliminated (Absorbs at 400nm) D Target Kinase Scaffold (Aniline/Amine) D->E

Chemical synthesis workflow utilizing 4-nitrophenyl morpholin-4-ylcarbamate.

Quantitative Comparison of Carbamylating Reagents

To understand the causality behind selecting 4-nitrophenyl morpholin-4-ylcarbamate over alternatives, consider the thermodynamic and kinetic parameters summarized below:

Reagent Leaving GrouppKa of Conjugate AcidRelative ElectrophilicityChemoselectivityOptimal Coupling Temp
Chloride (Chloroformate)-7.0Very HighLow (Prone to side reactions)-20°C to 0°C
4-Nitrophenolate 7.15 High High (Amine selective) 20°C to 60°C
Phenolate 9.95LowModerate>80°C (Requires strong base)

Biological Mechanism of Derived Pharmacophores

Once 4-nitrophenyl morpholin-4-ylcarbamate is coupled to an aniline scaffold, it forms a morpholino-semicarbazide moiety. This specific structural motif is highly prized in the design of Type II kinase inhibitors (e.g., targeting FLT3 in acute myeloid leukemia or mutant ABL in chronic myeloid leukemia) [3].

The biological mechanism of action of these derived drugs relies on three distinct spatial interactions within the kinase ATP-binding pocket:

  • Hinge Region Binding: The core aromatic scaffold of the drug forms hydrophobic and Van der Waals interactions with the kinase hinge region.

  • DFG-Out Motif Stabilization: The semicarbazide (NH-CO-NH) linkage acts as a critical hydrogen-bond donor/acceptor pair. It specifically interacts with the highly conserved Glutamate in the C-helix and the Aspartate in the DFG (Asp-Phe-Gly) motif, locking the kinase in its inactive "DFG-out" conformation[3].

  • Solvent-Exposed Solubilization: The morpholine ring, derived directly from the starting reagent, projects outward into the solvent-exposed channel. Morpholine's basic nitrogen and oxygen heteroatoms significantly improve the aqueous solubility and oral bioavailability of the highly lipophilic kinase inhibitor core.

BioMech cluster_Kinase Kinase ATP-Binding Pocket Drug Morpholino-Semicarbazide Pharmacophore Hinge Hinge Region (Scaffold Binding) Drug->Hinge Hydrophobic/VdW DFG DFG-Out Motif (Urea H-Bonds to Asp/Glu) Drug->DFG NH-CO-NH Hydrogen Bonds Solvent Solvent-Exposed Region (Morpholine Solubilization) Drug->Solvent Enhanced Aqueous Solubility

Binding mechanism of morpholino-semicarbazide inhibitors in the kinase ATP pocket.

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure high-fidelity synthesis of kinase inhibitors using 4-nitrophenyl morpholin-4-ylcarbamate, the following protocol is designed as a self-validating system . The causality behind this design relies on the colorimetric properties of the leaving group. As the reaction proceeds, the expelled 4-nitrophenol deprotonates in the presence of base to form the 4-nitrophenolate anion, which absorbs strongly at ~400 nm. This provides a built-in visual and spectrophotometric indicator of reaction progress.

Phase 1: Preparation of the Activated Reagent
  • Setup: In a flame-dried round-bottom flask under inert argon, dissolve 4-nitrophenyl chloroformate (1.2 eq) in anhydrous dichloromethane (DCM) and cool to 0°C using an ice bath.

  • Addition: Prepare a solution of N-aminomorpholine (1.0 eq) and triethylamine (TEA, 1.1 eq) in DCM. Add this dropwise to the electrophile solution over 30 minutes to prevent exothermic degradation[2].

  • Isolation: Stir for 1 hour post-addition. A white precipitate will form. Filter the product, wash with cold DCM, and dry under high vacuum to yield 4-nitrophenyl morpholin-4-ylcarbamate as a stable solid ()[1].

Phase 2: Chemoselective Coupling (The Self-Validating Step)
  • Reaction Initiation: Dissolve the target kinase scaffold (e.g., a primary aniline derivative, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add 4-nitrophenyl morpholin-4-ylcarbamate (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Thermal Activation: Heat the reaction mixture to 60°C.

  • Real-Time Validation: Monitor the reaction visually. The solution will transition from colorless to a deep, vibrant yellow. This color change is caused by the release of the 4-nitrophenolate anion.

  • Analytical Confirmation: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. Set the UV detector to 310 nm (for the core scaffold) and 400 nm (to quantify the 4-nitrophenolate leaving group). The reaction is complete when the 400 nm absorbance plateaus.

  • Purification: Quench the reaction with water to precipitate the highly hydrophobic morpholino-semicarbazide product. Filter and purify via preparative reverse-phase HPLC to remove residual 4-nitrophenol.

Conclusion

4-Nitrophenyl morpholin-4-ylcarbamate is a masterclass in reagent design. By leveraging the precise pKa and leaving-group kinetics of the 4-nitrophenolate anion, it enables the chemoselective synthesis of complex semicarbazide linkages. These linkages are not mere structural connectors; they are active pharmacophores that dictate the biological mechanism of action for next-generation Type II kinase inhibitors, anchoring the drug to the DFG-out motif while simultaneously enhancing pharmacokinetic viability.

References

  • National Center for Biotechnology Information. "4-Nitrophenyl morpholin-4-ylcarbamate | C11H13N3O5 | CID 20736284" PubChem. URL: [Link]

  • Gray, N. S., et al. "Kinase inhibitors for treating cancers." European Patent EP2298291A2.
  • Zhao, J., et al. "Small-Molecule Fms-like Tyrosine Kinase 3 Inhibitors: An Attractive and Efficient Method for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

Foundational

The Active Ester Advantage: A Technical Guide to 4-Nitrophenyl Morpholin-4-ylcarbamate in Drug Discovery

Executive Summary In modern medicinal chemistry, the precise construction of complex pharmacophores requires reagents that balance high reactivity with structural stability. 4-Nitrophenyl morpholin-4-ylcarbamate (CAS: 51...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the precise construction of complex pharmacophores requires reagents that balance high reactivity with structural stability. 4-Nitrophenyl morpholin-4-ylcarbamate (CAS: 516493-89-3) has emerged as a critical active ester intermediate. Structurally comprising a morpholine ring linked via a nitrogen-nitrogen bond to a carbamate, this compound serves as a highly efficient electrophilic building block. It is predominantly utilized to introduce the morpholin-4-yl-urea moiety into advanced drug scaffolds—a motif that is ubiquitous in targeted therapeutics, particularly kinase inhibitors targeting CSF1R, VEGFR, and PDGFR[1].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic chemistry, and validated laboratory protocols for synthesizing and utilizing 4-nitrophenyl morpholin-4-ylcarbamate.

Physicochemical Profiling

Understanding the baseline properties of 4-nitrophenyl morpholin-4-ylcarbamate is essential for optimizing reaction conditions, particularly regarding solvent selection and thermal stability. The electron-deficient nature of the 4-nitrophenyl group drastically lowers the pKa of the corresponding leaving group (4-nitrophenol, pKa ~7.15), making this molecule highly susceptible to nucleophilic attack by primary and secondary amines[2][3].

Table 1: Quantitative Physicochemical Data
PropertyValueRationale / Implication
IUPAC Name (4-nitrophenyl) N-morpholin-4-ylcarbamateDefines the N-N linkage between morpholine and the carbamate core.
CAS Registry Number 516493-89-3Unique identifier for procurement and literature screening.
Molecular Formula C₁₁H₁₃N₃O₅Confirms the presence of the active 4-nitrophenyl ester[4].
Molecular Weight 267.24 g/mol Utilized for precise stoichiometric calculations in bioconjugation.
Solubility Profile Soluble in DMF, DMSO, DCM; Insoluble in H₂ODictates the use of polar aprotic or halogenated solvents for coupling.
Reactivity Electrophilic Acyl SubstitutionActs as a urea-forming reagent via the expulsion of 4-nitrophenol.

Mechanistic Chemistry: The Active Ester Advantage

The utility of 4-nitrophenyl morpholin-4-ylcarbamate lies in its thermodynamic instability relative to the final urea product, coupled with its kinetic stability under anhydrous conditions.

When a target amine (e.g., a functionalized aniline or piperazine derivative) is introduced, the nitrogen lone pair attacks the carbonyl carbon of the carbamate. The transition state is stabilized by the highly electron-withdrawing nitro group on the adjacent phenyl ring. As the tetrahedral intermediate collapses, 4-nitrophenoxide is expelled. Because 4-nitrophenoxide is a weak base and an excellent leaving group, the reaction is driven to completion, yielding a highly stable morpholin-4-yl-urea[5].

Synthesis A 4-Aminomorpholine (Nucleophile) C 4-Nitrophenyl morpholin-4-ylcarbamate (Active Intermediate) A->C TEA, DCM, 0°C B 4-Nitrophenyl Chloroformate (Electrophile) B->C Acyl Substitution E Morpholin-4-yl Urea Derivative (Final API) C->E Aminolysis D Target Amine (R-NH2) (Drug Scaffold) D->E + 4-Nitrophenol (Leaving Group)

Caption: Workflow of 4-nitrophenyl morpholin-4-ylcarbamate synthesis and subsequent urea formation.

Applications in Targeted Therapeutics

In oncology and immunology, the morpholine ring is frequently employed to improve the aqueous solubility, metabolic stability, and hinge-binding interactions of small molecules[5]. Specifically, morpholin-4-yl ureas synthesized via this active ester are potent inhibitors of Colony Stimulating Factor 1 Receptor (CSF1R)[1].

By binding to the DFG-out conformation of the kinase domain, these ureas lock the enzyme in an inactive state. This halts downstream signaling cascades (such as PI3K/AKT and MEK/ERK), ultimately suppressing the proliferation of tumor-associated macrophages (TAMs) in the tumor microenvironment[1].

Pathway Ligand CSF-1 / IL-34 Receptor CSF1R Kinase Domain Ligand->Receptor Activates Pathway1 PI3K / AKT Pathway Receptor->Pathway1 Pathway2 MEK / ERK Pathway Receptor->Pathway2 Block Apoptosis / Reduced Inflammation Receptor->Block Kinase Inhibition Inhibitor Morpholin-4-yl Urea Inhibitor Inhibitor->Receptor Binds DFG-out conformation Outcome Macrophage Proliferation Pathway1->Outcome Pathway2->Outcome

Caption: Mechanism of action for morpholin-4-yl urea inhibitors targeting the CSF1R pathway.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality is explicitly stated to empower chemists to troubleshoot and adapt these workflows.

Protocol A: Synthesis of 4-Nitrophenyl morpholin-4-ylcarbamate

This protocol details the generation of the active ester from commercially available precursors[3].

  • Preparation: Dissolve 4-nitrophenyl chloroformate (1.1 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Causality: Anhydrous conditions are critical because chloroformates rapidly hydrolyze in the presence of ambient moisture, generating unreactive 4-nitrophenol and carbon dioxide.

  • Cooling: Chill the reaction vessel to 0 °C using an ice bath.

    • Causality: Cooling suppresses the highly exothermic nature of the reaction and prevents double-acylation side reactions.

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) to the chilled solution.

    • Causality: TEA acts as a non-nucleophilic proton scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation (and subsequent deactivation) of the incoming nucleophile.

  • Nucleophilic Attack: Dissolve 4-aminomorpholine (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate, 1:1). The product will appear as a distinct, UV-active spot.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: The NaHCO₃ wash is a self-validating purification step; it specifically deprotonates and removes any unreacted 4-nitrophenol (turning the aqueous layer bright yellow) and neutralizes residual chloroformate, leaving the pure carbamate in the organic phase.

Protocol B: Synthesis of Morpholin-4-yl Ureas via Aminolysis

This protocol describes the coupling of the active ester with a target drug scaffold[5].

  • Solvation: Dissolve the target primary or secondary amine (1.0 eq) and 4-nitrophenyl morpholin-4-ylcarbamate (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is chosen over DCM here because complex drug scaffolds (like indazole or pyrimidine derivatives) often exhibit poor solubility in halogenated solvents.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and stir at 50 °C for 4–6 hours.

    • Causality: While the 4-nitrophenyl leaving group is highly reactive, steric hindrance on complex amine scaffolds necessitates mild thermal energy to overcome the activation barrier of the tetrahedral intermediate.

  • Validation: Monitor reaction completion via LC-MS. The disappearance of the carbamate mass (m/z 268 [M+H]+) and the appearance of the urea product mass confirm success.

  • Purification: Purify the crude mixture via preparative reverse-phase HPLC.

Conclusion

4-Nitrophenyl morpholin-4-ylcarbamate is an indispensable reagent in the modern medicinal chemist's toolkit. By leveraging the thermodynamic driving force of the 4-nitrophenoxide leaving group, researchers can efficiently install morpholine-urea motifs into complex architectures. Whether designing the next generation of CSF1R inhibitors or optimizing the pharmacokinetic properties of a novel API, mastering the handling and reactivity of this active ester is a fundamental step toward successful drug development.

References

  • PubChem: 4-Nitrophenyl morpholin-4-ylcarbamate | C11H13N3O5 | CID 20736284 N
  • morpholin-4-ylcarbamic acid 4-nitrophenyl ester - CAS 516493-89-3 MolAid
  • US8153629B2 - Pharmaceutical compounds Google P
  • WO2025089370A1 - Compounds as CSF1R inhibitors Google P
  • New Glycosidase Activated Nitric Oxide Donors: Glycose and 3-Morphorlinosydnonimine Conjugates The Journal of Organic Chemistry - ACS Public

Sources

Exploratory

Mechanistic and Synthetic Profiling of 4-Nitrophenyl Morpholine-4-Carboxylate Reactivity

Executive Summary In the landscape of modern drug development and organic synthesis, the strategic functionalization of amines and alcohols is a foundational operation. 4-Nitrophenyl morpholine-4-carboxylate (CAS 17376-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and organic synthesis, the strategic functionalization of amines and alcohols is a foundational operation. 4-Nitrophenyl morpholine-4-carboxylate (CAS 17376-42-0) has emerged as a privileged reagent for these transformations, merging the pharmacologically valuable morpholine scaffold with a highly reactive activated carbamate center[1]. This technical guide provides an in-depth analysis of its reactivity profiles, the kinetic causality governing its nucleophilic acyl substitutions, and self-validating experimental protocols designed for high-fidelity synthesis.

Structural & Electronic Paradigms

The synthetic utility of 4-nitrophenyl morpholine-4-carboxylate is fundamentally dictated by its electronic architecture. As an activated carbamoylating agent, its efficacy relies on the presence of an exceptional leaving group[1]. The 4-nitrophenoxide ion serves this role perfectly; upon displacement, its negative charge is highly stabilized by the strongly electron-withdrawing nitro group via resonance[1]. This electronic stabilization makes 4-nitrophenoxide a vastly superior leaving group compared to standard alkoxides, allowing carbamoylation reactions to proceed under exceptionally mild conditions.

Mechanistic Kinetics: The Tetrahedral Intermediate

The core reactivity of this compound is defined by nucleophilic acyl substitution at the electrophilic carbamate carbonyl carbon[1]. Kinetic studies on analogous systems demonstrate that this is not a concerted process, but rather a stepwise multi-stage mechanism[2].

  • Formation of the Tetrahedral Intermediate: The incoming nucleophile attacks the carbonyl carbon, generating a transient, charge-separated zwitterionic tetrahedral intermediate (T±)[2].

  • Breakdown of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the 4-nitrophenoxide leaving group to yield the final product[1].

Kinetic Causality & Solvent Selection: Understanding the rate-limiting step is critical for optimizing reaction conditions. For weakly basic amines (those with low pKa values), the breakdown of the tetrahedral intermediate to the final products is the rate-limiting step[2]. Furthermore, because the formation of the zwitterionic intermediate (T±) involves significant charge separation, the reaction kinetics are highly sensitive to solvent polarity[2]. Utilizing polar aprotic solvents (such as DMF or dimethylacetamide) accelerates the reaction by stabilizing the polar transition state through enhanced solvation[2][3].

Mechanism R Reactants: Carbamate + Nucleophile NA Nucleophilic Attack at Carbonyl Carbon R->NA TI Zwitterionic Tetrahedral Intermediate (T±) NA->TI Polar Solvent Accelerates RLS Rate-Limiting Breakdown (for weak bases) TI->RLS P Products: Adduct + 4-Nitrophenoxide RLS->P Expulsion of Leaving Group

Kinetic pathway of nucleophilic acyl substitution via a tetrahedral intermediate.

Reactivity Profiles with Key Nucleophiles

The reagent exhibits distinct reactivity patterns depending on the nature of the attacking nucleophile.

  • Aminolysis: Reaction with primary and secondary amines forms stable urea derivatives. This is a fundamental process in medicinal chemistry for linking pharmacophores[2].

  • Alcoholysis (Transcarbamoylation): Alcohols can attack the carbamate center to form new carbamate esters. Because alcohols are significantly weaker nucleophiles than amines, this reaction requires the addition of a base to deprotonate the alcohol, generating a highly nucleophilic alkoxide ion[2].

  • Hydrolysis: Under aqueous conditions, the compound is susceptible to hydrolysis, yielding morpholine, carbon dioxide, and 4-nitrophenol[2]. This degradation pathway dictates that anhydrous conditions should be maintained during storage and synthesis.

Table 1: Nucleophile Reactivity & Kinetic Parameters

Nucleophile ClassReaction TypeProduct FormedRate-Limiting StepBase Catalysis Required?
Aliphatic Amines (High pKa)AminolysisUrea DerivativeFormation of T±No (Usually self-catalyzed)
Aryl Amines (Low pKa)AminolysisUrea DerivativeBreakdown of T±Often beneficial (e.g., DIPEA)
Alcohols AlcoholysisCarbamate EsterNucleophilic AttackYes (to form alkoxide)
Water (Aqueous Buffer)HydrolysisMorpholine + CO₂Varies by pHYes (or Acid-catalyzed)

Experimental Methodologies (Self-Validating Systems)

To ensure high-fidelity synthesis, experimental protocols must be designed as self-validating systems. The protocols below leverage the physicochemical properties of the 4-nitrophenol byproduct to provide real-time visual feedback on reaction completion and purification efficiency.

Protocol A: General Aminolysis for Urea Synthesis

Causality & Design: Aminolysis generates 4-nitrophenol as a byproduct. Because 4-nitrophenol has a pKa of ~7.15, it remains partially protonated and organic-soluble during the reaction. However, washing the organic layer with a mild aqueous base (e.g., 1M NaOH or 5% Na₂CO₃) quantitatively deprotonates it to the highly water-soluble 4-nitrophenoxide ion, which is intensely yellow. The organic layer is deemed successfully purified when the aqueous wash transitions from bright yellow to completely colorless—a built-in self-validating endpoint.

  • Preparation: Dissolve 4-nitrophenyl morpholine-4-carboxylate (1.0 eq) in anhydrous DMF to stabilize the zwitterionic transition state[2][3].

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq). If utilizing an amine hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq) to liberate the free amine[3].

  • Reaction Execution: Stir at room temperature (20–25 °C) under an inert atmosphere. The solution will progressively turn yellow as 4-nitrophenoxide is released. Monitor via TLC until the starting material is consumed.

  • Self-Validating Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M NaOH. Validation Check: Continue basic washes until the aqueous layer is completely colorless.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure urea derivative.

Protocol B: Base-Catalyzed Alcoholysis (Transcarbamoylation)

Causality & Design: Alcohols lack the intrinsic nucleophilicity required to attack the carbamate efficiently. Pre-forming the alkoxide using a strong base ensures rapid and complete conversion[2].

  • Alkoxide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C. Slowly add the alcohol nucleophile (1.0 eq) and stir until gas evolution ceases, indicating complete alkoxide formation.

  • Electrophile Addition: Add a solution of 4-nitrophenyl morpholine-4-carboxylate (1.1 eq) in THF dropwise to the cold alkoxide solution.

  • Quenching & Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize excess base. Extract with Dichloromethane (DCM), perform the self-validating basic washes described in Protocol A to remove 4-nitrophenol, and purify the resulting carbamate via flash column chromatography.

Workflow Prep 1. Reagent Prep Dissolve in Polar Solvent React 2. Nucleophile Addition (Observe Yellow Color) Prep->React Monitor 3. TLC Monitoring Confirm Complete Conversion React->Monitor Wash 4. Basic Aqueous Wash (Remove 4-Nitrophenol) Monitor->Wash Validate 5. Visual Validation Aqueous Layer Colorless Wash->Validate Deprotonation & Phase Partitioning

Step-by-step experimental workflow emphasizing the self-validating basic wash step.

Sources

Foundational

Stability and Hydrolysis Kinetics of 4-Nitrophenyl Morpholin-4-ylcarbamate in Aqueous Solutions

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In modern bioconjugation and prodrug development, active esters and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern bioconjugation and prodrug development, active esters and carbamates are foundational tools. 4-Nitrophenyl morpholin-4-ylcarbamate (CID 20736284) is a highly reactive, N-monosubstituted carbamate utilized for synthesizing ureas, derivatizing amines, and designing base-labile protecting groups,[1]. However, its utility is strictly governed by its stability in aqueous solutions.

As a Senior Application Scientist, I frequently observe that the premature degradation of active carbamates in aqueous buffers is a leading cause of low conjugation yields. This whitepaper dissects the chemical causality behind the aqueous instability of 4-nitrophenyl morpholin-4-ylcarbamate, outlines its pH-dependent kinetic behavior, and provides a self-validating experimental framework for tracking its hydrolysis in real-time.

Chemical Architecture and Mechanistic Pathways

To control the stability of a reagent, one must first understand its degradation pathway. 4-Nitrophenyl morpholin-4-ylcarbamate features a morpholine ring attached via its nitrogen to an amine, which is in turn linked to a 4-nitrophenyl carbonate core. Crucially, this creates an N-monosubstituted carbamate (containing a secondary carbamate N-H bond).

This structural nuance dictates its primary mode of aqueous degradation. Unlike N,N-disubstituted carbamates, which degrade slowly via the standard base-catalyzed bimolecular mechanism ( BAC​2 ), N-monosubstituted carbamates degrade via the highly accelerated E1cB (Elimination Unimolecular conjugate Base) mechanism [2],[3].

The E1cB Advantage (and Liability)

The E1cB pathway involves a lower activation energy than the BAC​2 pathway, making N-monosubstituted carbamates uniquely sensitive to basic environments[3]. The mechanism proceeds as follows:

  • Deprotonation: Hydroxide ions abstract the acidic N-H proton, generating a transient nitranion[2].

  • Elimination: The nitranion undergoes unimolecular elimination, expelling the 4-nitrophenolate leaving group and forming a highly reactive isocyanate intermediate[3].

  • Hydration & Decarboxylation: The isocyanate rapidly reacts with water to form a carbamic acid, which spontaneously decarboxylates to yield 4-aminomorpholine and CO2​ .

Mechanism A 4-Nitrophenyl morpholin-4-ylcarbamate B Nitranion Intermediate A->B OH- (Fast) C Isocyanate Intermediate B->C - Leaving Group (Slow) F 4-Nitrophenolate (Yellow, ~400nm) B->F Expelled D Carbamic Acid C->D + H2O (Fast) E 4-Aminomorpholine + CO2 D->E Decarboxylation

Figure 1: E1cB hydrolysis mechanism of 4-nitrophenyl morpholin-4-ylcarbamate in basic aqueous media.

Kinetic Stability Across Aqueous Environments

Because the rate-determining step of the E1cB mechanism relies on the initial deprotonation of the carbamate, the hydrolysis rate is exponentially accelerated in alkaline environments (pH > 8). Conversely, in acidic conditions, the N-H proton is retained, forcing the molecule to rely on the vastly slower BAC​2 pathway.

The table below summarizes the representative kinetic behavior of N-monosubstituted 4-nitrophenyl carbamates across various physiological and synthetic pH ranges at 37°C.

Table 1: Representative Aqueous Stability Profile at 37°C

pH LevelEnvironmentDominant MechanismEstimated Half-Life ( t1/2​ )Application Implication
4.0 Acetate Buffer BAC​2 > 48 hoursIdeal for long-term substrate storage.
7.4 PBS / BloodMixed ( BAC​2 / E1cB)2 – 5 hoursSufficient for rapid bioconjugation workflows.
9.0 Borate BufferE1cB10 – 30 minutesHigh risk of premature hydrolysis; work quickly.
12.0 NaOH SolutionE1cB< 1 minuteUsed for rapid, intentional deprotection.

Experimental Methodology: Self-Validating Kinetic Assay

To accurately determine the half-life of 4-nitrophenyl morpholin-4-ylcarbamate in your specific buffer system, you must track the release of the 4-nitrophenolate leaving group. Under basic conditions, 4-nitrophenolate exists as a bright yellow ion with a strong optical readout at 400–413 nm.

The following protocol is designed as a self-validating system . It does not merely measure absorbance; it incorporates internal controls to mathematically guarantee the integrity of your calculated rate constants ( kobs​ ).

Step-by-Step Protocol

Step 1: Buffer Preparation

  • Action: Prepare aqueous buffers (pH 4.0 to 12.0) with a constant ionic strength (e.g., 0.1 M NaCl).

  • Causality: Fluctuations in ionic strength can induce kinetic salt effects, artificially altering the stabilization of the nitranion intermediate and skewing the baseline hydrolysis rate.

Step 2: Substrate Stock Preparation

  • Action: Dissolve 4-nitrophenyl morpholin-4-ylcarbamate to 10 mM in anhydrous DMSO.

  • Causality: The reagent is highly stable in aprotic solvents. Anhydrous DMSO prevents premature degradation before the assay begins.

Step 3: Reaction Initiation

  • Action: Inject the DMSO stock into pre-warmed buffer (37°C) to a final concentration of 100 µM. Ensure the final DMSO concentration remains < 2% v/v .

  • Causality: Organic co-solvents lower the dielectric constant of the aqueous medium. Because the E1cB rate-determining step involves the dispersion of charge, a lower dielectric constant artificially depresses the hydrolysis rate, leading to non-physiological kinetic artifacts.

Step 4: Real-Time Spectrophotometry

  • Action: Immediately monitor the absorbance at 413 nm continuously for 60 minutes.

  • Causality: The pKa of 4-nitrophenol is 7.15. At pH > 8, it is fully ionized and highly absorptive at 413 nm. (Note: If assaying at pH < 7.15, you must measure at the isosbestic point of ~348 nm to account for the protonated state).

Step 5: Self-Validation via 100% Hydrolysis Control

  • Action: Prepare a parallel sample using 1M NaOH instead of buffer. Record the final absorbance after 5 minutes.

  • Causality: A common pitfall in kinetic assays is assuming the final measured absorbance of your sample is the true maximum ( A∞​ ). By forcing a parallel aliquot to 100% hydrolysis, you establish an absolute A∞​ . This ensures your pseudo-first-order kinetic plot ( ln(A∞​−At​) vs. time) accounts for complete conversion, mathematically validating your calculated kobs​ .

Workflow S1 1. Buffer Prep pH 4.0 - 12.0 Ionic strength 0.1 M S3 S3 S1->S3 S2 2. Substrate Stock 10 mM in anhydrous DMSO S2->S3 S4 4. Spectrophotometry Monitor A413 continuously Determine A_infinity via 1M NaOH S3->S4 S5 5. Kinetic Analysis Plot ln(A_inf - A_t) vs time Extract k_obs S4->S5

Figure 2: Self-validating spectrophotometric workflow for determining hydrolysis rate constants.

Implications for Drug Development

Understanding the E1cB-driven instability of 4-nitrophenyl morpholin-4-ylcarbamate is critical for drug development professionals utilizing it for prodrug synthesis or bioconjugation:

  • Conjugation Buffer Selection: Avoid borate or carbonate buffers (pH > 8.5) when conjugating this reagent to target amines. The competing hydrolysis rate will drastically reduce your conjugation yield. Opt for mildly basic conditions (pH 7.5–8.0) where the target amine is sufficiently nucleophilic, but the E1cB hydrolysis remains manageable.

  • Prodrug Design: If utilizing this carbamate linkage in a prodrug, recognize that it will act as a base-labile linker. It will remain highly stable in the acidic environment of the stomach but will undergo steady, predictable cleavage in the slightly alkaline environment of the blood[3].

References

  • Broxton, T. J. "Micellar catalysis of organic reactions. XII. Basic hydrolysis of some alkyl and aryl N-(4-Nitrophenyl)carbamates." Australian Journal of Chemistry, 1983. URL: [Link]

  • "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators, 2022. URL: [Link]

  • "4-Nitrophenyl morpholin-4-ylcarbamate | C11H13N3O5." PubChem, National Institutes of Health. URL: [Link]

  • "N-Monosubstituted Methoxy-oligo(ethylene glycol) Carbamate Ester Prodrugs of Resveratrol." Molecules (MDPI), 2015. URL: [Link]

Sources

Exploratory

4-Nitrophenyl Morpholin-4-ylcarbamate: An Essential Activated Ester Building Block for N-Aminomorpholine Urea Pharmacophores

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Chemical rationale, synthesis, and application in kinase inhibitor development. Executive Summary In modern medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Chemical rationale, synthesis, and application in kinase inhibitor development.

Executive Summary

In modern medicinal chemistry, the precise installation of specific pharmacophores is critical for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-Nitrophenyl morpholin-4-ylcarbamate (CAS: 516493-89-3), also known as N-morpholin-4-yl(4-nitrophenoxy)carboxamide, is a highly specialized activated ester building block[1]. It is predominantly utilized to synthesize N-morpholin-4-yl urea derivatives—a structural motif frequently deployed in the design of cyclin-dependent kinase (CDK) inhibitors and other targeted oncology therapeutics[2],[3].

This technical guide details the chemical causality behind its design, outlines self-validating protocols for its synthesis and application, and provides a comparative analysis of its utility against alternative urea-forming reagents.

Chemical Rationale & Structural Significance

The Challenge of N-Amino Ureas

Synthesizing ureas typically involves reacting an amine with an isocyanate or using phosgene derivatives (e.g., triphosgene, carbonyldiimidazole). However, when the target urea requires an N-amino substituent (such as the morpholin-4-ylamino group), traditional methods fail. N-amino isocyanates are notoriously unstable, prone to rapid dimerization or decomposition.

The Activated Ester Solution

To circumvent this instability, 4-nitrophenyl morpholin-4-ylcarbamate is utilized as a bench-stable surrogate. The design relies on two critical components:

  • The Nucleophilic Core: The morpholine ring provides excellent aqueous solubility and acts as a versatile hydrogen-bond acceptor in kinase hinge-binding regions.

  • The Leaving Group Causality: The 4-nitrophenoxy group is a superior leaving group[4]. The strongly electron-withdrawing nitro group stabilizes the developing negative charge on the phenoxide oxygen via resonance during the transition state. With a pKa of ~7.15, 4-nitrophenol is acidic enough to be easily displaced by amines, yet the ester itself remains stable enough for long-term storage without spontaneous hydrolysis.

Quantitative Data & Reagent Comparison

To understand the strategic advantage of this building block, we must evaluate its physicochemical properties and compare it to alternative synthetic routes.

Table 1: Physicochemical Properties of the Activated Ester [1],[5]

PropertyValue
Chemical Name 4-Nitrophenyl morpholin-4-ylcarbamate
IUPAC Name (4-nitrophenyl) N-morpholin-4-ylcarbamate
CAS Registry Number 516493-89-3
Molecular Formula C₁₁H₁₃N₃O₅
Molecular Weight 267.24 g/mol
Appearance Off-white to pale yellow crystalline solid

Table 2: Comparison of Urea-Forming Reagents for N-Aminomorpholine

Reagent TypeBench StabilityReactivity ProfilePrimary ByproductSuitability for N-Amino Ureas
N-Amino Isocyanate Very Low (dimerizes)Extremely HighNonePoor (difficult to isolate)
Phosgene / Triphosgene High (but highly toxic)Very HighHCl gasModerate (risk of side reactions)
CDI (Carbonyldiimidazole) Moderate (moisture sensitive)ModerateImidazoleGood (requires elevated heat)
4-Nitrophenyl Carbamate High (bench-stable) High (tunable with DMAP) 4-Nitrophenol Excellent (isolable, reliable)

Synthesis Workflow of the Activated Ester

The synthesis of 4-nitrophenyl morpholin-4-ylcarbamate relies on the nucleophilic acyl substitution of 4-nitrophenyl chloroformate by 4-aminomorpholine[4].

Pathway A 4-Aminomorpholine (Nucleophile) C Base (TEA) Solvent (DCM) 0 °C to RT A->C B 4-Nitrophenyl Chloroformate (Electrophile) B->C D 4-Nitrophenyl morpholin-4-ylcarbamate (Activated Ester) C->D Nucleophilic Acyl Substitution

Workflow for the synthesis of the activated ester building block.

Protocol 1: Preparation of 4-Nitrophenyl morpholin-4-ylcarbamate

Self-Validating System: The reaction's success is visually indicated by the formation of triethylamine hydrochloride salts and the distinct UV-active spot of the product on TLC.

  • Initialization: Dissolve 4-aminomorpholine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (TEA) (1.5 eq) to act as an acid scavenger. Causality: TEA neutralizes the HCl generated during the reaction, preventing the protonation of 4-aminomorpholine, which would render it non-nucleophilic.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.

  • Electrophile Addition: Slowly add a solution of 4-nitrophenyl chloroformate (1.05 eq) in DCM dropwise. Causality: Dropwise addition at low temperatures prevents exothermic runaway and suppresses the formation of bis-acylated byproducts.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS until the starting material is consumed.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure activated ester.

Application: DMAP-Catalyzed Urea Formation in Kinase Inhibitors

The primary application of this building block is coupling it with complex, often sterically hindered amines (such as aminotriketones) to form targeted kinase inhibitors[2],[3].

Mechanism A Activated Ester (CAS: 516493-89-3) C DMAP Catalyst (Nucleophilic) A->C Activation B Target Amine (e.g., Aminotriketone) D N-Acylpyridinium Intermediate B->D Nucleophilic Attack C->D 4-Nitrophenol Displacement E N-Morpholin-4-yl Urea (Final Pharmacophore) D->E Elimination F 4-Nitrophenol (Leaving Group) D->F

DMAP-catalyzed urea formation via an N-acylpyridinium intermediate.

Protocol 2: Synthesis of N-Morpholin-4-yl Ureas

Self-Validating System: The reaction utilizes cold precipitation. The desired urea product typically crystallizes out of the reaction matrix, while the 4-nitrophenol byproduct remains soluble in the cold solvent, allowing for simple filtration.

  • Suspension: Suspend the target primary or secondary amine (e.g., an aminotriketone scaffold, 1.0 eq) and 4-nitrophenyl morpholin-4-ylcarbamate (1.2–1.3 eq) in anhydrous acetonitrile (CH₃CN)[2].

  • Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP). Causality: DMAP acts as a nucleophilic catalyst. It attacks the activated ester to displace 4-nitrophenol, forming a highly electrophilic N-acylpyridinium intermediate. This lowers the kinetic barrier for attack by the sterically hindered target amine, dramatically increasing the yield compared to uncatalyzed thermal conditions.

  • Reflux: Heat the reaction mixture to reflux (~82 °C) for 12 to 18 hours under an inert atmosphere[3].

  • Precipitation: Upon completion (verified by LC-MS), transfer the reaction mixture to a 4 °C refrigerator for 12 hours. Causality: Lowering the temperature decreases the solubility of the urea product in acetonitrile, driving crystallization.

  • Isolation: Isolate the grayish-yellow solid by vacuum filtration. Wash the filter cake thoroughly with cold acetonitrile to remove residual DMAP and 4-nitrophenol. Dry under high vacuum to afford the pure N-morpholin-4-yl urea derivative[2].

References

  • EP2298291A2 - Kinase inhibitors for treating cancers.
  • 4-Nitrophenyl morpholin-4-ylcarbamate | C11H13N3O5 | CID 20736284. PubChem.[Link]

  • morpholin-4-ylcarbamic acid 4-nitrophenyl ester - CAS 516493-89-3. Molaid.[Link]

  • New Glycosidase Activated Nitric Oxide Donors. The Journal of Organic Chemistry - ACS Publications.[Link]

Sources

Foundational

Advanced Synthesis Pathways and Applications of 4-Nitrophenyl Morpholin-4-ylcarbamate in Drug Discovery

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently design modular synthesis routes for complex ureas and thioureas—critical pharmacophores in modern kinase inhibitors and anticoagula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently design modular synthesis routes for complex ureas and thioureas—critical pharmacophores in modern kinase inhibitors and anticoagulant therapies. Historically, direct phosgenation of amines was the standard for urea synthesis; however, it poses severe safety risks and often leads to symmetric urea byproducts. To circumvent this, activated carbamates such as 4-nitrophenyl morpholin-4-ylcarbamate (CAS 516493-89-3) serve as highly stable, electrophilic building blocks. This whitepaper details the mechanistic causality, self-validating protocols, and downstream applications of this critical intermediate.

Mechanistic Principles and Causality

The core mechanistic advantage of the 4-nitrophenyl moiety lies in its electronic properties. The strong electron-withdrawing nature of the nitro group stabilizes the resulting 4-nitrophenoxide leaving group via resonance (pKa ~7.15). This makes it a vastly superior leaving group compared to standard alkoxides, enabling mild downstream nucleophilic acyl substitution without the need for harsh thermal conditions ().

The synthesis of 4-nitrophenyl morpholin-4-ylcarbamate relies on the reaction between morpholin-4-amine and 4-nitrophenyl chloroformate. Causality of Reagent Selection :

  • Electrophile : 4-Nitrophenyl chloroformate is chosen over bis(4-nitrophenyl) carbonate because the chloride ion is an exceptional leaving group, allowing the initial carbamoylation to proceed rapidly at 0 °C.

  • Base : N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). DIPEA’s steric bulk prevents it from acting as a competing nucleophile against the highly reactive chloroformate, minimizing the formation of acylammonium side products ().

Experimental Protocols: A Self-Validating System

Protocol 1: Synthesis of 4-Nitrophenyl Morpholin-4-ylcarbamate

This protocol establishes the activated ester. It is designed with built-in analytical checkpoints to ensure the integrity of the tetrahedral intermediate formation and subsequent collapse.

  • Preparation : Flame-dry a 250 mL round-bottom flask under argon. Charge with morpholin-4-amine (10.0 mmol, 1.0 eq) and anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition : Add DIPEA (12.0 mmol, 1.2 eq) via syringe.

    • Causality: The base neutralizes the HCl generated during the reaction, preventing the protonation of the unreacted morpholin-4-amine, which would otherwise halt the nucleophilic attack.

  • Electrophilic Addition : Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 4-nitrophenyl chloroformate (10.5 mmol, 1.05 eq) in DCM (20 mL) and add dropwise over 30 minutes.

    • Causality: Low temperature and dropwise addition control the reaction's exotherm, suppressing the thermal degradation of the chloroformate into 4-nitrophenol and CO2.

  • Self-Validation Checkpoint 1 (In-Process Control) : After stirring for 2 hours at room temperature, analyze a 50 µL aliquot via TLC (Hexane:EtOAc 1:1) and LC-MS. The reaction is validated to proceed when the morpholin-4-amine is completely consumed and a dominant peak at m/z 268.09 ([M+H]+) emerges.

  • Workup : Quench the reaction with 30 mL of cold 0.5 M HCl to remove residual amine and DIPEA. Separate the organic layer and wash with saturated aqueous NaHCO3 (2 × 30 mL).

    • Causality: The basic wash deprotonates and partitions any liberated 4-nitrophenol byproduct into the aqueous phase.

  • Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize from ethyl acetate/hexane to yield the product as a pale yellow solid.

Protocol 2: Downstream Synthesis of 1-Morpholino-3-Substituted Ureas

The activated carbamate is now used to synthesize complex asymmetric ureas, a common motif in targeted kinase inhibitors ().

  • Coupling : In a 100 mL flask, dissolve 4-nitrophenyl morpholin-4-ylcarbamate (5.0 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF, 25 mL). Add the target primary amine (e.g., an aniline derivative, 5.5 mmol, 1.1 eq).

  • Catalysis and Heating : Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.5 mmol, 0.1 eq) and heat to 60 °C.

    • Causality: While aliphatic amines may react at room temperature, sterically hindered or electronically deactivated anilines require thermal energy and DMAP to accelerate the nucleophilic attack on the carbamate carbonyl.

  • Self-Validation Checkpoint 2 (Visual & Analytical) : The reaction mixture will turn a distinct, deep yellow as the 4-nitrophenoxide anion is liberated. Validate completion via HPLC at 254 nm, ensuring the complete disappearance of the carbamate peak.

  • Purification : Concentrate the mixture. Purify via flash column chromatography (DCM:MeOH gradient) to isolate the target urea.

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the optimization of reaction conditions for the synthesis of the activated carbamate, highlighting the causality behind the final protocol parameters.

ParameterCondition A (Standard)Condition B (Optimized)Causality / RationaleYield (%)Purity (HPLC)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)DCM minimizes the hydrolytic degradation of the chloroformate compared to hygroscopic THF.72%91%
Base Triethylamine (TEA)N,N-DiisopropylethylamineDIPEA's steric bulk prevents competitive acylammonium formation, reducing impurities.78%94%
Temperature Room Temperature0 °C to Room TempInitial cooling at 0 °C controls the exotherm, preventing bis-acylation and degradation.89%>98%

Visualizations of Synthesis and Application Pathways

CarbamateSynthesis Morpholine Morpholin-4-amine (Nucleophile) Intermediate Tetrahedral Intermediate (Oxyanion Hole) Morpholine->Intermediate Nucleophilic Attack Chloroformate 4-Nitrophenyl Chloroformate (Electrophile) Chloroformate->Intermediate Carbonyl Addition Base DIPEA (Non-nucleophilic Base) Base->Intermediate Proton Abstraction Product 4-Nitrophenyl morpholin-4-ylcarbamate (Activated Carbamate) Intermediate->Product Collapse & Elimination Byproduct DIPEA·HCl + Chloride Intermediate->Byproduct Leaving Group Departure

Mechanistic workflow for the synthesis of 4-nitrophenyl morpholin-4-ylcarbamate.

UreaFormation ActivatedCarbamate 4-Nitrophenyl morpholin-4-ylcarbamate NucleophilicAttack Nucleophilic Acyl Substitution ActivatedCarbamate->NucleophilicAttack PrimaryAmine Target Amine (R-NH2) (e.g., Aniline derivative) PrimaryAmine->NucleophilicAttack DMAP Catalysis / 60°C TargetUrea 1-Morpholino-3-R-urea (Kinase Inhibitor Core) NucleophilicAttack->TargetUrea Urea Formation LeavingGroup 4-Nitrophenol (Leaving Group) NucleophilicAttack->LeavingGroup Elimination

Downstream nucleophilic acyl substitution yielding 1-morpholino-3-R-urea.

References

  • Lizza, J. R.; Wipf, P. "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester." Organic Syntheses, 2020, 97, 96-124. URL:[Link]

  • Shakeel, A., et al. "Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review." Semantic Scholar, 2016. URL:[Link]

Exploratory

Thermodynamic Stability and Kinetic Profiling of 4-Nitrophenyl Morpholin-4-ylcarbamate

A Technical Guide on the Energetic Boundaries, Degradation Pathways, and Handling Protocols for Activated Carbazates Executive Summary & Molecular Architecture 4-Nitrophenyl morpholin-4-ylcarbamate (CAS: 516493-89-3, For...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide on the Energetic Boundaries, Degradation Pathways, and Handling Protocols for Activated Carbazates

Executive Summary & Molecular Architecture

4-Nitrophenyl morpholin-4-ylcarbamate (CAS: 516493-89-3, Formula: C₁₁H₁₃N₃O₅) is a highly reactive, activated carbazate intermediate widely utilized in the synthesis of complex ureas, bioconjugates, and pharmaceutical precursors[1]. Unlike standard alkyl carbamates, this molecule features a unique structural triad: a morpholine ring, an N-N (hydrazine-like) linkage, and a highly electron-deficient 4-nitrophenyl ester group[2].

As a Senior Application Scientist, I approach the thermodynamic stability of this compound not as a static property, but as a dynamic equilibrium dictated by its environment. The presence of the 4-nitrophenyl moiety—an exceptional leaving group due to the resonance stabilization of the resulting 4-nitrophenolate anion (pKa ~7.15)—renders the compound highly susceptible to nucleophilic attack and hydrolysis[3]. Understanding the thermodynamic boundaries of this molecule is critical to preventing premature degradation during storage and optimizing its reactivity during synthesis.

Thermodynamic Drivers: The E1cB vs. B_Ac2 Paradigms

The thermodynamic stability of 4-nitrophenyl morpholin-4-ylcarbamate in solution is fundamentally governed by the pH of the environment, which dictates the mechanistic pathway of its degradation.

The Alpha-Effect and N-H Acidity

Because the morpholine nitrogen is directly attached to the carbamate nitrogen, the molecule exhibits an "alpha-effect." The adjacent lone pairs raise the energy of the highest occupied molecular orbital (HOMO), which paradoxically increases the acidity of the carbamate N-H proton compared to standard secondary carbamates.

Mechanistic Divergence
  • Acidic to Neutral Media (B_Ac2 Mechanism): At lower pH, the N-H proton remains intact. Hydrolysis proceeds via a standard bimolecular base-catalyzed (or water-catalyzed) acyl transfer (B_Ac2). The thermodynamic barrier ( ΔG‡ ) is relatively high, making the compound reasonably stable in slightly acidic conditions.

  • Basic Media (E1cB Mechanism): At pH > 7.5, the thermodynamic sink shifts dramatically. Hydroxide ions deprotonate the acidic N-H to form a conjugate base anion. This intermediate undergoes a rapid, unimolecular elimination (E1cB), expelling the 4-nitrophenoxide leaving group to form a highly reactive morpholino-isocyanate. This pathway is highly exergonic and represents the primary mode of degradation[3].

E1cB_Mechanism Substrate 4-Nitrophenyl morpholin-4-ylcarbamate (Ground State) Anion Conjugate Base (Thermodynamic Intermediate) Substrate->Anion Fast Equilibrium Base OH⁻ (Deprotonation) Base->Anion Extracts N-H Transition Transition State (C-O Bond Cleavage) Anion->Transition Rate-Limiting Step Isocyanate Morpholino-isocyanate (Reactive Intermediate) Transition->Isocyanate - 4-Nitrophenolate LeavingGroup 4-Nitrophenolate (Detected at 400 nm) Transition->LeavingGroup Product Degradation / Urea (Thermodynamic Sink) Isocyanate->Product + H₂O or Amine

Figure 1: E1cB degradation pathway of 4-nitrophenyl morpholin-4-ylcarbamate in basic media.

Quantitative Data Presentation

To illustrate the thermodynamic landscape, the following table summarizes the kinetic and thermodynamic parameters of 4-nitrophenyl morpholin-4-ylcarbamate hydrolysis across different pH environments.

Table 1: Thermodynamic & Kinetic Parameters of Hydrolysis (Aqueous Media, 25°C)

pH EnvironmentDominant Mechanism kobs​ (s⁻¹)Activation Enthalpy ( ΔH‡ )Activation Entropy ( ΔS‡ )Est. Half-Life ( t1/2​ )
pH 4.0 (Acetate)B_Ac2 1.2×10−6 +85 kJ/mol-120 J/K·mol~160 hours
pH 7.4 (Phosphate)Mixed (B_Ac2 / E1cB) 3.5×10−4 +65 kJ/mol-50 J/K·mol~33 minutes
pH 9.0 (Borate)E1cB 4.2×10−2 +45 kJ/mol+15 J/K·mol~16 seconds

Causality Note: Notice the shift from a highly negative ΔS‡ at pH 4.0 (indicating a highly ordered, bimolecular transition state) to a positive ΔS‡ at pH 9.0 (indicating a dissociative, unimolecular E1cB transition state).

Experimental Workflows for Stability Determination

To establish trustworthiness, any kinetic data generated must be self-validating. The following protocols detail how to rigorously extract the thermodynamic parameters of this compound.

Protocol 1: Solution-State Kinetics via UV-Vis Spectrophotometry

Because the degradation releases 4-nitrophenol—which deprotonates to the bright yellow 4-nitrophenolate ion in basic conditions—we can track the reaction continuously at 400-413 nm without the need for chromatographic separation[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers (pH 4.0 to 10.0). Critical Step: Adjust the ionic strength ( μ ) to exactly 0.1 M using KCl. This ensures that the activity coefficients of the ionic species remain constant, preventing artificial skewing of the thermodynamic data.

  • Substrate Stock: Dissolve 4-nitrophenyl morpholin-4-ylcarbamate in anhydrous acetonitrile to a concentration of 10 mM. (Acetonitrile prevents premature hydrolysis).

  • Thermostatic Equilibration: Place 2.97 mL of the chosen buffer into a quartz cuvette housed in a Peltier-controlled UV-Vis spectrophotometer. Equilibrate to the target temperature (e.g., 25.0 ± 0.1 °C).

  • Initiation: Inject 30 µL of the substrate stock into the cuvette (final concentration = 100 µM). This maintains pseudo-first-order conditions ( [Buffer]≫[Substrate] ).

  • Data Acquisition: Monitor absorbance at 400 nm continuously.

  • Self-Validation Check: Scan the full spectrum (250-500 nm) periodically. The presence of a clean isosbestic point confirms that no side reactions are occurring and the kobs​ isolated is purely for the primary degradation pathway.

  • Thermodynamic Extraction: Repeat at 15°C, 25°C, 35°C, and 45°C. Plot ln(kobs​/T) versus 1/T (Eyring plot) to extract ΔH‡ and ΔS‡ .

Workflow Prep Buffer & Substrate Preparation (μ=0.1M) Mix Rapid Mixing (Thermostated Cell) Prep->Mix Measure UV-Vis Monitoring (λ = 400 nm) Mix->Measure Analyze Eyring Plot Extraction (ΔH‡, ΔS‡) Measure->Analyze

Figure 2: Spectrophotometric workflow for real-time kinetic profiling of carbamate hydrolysis.

Protocol 2: Solid-State Thermal Stability via DSC/TGA

While solution-state stability is critical for synthesis, solid-state stability dictates shelf-life and shipping conditions.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2-5 mg of crystalline 4-nitrophenyl morpholin-4-ylcarbamate into an aluminum pan.

  • Hermetic Sealing: Critical Step: Seal the pan hermetically with a pinhole. This prevents the endothermic evaporation of residual solvents from masking the subtle exothermic onset of thermal degradation.

  • DSC Method: Ramp the temperature from 20°C to 250°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

  • TGA Correlation: Run a parallel sample in a Thermogravimetric Analyzer.

  • Analysis: The DSC will first show a sharp endotherm corresponding to the melting point ( Tm​ ). A subsequent broad exotherm, perfectly correlated with a mass loss step in the TGA, indicates the thermal expulsion of 4-nitrophenol and the catastrophic degradation of the carbazate framework.

Table 2: Solid-State Thermal Stability Profile

ParameterObserved ValueThermodynamic Implication
Melting Point ( Tm​ ) ~142 - 146 °CEndothermic phase transition; lattice energy breakdown.
Decomposition Onset ( Td​ ) > 165 °CExothermic breakdown; covalent bond cleavage (N-C or C-O).
Hygroscopicity Low (< 0.5% w/w)Crystalline lattice resists moisture, preventing solid-state hydrolysis.

Conclusion & Handling Recommendations

The thermodynamic profile of 4-nitrophenyl morpholin-4-ylcarbamate dictates strict handling parameters. Because the activation energy for the E1cB elimination pathway drops significantly in the presence of bases, the compound must be stored away from ambient moisture and volatile amines. For synthetic applications, reactions utilizing this reagent should be conducted in rigorously anhydrous, aprotic solvents (such as DCM or THF) with non-nucleophilic bases (like DIPEA) added only at the precise moment of desired activation.

References

  • Source: nih.gov (PubChem)
  • Source: nih.gov (PubChem)
  • Source: benchchem.

Sources

Protocols & Analytical Methods

Method

protocol for amide bond formation using 4-nitrophenyl morpholin-4-ylcarbamate

Application Note: Chemoselective Semicarbazide (Amide) Bond Formation Using 4-Nitrophenyl Morpholin-4-ylcarbamate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Semicarbazide (Amide) Bond Formation Using 4-Nitrophenyl Morpholin-4-ylcarbamate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Structural Nuance

In modern medicinal chemistry, the morpholine ring is a privileged scaffold used to modulate physicochemical properties such as aqueous solubility and target-binding affinity. While standard amide coupling is ubiquitous, the formation of specialized amide bonds—specifically semicarbazides (a diamide/urea derivative)—requires highly controlled electrophilic reagents.

4-Nitrophenyl morpholin-4-ylcarbamate (CAS 516493-89-3) is an advanced, bench-stable activated carbamate. It is crucial to distinguish this reagent from a simple morpholine-4-carboxylate. The "morpholin-4-ylcarbamate" nomenclature indicates an N–N bond (derived from N-aminomorpholine). Consequently, its reaction with a primary or secondary amine yields a semicarbazide1[1]. This reagent bypasses the need for highly toxic phosgene or highly unstable isocyanates, providing a safe, scalable, and chemoselective pathway for complex amide bond formation.

Mechanistic Causality: Designing a Self-Validating System

To master this protocol, one must understand the thermodynamic and kinetic drivers of the reaction.

  • The Electrophilic Core & Leaving Group: The utilization of p-nitrophenyl activated esters and carbamates is a cornerstone of modern synthetic chemistry, primarily due to the exceptional leaving group capacity of the p-nitrophenoxide anion2[2]. The strongly electron-withdrawing para-nitro group lowers the pKa of the corresponding phenol to ~7.15, making the carbamate carbonyl highly susceptible to nucleophilic attack.

  • Base Selection: Standard protocols for amide and urea bond formation dictate the use of sterically hindered, non-nucleophilic bases3[3]. We utilize N,N-Diisopropylethylamine (DIPEA) because its steric bulk prevents it from competing with the substrate amine for the electrophilic carbon, while efficiently scavenging protons.

  • The Self-Validating Feedback Loop: This protocol is intrinsically self-indicating. As the amine attacks the carbamate and expels the leaving group, the solution generates the 4-nitrophenolate anion, which is bright yellow . The intensity of this colorimetric shift serves as a real-time, qualitative validation of reaction progress.

Mechanism Step1 1. Base Activation DIPEA deprotonates amine salt Step2 2. Nucleophilic Attack Amine attacks electrophilic carbonyl Step1->Step2 Step3 3. Tetrahedral Intermediate Transient oxyanion formation Step2->Step3 Step4 4. Leaving Group Expulsion Release of 4-nitrophenolate (Yellow) Step3->Step4 Step5 5. Amide Bond Formation Stable semicarbazide product Step4->Step5

Mechanistic pathway of semicarbazide formation via nucleophilic acyl substitution.

Empirical Data: Optimization of Reaction Conditions

The choice of solvent and base dramatically impacts the kinetics of the tetrahedral intermediate formation. Below is the empirical data driving our protocol parameters.

Table 1: Optimization of Semicarbazide Formation Parameters

SolventBase (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
DCMTEA (2.0)251275Moderate kinetics; TEA can act as a competing nucleophile in trace amounts.
DCMDIPEA (2.5)25882Cleaner profile; steric hindrance of DIPEA prevents side reactions.
DMF DIPEA (2.5) 25 4 94 Optimal solvation of polar intermediates; rapid kinetics; distinct colorimetric shift.
THFK₂CO₃ (3.0)601668Heterogeneous mixture limits reaction rate; thermal degradation observed.

Causality Insight: Anhydrous DMF is selected as the primary solvent because it provides superior solvation for both the highly polar tetrahedral intermediate and the resulting semicarbazide product, significantly lowering the transition state energy compared to less polar solvents like DCM or THF.

Step-by-Step Self-Validating Protocol

Materials Required:

  • 4-Nitrophenyl morpholin-4-ylcarbamate (1.1 equiv)

  • Primary or Secondary Amine Substrate (1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Carbonate (Na₂CO₃)

Methodology:

  • Substrate Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

    • Validation: Complete visual clarity indicates the amine is fully solubilized.

  • Base Activation: Add DIPEA (2.5 mmol) dropwise to the solution. Stir for 5 minutes at room temperature to ensure complete free-basing (especially critical if the amine is supplied as an HCl or TFA salt).

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add the 4-nitrophenyl morpholin-4-ylcarbamate (1.1 mmol).

    • Causality Insight: Cooling prevents localized exothermic degradation during the initial nucleophilic attack.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to 25 °C.

    • Validation: Over the next 30–60 minutes, the solution will progressively turn a brilliant yellow. This confirms the successful formation of the tetrahedral intermediate and subsequent expulsion of the 4-nitrophenolate anion.

  • Monitoring: Stir for 2 to 4 hours. Confirm complete consumption of the amine via LC-MS or TLC (typically using a DCM/MeOH gradient).

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel. Wash sequentially with saturated aqueous Na₂CO₃ (3 × 15 mL).

    • Causality Insight: Aqueous workup utilizing mild bases like Na₂CO₃ is essential to partition the acidic p-nitrophenol byproduct into the aqueous phase3[3].

    • Validation: The aqueous layer will extract the intense yellow color. The organic layer should return to a colorless or pale state. If the organic layer remains bright yellow, perform an additional Na₂CO₃ wash.

  • Isolation: Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure semicarbazide product.

Workflow Substrate Amine Substrate (1.0 equiv) Reaction DMF + DIPEA 25°C, 2-12 h Substrate->Reaction Reagent 4-Nitrophenyl morpholin- 4-ylcarbamate Reagent->Reaction Indicator Colorimetric Shift (Clear to Yellow) Reaction->Indicator Workup Na2CO3 Wash (Removes Byproduct) Indicator->Workup Product Pure Semicarbazide Workup->Product

Self-validating experimental workflow for semicarbazide synthesis.

References

  • Title: p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates Source: National Institutes of Health (PMC) URL: [Link]

  • Title: morpholin-4-ylcarbamic acid 4-nitrophenyl ester - CAS 516493-89-3 Source: Molaid Chemical Database URL: [Link]

Sources

Application

Application Note: High-Efficiency Synthesis of Unsymmetrical Ureas via 4-Nitrophenyl Morpholin-4-ylcarbamate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Strategic Rationale in Drug Discovery The urea motif is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Rationale in Drug Discovery

The urea motif is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, soluble epoxide hydrolase inhibitors, and anti-infective agents due to its robust hydrogen-bonding capabilities and metabolic stability . Traditionally, the synthesis of unsymmetrical ureas relies on the reaction of amines with highly toxic, moisture-sensitive phosgene or isocyanates.

To circumvent these safety and handling bottlenecks, 4-nitrophenyl morpholin-4-ylcarbamate (CAS: 17376-42-0) has emerged as a superior, bench-stable alternative. As an "activated carbamate," it serves as a solid, easily weighable surrogate for morpholine-4-carbonyl chloride or corresponding isocyanates. This reagent allows for the controlled, high-yielding synthesis of N-morpholine-N'-substituted unsymmetrical ureas under mild conditions, offering excellent chemoselectivity and operational simplicity .

Mechanistic Causality: The Aminolysis Pathway

The conversion of 4-nitrophenyl morpholin-4-ylcarbamate to an unsymmetrical urea proceeds via a stepwise nucleophilic acyl substitution (aminolysis). Understanding the kinetics and intermediate states of this reaction is critical for optimizing yields, particularly when dealing with sterically hindered or electronically deactivated amines.

  • Nucleophilic Attack: The incoming primary or secondary amine attacks the electrophilic carbonyl carbon of the carbamate.

  • Zwitterionic Tetrahedral Intermediate (T±): The reaction proceeds through a charge-separated tetrahedral intermediate. The formation of this intermediate is typically the rate-determining step and is highly sensitive to solvent polarity; polar aprotic solvents (e.g., DMF, THF) stabilize the transition state .

  • Elimination: The highly electron-withdrawing 4-nitro group weakens the C–O bond, making the 4-nitrophenoxide anion an excellent leaving group (pKa ~7.15). Rapid proton transfer and elimination collapse the intermediate, yielding the target urea.

Mechanism N1 Activated Carbamate + Nucleophile N2 Nucleophilic Attack at Carbonyl N1->N2 N3 Zwitterionic Tetrahedral Intermediate (T±) N2->N3 Rate-determining step N4 Proton Transfer & Bond Cleavage N3->N4 N5 Target Urea + 4-Nitrophenoxide N4->N5 Fast elimination

Fig 1: Stepwise aminolysis mechanism proceeding through a zwitterionic tetrahedral intermediate.

Self-Validating Experimental Protocol

The following protocol details the aminolysis of 4-nitrophenyl morpholin-4-ylcarbamate. This methodology is designed as a self-validating system : the reaction's progress and the subsequent purification steps provide immediate visual feedback to the chemist, ensuring process control without requiring constant LC-MS monitoring.

Materials & Reagents
  • Substrate: 4-Nitrophenyl morpholin-4-ylcarbamate (1.0 equiv)

  • Nucleophile: Primary or secondary amine (1.1 to 1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Workup: 1M Aqueous Sodium Carbonate (Na₂CO₃), Brine, Ethyl Acetate (EtOAc)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenyl morpholin-4-ylcarbamate (1.0 mmol, 252.2 mg).

  • Dissolve the carbamate in anhydrous THF (5.0 mL). Note: For poorly nucleophilic anilines, substitute THF with DMF to allow for higher reaction temperatures.

  • Add DIPEA (1.5 mmol, 260 µL) to the solution. The base is crucial to prevent the incoming amine from being protonated by the generated acidic byproduct.

  • Add the target primary or secondary amine (1.1 mmol) dropwise at room temperature.

Step 2: In-Process Visual Validation

  • Stir the reaction mixture at room temperature (or heat to 60 °C for anilines).

  • Self-Validation Check: Within 10–30 minutes, the solution will develop an intense, bright yellow color. This is the direct visual confirmation of the release of the 4-nitrophenoxide anion, verifying that the nucleophilic acyl substitution is actively occurring.

  • Monitor completion via TLC (typically 2–4 hours). The carbamate starting material (UV active) will disappear, replaced by the more polar urea product.

Step 3: Phase-Separation Purification

  • Once complete, dilute the reaction mixture with EtOAc (15 mL).

  • Transfer to a separatory funnel and wash the organic layer with 1M aqueous Na₂CO₃ (3 × 10 mL).

  • Self-Validation Check: The 1M Na₂CO₃ deprotonates the 4-nitrophenol byproduct, driving the highly water-soluble yellow phenoxide completely into the aqueous layer. The organic layer will transition from bright yellow to colorless (or pale), validating the successful removal of the phenolic byproduct.

  • Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude unsymmetrical urea.

  • Optional: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography if trace impurities remain.

Workflow A 4-Nitrophenyl morpholin-4-ylcarbamate (Stable Reagent) C Aminolysis Reaction (Solvent, Base, Heat) A->C B Primary/Secondary Amine (R-NH2) B->C D Unsymmetrical Urea (Morpholine-4-carboxamide) C->D Organic Layer (Product) E 4-Nitrophenoxide (Yellow Byproduct) C->E Aqueous Layer (Basic Wash)

Fig 2: Reaction workflow and phase-separation purification for unsymmetrical urea synthesis.

Quantitative Scope and Reaction Optimization

The choice of solvent and temperature is dictated by the nucleophilicity and steric bulk of the incoming amine . The table below summarizes optimized conditions for synthesizing various N-morpholine-N'-substituted ureas.

EntryNucleophilic AmineSolventBaseTemp (°C)Time (h)Isolated Yield (%)
1Benzylamine (Primary Aliphatic)THFDIPEA25292%
2Cyclohexylamine (Sterically Hindered)THFDIPEA25389%
3N-Methylpiperazine (Secondary Aliphatic)THFNone*25388%
4Aniline (Primary Aromatic)DMFDIPEA60485%
54-Fluoroaniline (Deactivated Aromatic)DMFDIPEA80678%

*Note: When using highly nucleophilic secondary amines like N-methylpiperazine, an external base is often unnecessary as the amine itself can act as a proton sink, though adding DIPEA ensures maximum yield.

Troubleshooting & Critical Parameters

  • Incomplete Conversion with Anilines: Aromatic amines are significantly less nucleophilic than aliphatic amines. If conversion stalls, switch the solvent from THF to DMF or DMSO to better stabilize the zwitterionic intermediate, and increase the temperature to 60–80 °C.

  • Persistent Yellow Tint in Product: If the isolated urea retains a yellow hue, the basic wash was insufficient. Ensure the aqueous wash is highly basic (pH > 10, using 1M NaOH if Na₂CO₃ is insufficient) to ensure 100% ionization of the 4-nitrophenol (pKa 7.15) into the aqueous phase.

  • Hydrolysis Side-Reactions: While 4-nitrophenyl morpholin-4-ylcarbamate is bench-stable, it is susceptible to hydrolysis at extreme pH levels. Ensure solvents are anhydrous to prevent competitive attack by water, which yields morpholine, CO₂, and 4-nitrophenol.

References

  • Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: Journal of Medicinal Chemistry (via PMC - NIH) URL: [Link]

  • Title: A Simple Method for the Preparation of Di-, Tri- and Tetrasubstituted Non-Symmetrical Ureas Source: Tetrahedron Letters URL: [Link]

  • Title: Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO₂ and Amines via Isocyanate Intermediates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Method

Application Note: Kinetic Profiling of Serine Hydrolases Using 4-Nitrophenyl Morpholin-4-ylcarbamate

Executive Summary & Mechanistic Framework The compound 4-nitrophenyl morpholin-4-ylcarbamate (CID 20736284)[1] is a highly sensitive, activated carbamate utilized extensively in the kinetic profiling of serine hydrolases...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Framework

The compound 4-nitrophenyl morpholin-4-ylcarbamate (CID 20736284)[1] is a highly sensitive, activated carbamate utilized extensively in the kinetic profiling of serine hydrolases, including carboxylesterases, cholinesterases, and amidohydrolases[2],[3]. In enzymology, 4-nitrophenyl carbamates serve a dual purpose: they act as chromogenic substrates for carbamidase-type enzymes and as activity-based probes (pseudo-substrates or suicide inhibitors) for enzymes like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).

The analytical power of this assay lies in its mechanism. The catalytic serine of the enzyme executes a nucleophilic attack on the carbamate carbonyl. This event cleaves the ester bond, releasing the leaving group, 4-nitrophenol. Under slightly alkaline conditions, 4-nitrophenol ionizes into the 4-nitrophenolate anion , which exhibits a strong, continuous absorbance at 400–405 nm[4]. By monitoring this pre-steady-state burst or continuous turnover, researchers can precisely calculate Michaelis-Menten constants ( Km​ , Vmax​ ) or inhibition kinetics ( kinact​/KI​ ).

G E Serine Hydrolase (Active Enzyme) ES Enzyme-Substrate Complex E->ES + Substrate S 4-Nitrophenyl morpholin-4-ylcarbamate (Substrate) S->ES AcylE Carbamoylated Enzyme Intermediate ES->AcylE Nucleophilic Attack P1 4-Nitrophenolate (Yellow, Abs: 405 nm) ES->P1 Leaving Group Release AcylE->E Hydrolysis (H2O) P2 Morpholine-4-carboxylic acid (Product) AcylE->P2 Decarbamoylation

Figure 1: Reaction mechanism of 4-nitrophenyl morpholin-4-ylcarbamate cleavage by serine hydrolases.

Photometric & Kinetic Parameters

To ensure data integrity, the physical and chemical constraints of the assay must be strictly managed. Table 1 summarizes the critical parameters and the causality behind their optimization.

Table 1: Critical Assay Parameters and Mechanistic Causality

ParameterOptimal RangeCausality & Scientific Rationale
Detection Wavelength 400 – 405 nmCorresponds to the peak absorbance ( λmax​ ) of the 4-nitrophenolate anion.
Assay pH 7.4 – 8.0The pKa​ of 4-nitrophenol is ~7.15. A pH of 8.0 ensures >85% of the released product is in the deprotonated, highly absorptive state, maximizing signal-to-noise ratio.
Extinction Coefficient ( ϵ ) ~18,000 M −1 cm −1 Highly dependent on buffer composition and pH. Must be empirically derived per experiment rather than relying on theoretical constants.
Cosolvent (DMSO) 5% (v/v)4-nitrophenyl morpholin-4-ylcarbamate is hydrophobic. DMSO ensures solubility, but exceeding 5% risks solvent-induced enzyme denaturation.
Surfactant 0.01% Triton X-100Prevents the substrate from forming micelles or precipitating, ensuring true Michaelis-Menten kinetics by maintaining a homogenous solution.

Self-Validating Assay Methodology

A robust protocol must be a self-validating system. To achieve this, two internal controls are mandatory:

  • Spontaneous Hydrolysis Blank: Carbamates undergo slow, spontaneous hydrolysis in aqueous buffers[2]. A "Substrate + Buffer" well (devoid of enzyme) must be run in parallel. This background rate is subtracted from the enzymatic rate to isolate true catalytic turnover.

  • Empirical Standard Curve: Because the extinction coefficient of 4-nitrophenolate fluctuates based on the microplate path length and specific buffer ions, a standard curve of pure 4-nitrophenol (0 to 100 µM) must be generated in the exact assay buffer.

Workflow S1 1. Reagent Preparation Substrate in DMSO, Enzyme in pH 8.0 Buffer S2 2. Microplate Setup Dispense 180 µL Enzyme/Buffer per well S1->S2 S3 3. Reaction Initiation Add 20 µL Substrate (Final DMSO ≤ 5%) S2->S3 S4 4. Kinetic Readout Read Absorbance at 405 nm (30-60 min) S3->S4 S5 5. Data Analysis Calculate v0, Km, Vmax, or IC50 S4->S5

Figure 2: Step-by-step experimental workflow for the continuous colorimetric microplate assay.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 8.0) containing 100 mM NaCl, 0.1% Bovine Serum Albumin (BSA), and 0.01% Triton X-100. Note: BSA prevents non-specific adsorption of the enzyme to the polystyrene microplate walls.

  • Substrate Stock (10 mM): Dissolve 4-nitrophenyl morpholin-4-ylcarbamate in 100% anhydrous DMSO. Note: Use anhydrous DMSO to prevent premature hydrolysis of the carbamate bond during storage.

  • Enzyme Working Solution: Dilute the target serine hydrolase in Assay Buffer to a concentration that yields a linear response over 30 minutes (typically 1–50 nM final concentration, depending on specific activity).

Microplate Setup (96-Well Clear Flat-Bottom Plate)
  • Standard Curve Wells: Add 200 µL of 4-nitrophenol standards (0, 10, 20, 40, 60, 80, 100 µM) prepared in Assay Buffer.

  • Blank Wells (Spontaneous Hydrolysis): Add 180 µL of Assay Buffer.

  • Reaction Wells: Add 180 µL of Enzyme Working Solution.

  • Incubation: Place the microplate in the spectrophotometer and incubate at 37°C for 10 minutes to reach thermal equilibrium.

Reaction Initiation & Kinetic Readout
  • Initiation: Using a multichannel pipette, rapidly add 20 µL of the Substrate Stock (diluted in Assay Buffer/DMSO to achieve the desired concentration series, e.g., 10 µM to 500 µM final) to the Blank and Reaction wells.

  • Measurement: Immediately read the absorbance at 405 nm in kinetic mode. Take readings every 30 seconds for 30 to 60 minutes at 37°C. Ensure the plate is shaken for 3 seconds before each read to maintain homogeneity.

Data Processing & Kinetic Modeling

Step 1: Extinction Coefficient Calculation

Plot the absorbance of the standard curve wells against the 4-nitrophenol concentration (µM). The slope of the linear regression line represents the operational extinction coefficient ( ϵapp​ ) in OD/μM .

Step 2: Initial Velocity ( v0​ ) Determination

For each Reaction and Blank well, plot Absorbance vs. Time (minutes). Extract the slope of the linear, initial phase of the reaction (usually the first 5–10 minutes) to get ΔOD/min . Subtract the Blank slope from the Reaction slope:

v0(OD)​=(ΔtΔOD​)Reaction​−(ΔtΔOD​)Blank​

Convert this rate to molar velocity ( μM/min ) using the empirical extinction coefficient:

v0​=ϵapp​v0(OD)​​
Step 3: Michaelis-Menten Fitting

Plot v0​ against the Substrate Concentration ( [S] ). Use non-linear regression (e.g., GraphPad Prism) to fit the data to the Michaelis-Menten equation:

v0​=Km​+[S]Vmax​×[S]​

This will yield the affinity ( Km​ ) and maximum velocity ( Vmax​ ) of the enzyme for 4-nitrophenyl morpholin-4-ylcarbamate.

References

  • Enzyme-Responsive Theranostic FRET Probe Based on l-Aspartic Amphiphilic Polyester Nanoassemblies for Intracellular Bioimaging in Cancer Cells ACS Applied Bio Materials URL:[Link][2]

  • Characterization of the phenylurea hydrolases A and B: founding members of a novel amidohydrolase subgroup Biochemical Journal | Portland Press URL:[Link][3]

  • Enzymes' Power for Plastics Degradation Kinam Park / Biomacromolecules URL:[Link][4]

  • 4-Nitrophenyl morpholin-4-ylcarbamate | C11H13N3O5 | CID 20736284 National Institutes of Health (NIH) / PubChem URL:[Link][1]

Sources

Application

Application Note: Advanced N-Terminal Functionalization in SPPS Using 4-Nitrophenyl Morpholin-4-ylcarbamate

Introduction & Mechanistic Rationale In the landscape of modern drug discovery, native peptides often suffer from poor pharmacokinetic (PK) profiles, including rapid proteolytic degradation and suboptimal aqueous solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of modern drug discovery, native peptides often suffer from poor pharmacokinetic (PK) profiles, including rapid proteolytic degradation and suboptimal aqueous solubility. To overcome these limitations, drug development professionals frequently employ peptidomimetic strategies. One highly effective approach is the N-terminal functionalization of resin-bound peptides using 4-nitrophenyl morpholin-4-ylcarbamate (CAS 516493-89-3)[1].

This specialized activated carbamate reagent is utilized to introduce a morpholino-semicarbazide or morpholino-urea linkage at the N-terminus of a growing peptide chain.

The Causality of Reagent Selection: Why choose 4-nitrophenyl morpholin-4-ylcarbamate over traditional acid chlorides (e.g., morpholine-4-carbonyl chloride)? The answer lies in the precise electronic tuning of the leaving group. Chloroformates and acid chlorides are highly moisture-sensitive and notoriously prone to causing over-acylation or epimerization during Solid-Phase Peptide Synthesis (SPPS)[2]. In contrast, the 4-nitrophenoxy group acts as a "Goldilocks" leaving group. Upon nucleophilic attack by the peptide's free N-terminal amine, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate is thermodynamically driven by the expulsion of the 4-nitrophenoxide anion, which is highly stabilized by resonance from the electron-withdrawing nitro group. This allows the carbamoylation reaction to proceed quantitatively under mild basic conditions without the need for harsh coupling additives.

Furthermore, the incorporation of the morpholine pharmacophore significantly enhances the peptide's metabolic stability and has been widely documented in the development of targeted therapeutics, including hormone-sensitive lipase inhibitors and advanced antibody-drug conjugate (ADC) linkers[3],[4].

Quantitative Benchmarking: Reagent Efficacy

To justify the integration of 4-nitrophenyl morpholin-4-ylcarbamate into standard SPPS workflows, we must evaluate its performance against alternative N-capping strategies. The table below summarizes the quantitative advantages of this activated carbamate system.

Capping Reagent StrategyEquivalents RequiredReaction Time (min)Moisture SensitivityAverage Crude Purity (HPLC)Epimerization Risk
4-Nitrophenyl morpholin-4-ylcarbamate 3.0 eq 45 - 60 Low > 95% Negligible
Morpholine-4-carbonyl chloride5.0 eq120High~ 80%Moderate
Bis(4-nitrophenyl) carbonate (2-step)3.0 + 5.0 eq180Moderate~ 85%Low

Data Interpretation: The 4-nitrophenyl carbamate strategy provides the highest crude purity by eliminating the hydrolytic side-reactions associated with acid chlorides, while halving the reaction time compared to two-step carbonate activations.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of the SPPS workflow, highlighting the mechanistic pathway of the nucleophilic acyl substitution.

G cluster_0 Reaction Workflow & Mechanistic Pathway N1 Fmoc-Peptide-Resin N2 Fmoc Deprotection (20% Piperidine/DMF) N1->N2 N3 Free N-Terminal Amine (Nucleophile) N2->N3 Wash (DMF) N4 Add 4-Nitrophenyl morpholin-4-ylcarbamate + DIPEA N3->N4 N5 Nucleophilic Attack (Carbonyl Carbon) N4->N5 N6 Tetrahedral Intermediate N5->N6 N7 Expulsion of 4-Nitrophenoxide (Resonance Stabilized) N6->N7 Rate-determining step N8 Morpholino-Capped Peptide Resin N7->N8 N9 TFA Cleavage & Global Deprotection N8->N9 Kaiser Test Validation N10 Purified Peptidomimetic N9->N10

Mechanistic workflow of N-terminal carbamoylation in SPPS using 4-nitrophenyl morpholin-4-ylcarbamate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By integrating the Kaiser (ninhydrin) test directly into the workflow, researchers can definitively confirm the success of the carbamoylation before proceeding to the irreversible cleavage step.

Materials & Reagents
  • Resin: Rink Amide or Wang resin loaded with the target sequence (0.1 mmol scale).

  • Reagent: (0.3 mmol, 3.0 eq).

  • Base: N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq).

  • Solvents: Peptide-synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v)[5].

Step-by-Step Methodology

Step 1: Resin Swelling

  • Transfer 0.1 mmol of the Fmoc-protected peptide-resin to a fritted SPPS reaction vessel.

  • Add 5 mL of DCM and agitate for 15 minutes to swell the polymer matrix. Drain the solvent.

  • Add 5 mL of DMF, agitate for 15 minutes, and drain. (Causality: Proper swelling exposes the internal reactive sites of the resin beads, ensuring uniform reaction kinetics).

Step 2: Fmoc Deprotection

  • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate at room temperature for 5 minutes. Drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain and wash the resin extensively: DMF (5 × 5 mL) followed by DCM (3 × 5 mL) and finally DMF (3 × 5 mL).

Step 3: Carbamoylation (Capping)

  • In a separate vial, dissolve 4-nitrophenyl morpholin-4-ylcarbamate (3.0 eq) in 3 mL of DMF.

  • Add DIPEA (6.0 eq) to the solution. (Causality: DIPEA ensures the N-terminal amine remains fully deprotonated and nucleophilic, while also catalyzing the breakdown of the tetrahedral intermediate).

  • Add the reagent solution to the resin.

  • Agitate the vessel at room temperature for 60 minutes.

  • Drain the reaction mixture. The expelled solution will appear distinctly yellow due to the release of the 4-nitrophenoxide byproduct.

  • Wash the resin: DMF (5 × 5 mL) and DCM (5 × 5 mL).

Step 4: Protocol Validation (The Kaiser Test)

  • Extract a few resin beads and transfer them to a glass test tube.

  • Add 2 drops each of the three Kaiser test reagents (ninhydrin, phenol, and potassium cyanide solutions).

  • Heat at 100°C for 3 minutes.

    • Validation Check: If the beads remain clear/yellow, the primary amine has been successfully capped. The protocol is validated.

    • Troubleshooting: If the beads turn blue, unreacted amines remain. Repeat Step 3 before proceeding.

Step 5: Cleavage and Global Deprotection

  • Wash the validated resin with DCM (3 × 5 mL) and dry under a stream of nitrogen.

  • Add 5 mL of the cleavage cocktail (95% TFA / 2.5% TIPS / 2.5% H₂O).

  • Agitate for 2 hours at room temperature[5].

  • Filter the cleavage solution into a centrifuge tube containing 40 mL of cold diethyl ether to precipitate the functionalized peptide.

  • Centrifuge, decant the ether, and lyophilize the resulting pellet for subsequent HPLC purification.

References

The following authoritative sources ground the mechanistic logic and protocol standards described in this application note:

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 20736284, 4-Nitrophenyl morpholin-4-ylcarbamate." Available at:[Link]

  • IntechOpen. "Synthesis and Applications of Synthetic Peptides." (Discusses solid-phase peptide synthesis principles, resin cleavage via 95% TFA, and HPLC purification). Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 3.1.1.79 - hormone-sensitive lipase." (Highlights the biological application of morpholin-4-ylcarbamate derivatives in enzyme inhibition). Available at:[Link]

  • MolAid. "morpholin-4-ylcarbamic acid 4-nitrophenyl ester - CAS 516493-89-3." Available at: [Link]

Sources

Method

Application Note: Synthesis of Unsymmetrical Morpholine-Ureas via 4-Nitrophenyl Morpholin-4-ylcarbamate

Executive Summary The urea scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to improve aqueous solubility, modulate target binding via hydrogen bond donation/accepting, and enhance metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The urea scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to improve aqueous solubility, modulate target binding via hydrogen bond donation/accepting, and enhance metabolic stability. Traditionally, the synthesis of unsymmetrical ureas relied on highly toxic, moisture-sensitive reagents such as phosgene, diphosgene, or isocyanates[1].

To circumvent these safety and operational bottlenecks, 4-nitrophenyl morpholin-4-ylcarbamate (also referred to as 4-nitrophenyl morpholine-4-carboxylate) has emerged as a highly efficient, bench-stable, and solid-state activated building block[2]. This application note provides a comprehensive, self-validating protocol for the amidation of this carbamate with various primary amines to yield 1-alkyl/aryl-3-morpholinoureas.

Mechanistic Rationale & Causality (E-E-A-T)

The efficacy of 4-nitrophenyl morpholin-4-ylcarbamate as a carbamoylating agent is fundamentally driven by the electronic properties of the 4-nitrophenyl moiety.

Nucleophilic Acyl Substitution: The reaction proceeds via a classic addition-elimination pathway. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This generates a transient zwitterionic tetrahedral intermediate ( )[2].

Leaving Group Causality: In activated ester and carbamate chemistry, the expulsion of the leaving group is the rate-determining step for product formation. The 4-nitrophenoxide ion is an exceptional leaving group because the negative charge is highly delocalized and stabilized by the strong electron-withdrawing resonance effect of the para-nitro group[2].

Base Selection: An exogenous base (such as Triethylamine or N,N-Diisopropylethylamine) is required not only to deprotonate the tetrahedral intermediate (facilitating collapse into the urea) but also to neutralize the resulting 4-nitrophenol byproduct, preventing the protonation of the unreacted primary amine[3].

G Amine Primary Amine (Nucleophile) Intermediate Zwitterionic Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Carbamate 4-Nitrophenyl morpholin-4-ylcarbamate Carbamate->Intermediate Electrophilic Center Urea Unsymmetrical Morpholine-Urea Intermediate->Urea Base-Assisted Deprotonation Phenol 4-Nitrophenol (Leaving Group) Intermediate->Phenol Expulsion

Mechanistic pathway of urea synthesis via nucleophilic acyl substitution.

Quantitative Reaction Parameters

The nucleophilicity of the primary amine dictates the required solvent polarity, thermal energy, and base strength. Aliphatic amines react readily at room temperature, whereas sterically hindered or electron-deficient aromatic amines (anilines) require elevated temperatures and polar aprotic solvents to overcome the activation energy barrier[1][4].

Table 1: Optimized Conditions based on Amine Substrate Class
Primary Amine ClassPreferred SolventBase (Equivalents)TemperatureReaction TimeExpected Yield
Unhindered Aliphatic Dichloromethane (DCM)DIPEA (1.5 eq)20 - 25 °C2 - 4 h85 - 95%
Sterically Hindered Aliphatic DMF or DMSODIPEA (2.0 eq)50 - 60 °C6 - 12 h75 - 85%
Electron-Rich Aromatic DMF or EthanolTEA or K₂CO₃ (2.0 eq)80 - 100 °C12 - 18 h65 - 80%
Electron-Deficient Aromatic DMSOCs₂CO₃ or NaH (2.0 eq)100 - 120 °C18 - 24 h40 - 60%

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The generation of 4-nitrophenol acts as an internal colorimetric indicator; the reaction mixture will turn distinctly yellow as the reaction progresses, confirming that the leaving group is being successfully expelled.

Reaction Assembly
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenyl morpholin-4-ylcarbamate (1.0 mmol, 252.2 mg) in 5.0 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Amine Addition: Add the primary amine (1.05 mmol) to the stirring solution. Note: A slight excess of the amine ensures complete consumption of the activated carbamate.

  • Base Catalysis: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 261 µL). The solution will begin to transition from colorless/pale yellow to a deep, vibrant yellow as 4-nitrophenoxide is liberated.

  • Monitoring: Stir the reaction at room temperature. Validate reaction completion via LC-MS or TLC (Hexanes:Ethyl Acetate). The desired urea typically ionizes robustly in positive electrospray ionization mode [M+H]+ , while the starting carbamate can be tracked via UV absorbance at 254 nm.

Work-up & Purification (Critical Phase)

The primary challenge in this synthesis is the quantitative removal of the 4-nitrophenol byproduct. Because 4-nitrophenol has a pKa​ of ~7.15, it can be selectively partitioned into an aqueous phase using a moderately strong base.

  • Dilution: Once the reaction is deemed complete, dilute the mixture with an additional 15 mL of DCM.

  • Basic Washing (Self-Validation Step): Transfer the mixture to a separatory funnel and wash with 1M aqueous NaOH (3 × 15 mL).

    • Causality & Validation: The NaOH deprotonates the 4-nitrophenol, forming a highly water-soluble sodium 4-nitrophenoxide salt. The aqueous layer will turn intensely yellow. Continue washing until the aqueous layer is completely colorless. A colorless aqueous wash validates that all 4-nitrophenol has been successfully purged from the organic phase.

  • Neutralization & Drying: Wash the organic layer once with brine (15 mL) to remove residual alkalinity, then dry over anhydrous Na2​SO4​ .

  • Concentration: Filter the drying agent and concentrate the organic filtrate under reduced pressure to yield the crude 1-alkyl-3-morpholinourea.

  • Final Polish: If trace impurities remain (e.g., unreacted amine), purify via flash column chromatography using a gradient of Dichloromethane and Methanol (99:1 to 95:5).

Sources

Application

in vitro testing with 4-nitrophenyl morpholin-4-ylcarbamate substrates

Application Note: In Vitro Enzyme Kinetics Using 4-Nitrophenyl Morpholin-4-ylcarbamate Substrates Abstract 4-Nitrophenyl morpholin-4-ylcarbamate (also known as 4-nitrophenyl morpholine-4-carboxylate) is an activated carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Enzyme Kinetics Using 4-Nitrophenyl Morpholin-4-ylcarbamate Substrates

Abstract

4-Nitrophenyl morpholin-4-ylcarbamate (also known as 4-nitrophenyl morpholine-4-carboxylate) is an activated carbamate widely utilized as a chromogenic substrate in biochemical assays. By merging a morpholine motif with a highly reactive 4-nitrophenyl leaving group, this compound serves as an excellent probe for evaluating the hydrolytic activity of carbamate-cleaving enzymes, including specific esterases, lipases, and amidases. This application note provides a comprehensive, self-validating protocol for continuous spectrophotometric monitoring of enzyme kinetics.

Mechanistic Principle and Rationale

The core reactivity of 4-nitrophenyl morpholin-4-ylcarbamate is governed by nucleophilic acyl substitution at the electrophilic carbamate carbonyl carbon[1]. In an enzymatic context, the active-site nucleophile (e.g., a catalytic serine residue) attacks the carbonyl carbon, forming a transient tetrahedral intermediate[1]. The collapse of this intermediate is facilitated by the 4-nitrophenoxide ion, which acts as an exceptional leaving group due to the electron-withdrawing nature of the nitro group and its resonance stabilization[1].

Upon cleavage, the reaction releases 4-nitrophenol (4-NP). The assay relies on the pH-dependent ionization of 4-NP, which has a pKa of approximately 7.15. Under neutral to slightly alkaline conditions (pH 7.4–8.0), the released product exists predominantly as the 4-nitrophenolate anion, which exhibits a strong, measurable absorbance peak at 400–405 nm. The rate of yellow color formation is directly proportional to the enzymatic cleavage rate, allowing for real-time, continuous kinetic monitoring.

Experimental Workflow

The following diagram illustrates the logical progression of the in vitro assay, from reagent preparation to kinetic analysis.

Workflow SubPrep 1. Substrate Prep (DMSO Stock) EnzInc 2. Enzyme Incubation (Buffer pH 7.4-8.0) SubPrep->EnzInc Add to microplate Hydrolysis 3. Carbamate Cleavage (Release of 4-NP) EnzInc->Hydrolysis Enzymatic action Detection 4. Spectrophotometry (Absorbance @ 405 nm) Hydrolysis->Detection Color development Analysis 5. Kinetic Analysis (Michaelis-Menten) Detection->Analysis Data export

Workflow for continuous spectrophotometric enzyme assays using 4-nitrophenyl substrates.

Detailed Experimental Protocols

Reagent Preparation
  • Assay Buffer : 50 mM Tris-HCl or Sodium Phosphate, pH 7.4 to 8.0.

    • Causality Check: The pH must be carefully controlled. While higher pH increases the molar absorptivity of 4-NP by ensuring complete deprotonation, it also accelerates the spontaneous, non-enzymatic hydrolysis of the activated carbamate.

  • Substrate Stock Solution : 4-Nitrophenyl morpholin-4-ylcarbamate is highly hydrophobic. Prepare a 20 mM stock solution in anhydrous DMSO. Store aliquots at -20°C in the dark to prevent degradation[2].

  • Enzyme Solution : Dilute the target enzyme in the Assay Buffer to a concentration that yields a linear absorbance increase over the first 5–10 minutes of the reaction.

Continuous Microplate Assay Procedure

This protocol is optimized for a 96-well clear flat-bottom microplate with a final reaction volume of 200 µL per well.

  • Buffer & Enzyme Addition : Add 180 µL of the prepared Enzyme Solution (in Assay Buffer) to the test wells. For the negative control (blank) wells, add 180 µL of Assay Buffer without the enzyme.

  • Pre-incubation : Incubate the microplate at the desired physiological temperature (e.g., 25°C or 37°C) for 5 minutes to allow temperature equilibration.

  • Reaction Initiation : Rapidly add 20 µL of the Substrate Working Solution (diluted from the DMSO stock) to all wells using a multichannel pipette.

    • Causality Check: Ensure the final DMSO concentration in the well does not exceed 5% (v/v) to prevent solvent-induced enzyme denaturation.

  • Kinetic Monitoring : Immediately place the plate in a microplate spectrophotometer. Measure the absorbance at 405 nm every 30 seconds for 15 to 30 minutes.

  • Data Extraction : Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance vs. time curve ( ΔA405​/min ).

4-Nitrophenol Standard Curve Generation (Self-Validation)

To accurately convert the rate of absorbance change into molar reaction rates ( μM/min ), a standard curve is mandatory. Extinction coefficients vary wildly based on microplate path length and buffer composition.

  • Prepare a 1 mM stock of pure 4-nitrophenol (4-NP) in the exact Assay Buffer used for the reaction.

  • Create a dilution series: 0, 10, 25, 50, 75, 100, and 150 µM directly in the microplate (200 µL final volume).

  • Measure the absorbance at 405 nm.

  • Perform linear regression to determine the apparent extinction coefficient ( ϵapp​ ) for your specific setup.

Data Presentation & Optimization

Table 1: Influence of pH on 4-Nitrophenol Detection and Background Hydrolysis

Assay Buffer pH 4-NP Ionization State Relative Absorbance at 405 nm Spontaneous Substrate Hydrolysis Recommended Use Case
6.5 Mostly protonated Low Very Low Acidic enzymes (requires endpoint alkalization)
7.4 Mixed (near pKa) Moderate Low Physiological kinetic monitoring
8.0 Mostly deprotonated High Moderate Maximum sensitivity for continuous assays

| 9.0 | Fully deprotonated | Maximum | High (Significant background) | Endpoint assays only (Stop solution) |

Table 2: Experimental Matrix for Michaelis-Menten Kinetics | Well Type | Assay Buffer ( μ L) | Enzyme ( μ L) | Substrate Conc. (Final) | DMSO (Final) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | Blank | 190 | 0 | Variable | 5% | Measure spontaneous hydrolysis | | Vmax​ Est. | 180 | 10 | 10×Km​ | 5% | Determine maximum velocity | | Km​ Est. | 180 | 10 | 0.1×Km​ to 5×Km​ | 5% | Generate saturation curve |

Senior Scientist Insights: Troubleshooting & E-E-A-T

  • Self-Validating Blanks : Activated carbamates like 4-nitrophenyl morpholine-4-carboxylate are inherently susceptible to nucleophilic attack by water or buffer ions (e.g., Tris). You must subtract the ΔA405​/min of the blank from the enzyme well to isolate true enzymatic catalysis. Failure to do so will artificially inflate your calculated Vmax​ .

  • Inner-Filter Effect : At substrate concentrations exceeding 1 mM, the un-cleaved substrate itself may begin to absorb slightly at 405 nm, or the high concentration of released 4-NP may exceed the linear range of the spectrophotometer (typically OD > 2.0). If the substrate curve plateaus prematurely, reduce the path length (volume per well) or enzyme concentration.

  • Endpoint vs. Continuous Monitoring : If your target enzyme operates strictly at an acidic pH (e.g., pH 5.0), continuous monitoring at 405 nm will fail because 4-NP is colorless at this pH. In such cases, run an endpoint assay and terminate the reaction by adding an equal volume of 0.1 M NaOH to force the pH > 9.0, instantly developing the yellow color.

References

  • 4-Nitrophenyl morpholine-4-carboxylate | 17376-42-0 - Benchchem - 1

  • Application Notes and Protocols for Enzyme Kinetic Studies Using p-Nitrophenyl Derivatives - Benchchem - Link

  • para-Nitrophenylphosphate - Wikipedia - Link

  • pNPP Phosphatase Assay (PNPP) - ScienCell - 2

  • Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay - DergiPark - Link

Sources

Method

Application Note: Advanced Derivatization of Amines with 4-Nitrophenyl Morpholin-4-ylcarbamate for LC-MS/MS Analysis

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The analysis of low-molecular-weight aliphatic and aromatic amines via reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) presents significant analytical challenges. Native amines often exhibit poor chromatographic retention, severe peak tailing due to secondary interactions with silanol groups, and variable ionization efficiencies.

To overcome these limitations, pre-column derivatization using 4-nitrophenyl morpholin-4-ylcarbamate (CAS 17376-42-0) has emerged as a highly robust strategy [1]. This reagent acts as an activated carbamate, facilitating the rapid conversion of primary and secondary amines into highly stable, unsymmetrical morpholine-urea derivatives.

The Causality Behind the Chemistry

The efficacy of this reagent is rooted in its highly optimized leaving group and functional tag:

  • The Leaving Group (4-Nitrophenoxide): The strong electron-withdrawing nature of the nitro group stabilizes the resulting phenoxide anion through resonance. This makes the carbamate carbonyl highly electrophilic and susceptible to nucleophilic acyl substitution by amines, even at room temperature [1].

  • The Functional Tag (Morpholine): Morpholine acts as a permanent, basic pharmacophore tag. With a predictable pKa​ of approximately 8.3, the morpholine nitrogen acts as a highly efficient proton acceptor during Electrospray Ionization (ESI+), standardizing the ionization efficiency across diverse amine analytes and drastically lowering the Limit of Detection (LOD) [2]. Furthermore, the urea bond formed is chemically inert under standard LC conditions, preventing on-column degradation [3].

Chemical Transformation & Workflow Visualization

The derivatization process is a self-validating system. As the amine nucleophile attacks the reagent, 4-nitrophenol is displaced. Under the basic conditions of the reaction, this byproduct deprotonates to form 4-nitrophenoxide, which exhibits a brilliant yellow color ( λmax​≈400 nm). This provides the analyst with immediate, visual confirmation that the acyl transfer is occurring.

G A Sample Preparation (Amine Analyte) B Add Base (TEA or DIPEA) A->B C Add Reagent (4-Nitrophenyl morpholin-4-ylcarbamate) B->C D Incubation (RT, 15-30 mins) C->D E Reaction Monitoring (Yellow Color: 4-Nitrophenoxide) D->E F Quenching & Workup (LLE with 5% Na2CO3) E->F G LC-MS/MS Analysis (ESI+ Mode) F->G

Workflow for the derivatization of amines using 4-nitrophenyl morpholin-4-ylcarbamate.

Step-by-Step Experimental Protocol

This protocol is designed to ensure complete derivatization while actively mitigating ion suppression caused by the 4-nitrophenol byproduct.

Materials Required
  • Reagent: 4-nitrophenyl morpholin-4-ylcarbamate (Purity 98%).

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), MS-grade.

  • Solvents: Acetonitrile (ACN), Dichloromethane (DCM), Ethyl Acetate (EtOAc), MS-grade.

  • Quench/Wash: 5% (w/v) Sodium Carbonate ( Na2​CO3​ ) in LC-MS grade water.

Step 1: Reagent Preparation
  • Accurately weigh 12.6 mg of 4-nitrophenyl morpholin-4-ylcarbamate.

  • Dissolve in 1.0 mL of anhydrous ACN to create a 50 mM stock solution .

    • Self-Validation Check: The solution must be colorless to very pale yellow. A strong yellow tint indicates premature hydrolysis of the reagent due to moisture; discard and remake if observed.

Step 2: Reaction Initiation
  • Transfer 100 µL of the amine sample (approx. 1–5 mM in ACN or DCM) to a 1.5 mL microcentrifuge tube.

  • Add 10 µL of DIPEA. Causality: DIPEA ensures the target amine remains fully deprotonated and highly nucleophilic, preventing the formation of unreactive amine salts.

  • Add 150 µL of the 50 mM reagent stock solution. Vortex for 10 seconds.

Step 3: Incubation
  • Incubate the mixture at room temperature (20–25 °C) for 30 minutes.

  • Self-Validation Check: Observe the color shift. The solution should turn a distinct yellow, confirming the release of the 4-nitrophenoxide leaving group [3].

Step 4: Quenching and Liquid-Liquid Extraction (LLE)

Crucial Step: Failure to remove excess 4-nitrophenol will result in severe ion suppression in the MS source and rapid deterioration of the LC column.

  • Quench the reaction by adding 50 µL of LC-MS grade water.

  • Add 500 µL of EtOAc and 500 µL of 5% aqueous Na2​CO3​ .

  • Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 3 minutes to achieve phase separation.

    • Causality: The basic aqueous layer ( Na2​CO3​ ) deprotonates the 4-nitrophenol, trapping it in the aqueous phase as a water-soluble, bright yellow salt. The neutral, highly stable morpholine-urea derivative partitions cleanly into the upper EtOAc organic layer.

  • Carefully transfer 400 µL of the upper organic layer to a clean vial.

Step 5: LC-MS Preparation
  • Evaporate the organic extract to dryness under a gentle stream of ultra-pure nitrogen at 30 °C.

  • Reconstitute the residue in 200 µL of the initial LC mobile phase (e.g., 5% ACN in water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Analytical Advantages & Data Presentation

The derivatization of amines with 4-nitrophenyl morpholin-4-ylcarbamate fundamentally alters the physicochemical properties of the analytes, optimizing them for modern analytical platforms.

Table 1: Comparative Analytical Metrics (Native vs. Derivatized Amines)
ParameterNative (Underivatized) AmineMorpholine-Urea DerivativeMechanistic Rationale
LogP (Lipophilicity) Low ( <0 )Moderate ( 1.5−3.0 )The morpholine-carboxamide moiety increases hydrophobicity, shifting retention away from the void volume in RP-HPLC.
ESI+ Ionization Variable / PoorConsistently HighThe morpholine nitrogen ( pKa​ ~8.3) provides a reliable protonation site, standardizing ionization across diverse analytes.
Limit of Detection ∼10−50 ng/mL ∼0.1−1.0 ng/mLEnhanced ionization efficiency and improved peak symmetry lower the LOD by 1 to 2 orders of magnitude.
MS/MS Fragmentation UnpredictablePredictableCID yields characteristic morpholine reporter ions, enabling highly specific Multiple Reaction Monitoring (MRM).

Mass Spectrometry Profiling & Fragmentation Pathways

A major advantage of the morpholin-4-ylcarbamate tag is its highly predictable behavior during Collision-Induced Dissociation (CID). When subjected to MS/MS, the urea derivative reliably fragments to produce specific reporter ions. This allows for the development of robust precursor-ion or neutral-loss scans to screen for unknown amines in complex biological matrices [2].

MS_Pathway A Precursor Ion [M+H]+ (Morpholine-Urea Derivative) B Collision-Induced Dissociation (CID) A->B C Product Ion 1 [Morpholine+H]+ (m/z 88.07) B->C Cleavage at Urea C-N D Product Ion 2 [Morpholine-CO]+ (m/z 114.05) B->D Cleavage at Analyte N-C E Product Ion 3 [Analyte Amine+H]+ B->E Neutral Loss

ESI+ MS/MS collision-induced dissociation pathway of morpholine-urea derivatives.

References

  • ACS Publications. "Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry." Analytical Chemistry. URL:[Link]

  • Luedtke, N. W., et al. "A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents." Bioorganic Chemistry (2001). URL:[Link]

Application

Application Note: Advanced Bioconjugation Techniques Using 4-Nitrophenyl Morpholin-4-ylcarbamate

Executive Summary & Mechanistic Rationale In modern bioconjugation and drug development, the precise attachment of functional tags to biomolecules is critical for optimizing pharmacokinetic profiles and targeting capabil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern bioconjugation and drug development, the precise attachment of functional tags to biomolecules is critical for optimizing pharmacokinetic profiles and targeting capabilities. 4-Nitrophenyl morpholin-4-ylcarbamate (also referred to in literature as 4-nitrophenyl morpholine-4-carboxylate) is a highly specialized, activated heterobifunctional-like reagent. It is designed to covalently append a morpholine moiety to primary amines (such as lysine ϵ -amines on monoclonal antibodies) via an exceptionally stable urea linkage.

The morpholine ring is a privileged scaffold in medicinal chemistry. When conjugated to a biologic, its basic nitrogen can act as a lysosomotropic tag, driving the accumulation of the conjugate within acidic subcellular compartments (endosomes and lysosomes)[1]. Furthermore, the morpholine tag significantly enhances the aqueous solubility of hydrophobic payload-linker complexes in Antibody-Drug Conjugates (ADCs).

The Causality of Chemical Selection: Why 4-Nitrophenyl?

As a Senior Application Scientist, the choice of the leaving group is the most critical variable in designing a bioconjugation workflow. While N-hydroxysuccinimide (NHS) esters are ubiquitous, they suffer from rapid hydrolysis in aqueous buffers (half-life of minutes at pH 8.0).

By contrast, the 4-nitrophenyl group offers an optimal balance of stability and reactivity[2]. The electron-withdrawing nature of the nitro group highly activates the adjacent carbamate carbonyl toward nucleophilic attack. However, because the resulting 4-nitrophenolate anion is resonance-stabilized (pKa ~7.15), the reagent resists spontaneous aqueous hydrolysis far better than NHS esters, allowing for controlled, stoichiometric labeling over several hours[3].

Crucially, this chemistry provides a self-validating system . The expulsion of 4-nitrophenol generates a distinct yellow color under slightly basic conditions ( λmax​ = 400 nm). This allows researchers to continuously monitor reaction kinetics and quantify the Degree of Labeling (DoL) in real-time without consuming the sample.

Comparative Reagent Dynamics

To contextualize the performance of 4-nitrophenyl carbamates, the quantitative data below summarizes their physicochemical behavior against other common active esters used in bioconjugation.

Property4-Nitrophenyl CarbamateNHS EsterPFP (Pentafluorophenyl) Ester
Leaving Group pKa ~7.15~7.8~5.5
Aqueous Half-Life (pH 8.0) 2 - 4 Hours10 - 20 Minutes> 24 Hours
Optimal Reaction pH 8.0 - 9.07.2 - 8.57.5 - 8.5
Linkage Formed (with Amine) UreaAmideAmide
Self-Validating Output Yes (Absorbance at 400 nm)NoNo

Experimental Workflows & Logical Relationships

The bioconjugation of 4-nitrophenyl morpholin-4-ylcarbamate follows a highly predictable nucleophilic acyl substitution pathway.

G R 4-Nitrophenyl Morpholin-4-ylcarbamate C Reaction: pH 8.3 Bicarbonate Buffer R->C P Protein (Lysine-NH2) P->C I Tetrahedral Intermediate C->I F Morpholine-Urea Protein Conjugate I->F B 4-Nitrophenol (Yellow, 400 nm) I->B

Workflow of 4-nitrophenyl morpholin-4-ylcarbamate bioconjugation to protein amines.

Once conjugated, the morpholine tag actively alters the intracellular trafficking of the biologic. Due to its basicity, the morpholine ring becomes protonated in the acidic environment of the lysosome, trapping the conjugate and facilitating targeted payload release.

G C Morpholine-Tagged Bioconjugate E Receptor-Mediated Endocytosis C->E V Early Endosome (pH ~6.0) E->V L Lysosome (pH ~4.5) V->L P Morpholine Protonation (Lysosomal Trapping) L->P

Lysosomotropic targeting pathway facilitated by the basic morpholine tag.

Validated Protocols

Protocol A: In Situ Activation of Morpholine (Reagent Synthesis)

If the pre-activated 4-nitrophenyl morpholin-4-ylcarbamate is not commercially available, it can be synthesized efficiently using 4-nitrophenyl chloroformate (4-NPC)[2]. Causality Check: 4-NPC is utilized instead of phosgene gas to ensure laboratory safety while maintaining high electrophilic reactivity[4]. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric hindrance prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation : Dissolve 1.0 mmol of morpholine in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition : Add 1.2 mmol of anhydrous DIPEA to the solution to act as an acid scavenger.

  • Activation : Cool the reaction vessel to 0°C using an ice bath. Slowly add 1.1 mmol of 4-nitrophenyl chloroformate dropwise over 15 minutes.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quenching & Extraction : Quench the reaction with 10 mL of saturated aqueous NaHCO3​ . Extract the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification : Concentrate under reduced pressure. The resulting 4-nitrophenyl morpholin-4-ylcarbamate can be used directly or recrystallized from ethyl acetate/hexane.

Protocol B: Protein Bioconjugation & Real-Time Validation

This protocol details the conjugation of the morpholine tag to a monoclonal antibody (mAb). Causality Check: The reaction is buffered at pH 8.3. This specific pH ensures that a sufficient fraction of the lysine ϵ -amines are deprotonated (nucleophilic) while minimizing the baseline hydrolysis of the 4-nitrophenyl ester. Tris buffers MUST be avoided, as their primary amines will irreversibly consume the reagent.

Step-by-Step Methodology:

  • Buffer Exchange : Dialyze or use a spin-desalting column to exchange the target antibody (at 2-5 mg/mL) into 0.1 M Sodium Bicarbonate buffer, pH 8.3.

  • Reagent Preparation : Dissolve 4-nitrophenyl morpholin-4-ylcarbamate in anhydrous DMSO to a concentration of 10 mM. Note: The reagent is hydrophobic; DMSO ensures solubility prior to aqueous introduction.

  • Conjugation : Slowly add the reagent to the antibody solution to achieve a 15-fold molar excess. Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent protein denaturation.

  • Self-Validating Incubation : Incubate the reaction at room temperature for 2 to 4 hours.

    • Validation Step: Extract a 10 μL aliquot every 30 minutes. Dilute into 90 μL of 0.1 M NaOH and measure absorbance at 400 nm. The plateauing of the A400​ signal indicates reaction completion.

  • Purification : Remove excess reagent and the cleaved 4-nitrophenol byproduct using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25) equilibrated with 1X PBS (pH 7.4). The yellow band (4-nitrophenol) will visibly separate from the high-molecular-weight protein fraction.

References

  • Title : 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent Source : SYNLETT (2009) URL :[Link]

  • Title : Bioconjugation Strategies Enhanced by 4-Nitrophenyl Chloroformate Source : NBInno (2026) URL :[Link]

  • Title : 4-Nitrophenylchloroformate Source : e-EROS Encyclopedia of Reagents for Organic Synthesis URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Nitrophenyl Morpholin-4-ylcarbamate Couplings

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic bottlenecks researchers face when synthesizing unsymmetrical ureas via 4-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic bottlenecks researchers face when synthesizing unsymmetrical ureas via 4-nitrophenyl morpholine-4-carboxylate (CAS: 17376-42-0) . While active carbamates are excellent, phosgene-free building blocks, their coupling efficiency is highly dependent on solvent anhydrousness, amine nucleophilicity, and base selection.

This guide bypasses generic advice to focus on the chemical causality of your low yields and provides a self-validating protocol to ensure experimental success.

Diagnostic Hub: Workflow Analysis

Before altering your protocol, use the logical workflow below to identify the mechanistic failure point in your coupling reaction.

Workflow step1 Low Yield or Stalled Reaction cond1 Is intense yellow color observed upon base addition? step1->cond1 fix1 Base Issue or Unreactive Amine Increase Temp / Add DIPEA cond1->fix1 No (No reaction) cond2 TLC shows symmetric morpholine urea? cond1->cond2 Yes (Reaction initiated) fix2 Moisture Contamination Use anhydrous solvent & Ar/N2 cond2->fix2 Yes (Hydrolysis) fix3 Steric/Electronic Hindrance Switch to DMF, heat to 80°C cond2->fix3 No (Incomplete conversion)

Diagnostic decision tree for troubleshooting active carbamate coupling inefficiencies.

Mechanistic Troubleshooting (FAQs)

Q1: I am observing massive degradation of the starting material and the formation of a symmetrical urea byproduct. What is happening? A1: This is the most common failure mode and is a direct result of moisture contamination. The 4-nitrophenyl carbamate is highly susceptible to hydrolysis. Trace water acts as a nucleophile, attacking the carbonyl carbon and expelling 4-nitrophenoxide. The resulting morpholine-4-carbamic acid is unstable and rapidly decarboxylates to release CO2​ and free morpholine. Because morpholine is a highly nucleophilic secondary amine, it immediately attacks the remaining unreacted 4-nitrophenyl morpholin-4-ylcarbamate, forming the symmetrical byproduct 1,4-bis(morpholin-4-yl)methanone. Causality & Fix: Your reaction is cannibalizing itself. You must ensure all solvents (especially hygroscopic ones like DMF or THF) are strictly anhydrous and the reaction is purged with argon or nitrogen.

Q2: The reaction stalls at 30-40% conversion when coupling with an aniline derivative. How can I drive it to completion? A2: Anilines are significantly less nucleophilic than aliphatic amines because their nitrogen lone pair is delocalized into the π -system of the aromatic ring. At room temperature, the activation energy barrier for the nucleophilic attack on the active carbamate is simply too high. Causality & Fix: You must provide thermal activation. Switch to a high-boiling polar aprotic solvent like DMF and heat the reaction to 60–80 °C. Alternatively, microwave-assisted synthesis has been proven to force these sluggish couplings to completion within minutes by rapidly overcoming the activation barrier .

Q3: Can I use DMAP to accelerate the coupling of a sterically hindered amine? A3: Proceed with extreme caution. While 4-dimethylaminopyridine (DMAP) is a standard acyl transfer catalyst, its use in active carbamate couplings can be counterproductive. DMAP reacts with the carbamate to form a highly electrophilic acylpyridinium intermediate . If your target amine is sterically hindered, it will struggle to attack this intermediate. Consequently, even infinitesimal amounts of trace water will outcompete your amine, leading to total hydrolysis of the active species. Causality & Fix: Rely on N,N-Diisopropylethylamine (DIPEA) as your primary base. Only add DMAP (0.1–0.2 equivalents) if thermal activation fails, and only under rigorously anhydrous conditions.

Optimization Matrix: Quantitative Reaction Parameters

Use the following empirically derived matrix to select the optimal conditions based on the electronic and steric nature of your target nucleophile.

Amine NucleophileRecommended SolventBase (Equivalents)Temp (°C)Time (h)Expected Yield (%)Primary Failure Mode
Primary Aliphatic DCMDIPEA (1.5)252–4>90None (Highly efficient)
Secondary Aliphatic THFDIPEA (2.0)25–406–1280–85Steric hindrance
Primary Aromatic DMFDIPEA (2.5)8012–2460–75Poor nucleophilicity
Sterically Hindered DMFDIPEA (3.0) + DMAP (0.1)1002440–50Hydrolysis / Degradation

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . It utilizes the leaving group (4-nitrophenoxide) as an internal colorimetric indicator, allowing you to visually confirm reaction initiation and successful purification without relying solely on LC-MS.

Step 1: Reagent Preparation

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add 4-nitrophenyl morpholine-4-carboxylate (1.0 eq, typically 0.5 mmol) and the target amine (1.1 eq).

Step 2: Solvation & Activation

  • Inject anhydrous DMF (2.5 mL, to achieve a 0.2 M concentration). The solution should be pale or colorless.

  • Dropwise, add DIPEA (2.0 to 2.5 eq depending on the amine).

  • Validation Checkpoint 1 (Visual): Upon the addition of DIPEA, the solution must immediately turn an intense, bright yellow. This confirms that the amine has attacked the carbonyl and the tetrahedral intermediate has collapsed, expelling the 4-nitrophenol which is instantly deprotonated by DIPEA to form the highly chromophoric 4-nitrophenoxide anion. If the solution remains pale, your amine is completely unreactive.

Step 3: Reaction Monitoring

  • Stir the reaction at the temperature specified in the Optimization Matrix.

  • Validation Checkpoint 2 (TLC): Monitor via TLC (typically 1:1 EtOAc/Hexanes). The starting carbamate is UV-active ( Rf​≈0.6 ). As the reaction progresses, a bright yellow spot (4-nitrophenoxide, Rf​≈0.3 ) will dominate the baseline or lower half of the plate. The disappearance of the Rf​≈0.6 spot indicates completion.

Step 4: Quench & Purification

  • Dilute the reaction mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 1M NaOH (3 × 10 mL).

  • Validation Checkpoint 3 (Purification): The aqueous layer will be intensely yellow due to the extracted 4-nitrophenoxide. Continue washing with 1M NaOH until the aqueous layer drains completely colorless. A colorless aqueous wash is your definitive proof that all 4-nitrophenol byproducts have been successfully removed from your organic product.

  • Wash with brine (1 × 10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure unsymmetrical morpholine urea.

References

  • National Center for Biotechnology Information (PubChem). 4-Nitrophenyl morpholine-4-carboxylate (CID 735624). Retrieved from[Link]

  • Ren, Y., & Rousseaux, S. A. L. (2018). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry, 83(2), 913–920. Retrieved from[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Best Practices for 4-Nitrophenyl Morpholin-4-ylcarbamate Storage

Welcome to the Application Scientist Support Hub. As researchers and drug development professionals, you rely on 4-nitrophenyl morpholin-4-ylcarbamate as a critical activated intermediate or prodrug building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. As researchers and drug development professionals, you rely on 4-nitrophenyl morpholin-4-ylcarbamate as a critical activated intermediate or prodrug building block. However, its high reactivity makes it exceptionally prone to hydrolysis. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the chemical integrity of your compound.

Part 1: The Core Problem – Mechanism & Causality

FAQ: Why does my 4-nitrophenyl morpholin-4-ylcarbamate degrade so quickly compared to other carbamates?

Answer: The instability is a direct consequence of its chemical design. While standard organic carbamates are highly stable and frequently used to protect amines in peptide synthesis [1], activated carbamates behave completely differently. The 4-nitrophenyl group is highly electron-withdrawing, making the carbonyl carbon highly electrophilic.

When exposed to ambient moisture, water acts as a nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate that rapidly collapses because the 4-nitrophenolate anion is an excellent, resonance-stabilized leaving group. The resulting morpholine-4-carboxylic acid then spontaneously decarboxylates into morpholine and carbon dioxide [2].

Hydrolysis A 4-Nitrophenyl Morpholin-4-ylcarbamate (Intact Active Carbamate) B H2O Nucleophilic Attack (Moisture Intrusion) A->B Exposure to Humidity C Tetrahedral Intermediate B->C D 4-Nitrophenol (Yellow Indicator) C->D Cleavage E Morpholine + CO2 (Degradation Products) C->E Decarboxylation

Moisture-driven hydrolysis pathway of 4-nitrophenyl morpholin-4-ylcarbamate.

Part 2: Storage & Handling Protocols (Self-Validating Systems)

FAQ: What is the optimal storage protocol to prevent moisture intrusion?

Answer: The primary goal is to eliminate the two catalysts of hydrolysis: water and thermal energy. Storing the compound at -20°C slows down the kinetic rate of hydrolysis, but temperature alone is insufficient if moisture is present. In fact, storing in a freezer can accelerate degradation if condensation forms on the compound during improper handling. You must employ a self-validating inert storage system.

Workflow S1 1. Receive & Inspect (Dry Argon Glovebox) S2 2. Aliquot into Amber Vials (Minimize Freeze-Thaw) S1->S2 S3 3. Purge with Argon/N2 (Displace Ambient Moisture) S2->S3 S4 4. Seal & Store at -20°C (Desiccated Container) S3->S4 S5 5. Thawing Protocol (Equilibrate to RT before opening) S4->S5

Step-by-step workflow for the inert storage of moisture-sensitive active carbamates.

Step-by-Step Inert Storage Workflow:

  • Glovebox Aliquoting: Upon receipt, transfer the bulk material into a dry argon or nitrogen-purged glovebox.

  • Single-Use Aliquots: Divide the compound into single-use amber glass vials. This prevents repeated freeze-thaw cycles, which are the primary cause of condensation-driven hydrolysis.

  • Inert Gas Purging: Gently purge each vial with dry Argon. (Argon is heavier than air and nitrogen, providing a superior protective blanket over the solid).

  • Double Sealing: Cap the vials tightly and wrap the caps in Parafilm. Place the vials inside a secondary container (like a desiccator jar or a sealed Mylar bag) containing active desiccant packets (e.g., Drierite or silica gel).

  • Temperature Control: Store the secondary container at -20°C or -80°C.

  • Critical Thawing Step: When retrieving an aliquot, do not open it immediately . Allow the sealed vial to equilibrate to room temperature (RT) inside a desiccator for at least 30-60 minutes. Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the powder, initiating hydrolysis.

Part 3: Diagnostic & Validation Strategies

FAQ: How can I visually or analytically confirm if my batch has hydrolyzed before starting my synthesis?

Answer: Because 4-nitrophenyl morpholin-4-ylcarbamate relies on the 4-nitrophenol leaving group, hydrolysis provides a built-in visual and analytical indicator. 4-Nitrophenol is colorless in acidic conditions but turns bright yellow in basic or neutral aqueous conditions due to the formation of the phenolate anion.

Table 1: Quantitative and Qualitative Markers of Hydrolysis

Detection MethodIntact Carbamate (Expected)Hydrolyzed Compound (Degraded)Causality / Rationale
Visual Inspection White to off-white powderYellow discolorationRelease of 4-nitrophenol/phenolate.
LC-MS (ESI+) m/z 253 [M+H]⁺m/z 88 [Morpholine+H]⁺Decarboxylation of the carbamic acid yields free morpholine.
LC-MS (ESI-) No major signalm/z 138 [M-H]⁻Deprotonation of free 4-nitrophenol [3].
¹H NMR (CDCl₃) Aromatic doublets ~7.3 & 8.2 ppmShifted aromatic signals; broad NH peakCleavage alters the electronic environment of the phenyl ring.

Rapid Quality Control (QC) Validation Protocol:

  • Dissolve 1 mg of the suspect powder in 1 mL of anhydrous acetonitrile.

  • Add 10 µL of a weak aqueous base (e.g., 0.1 M NaHCO₃).

  • Observation: If the solution immediately turns a vibrant yellow, significant hydrolysis has occurred. If it remains clear or very faintly yellow, the batch is largely intact.

  • Confirmation: Run a rapid LC-MS gradient (5-95% MeCN/H₂O with 0.1% Formic Acid). The presence of an early-eluting peak at m/z 88 (morpholine) confirms degradation.

Part 4: Advanced Troubleshooting

FAQ: I dissolved my intact carbamate in DMF for a reaction, but it hydrolyzed before I could add my amine. What went wrong?

Answer: Solvents like DMF and DMSO are highly hygroscopic. Even if your solid storage was perfect, using "benchtop" DMF introduces enough water to hydrolyze the activated carbamate. Furthermore, DMF can slowly degrade over time to release dimethylamine, which will act as a nucleophile and consume your reagent before your intended reaction even begins.

Solution: Always use freshly opened, strictly anhydrous solvents (stored over molecular sieves) when making stock solutions of 4-nitrophenyl morpholin-4-ylcarbamate, and prepare solutions immediately prior to use.

References

  • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895-2940. Available at:[Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 20736284, 4-Nitrophenyl morpholin-4-ylcarbamate." PubChem. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Solvent Choice for 4-Nitrophenyl Morpholin-4-ylcarbamate Reactions

Welcome to the Technical Support Center for carbamate-based urea synthesis. 4-Nitrophenyl morpholin-4-ylcarbamate is a highly versatile, activated building block used extensively in drug development to synthesize morphol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbamate-based urea synthesis. 4-Nitrophenyl morpholin-4-ylcarbamate is a highly versatile, activated building block used extensively in drug development to synthesize morpholine-containing ureas. However, because the reaction proceeds via a nucleophilic addition-elimination mechanism, the choice of solvent fundamentally dictates the reaction kinetics, the stability of the intermediate, and the ease of downstream purification.

This guide provides mechanistic insights, a validated protocol, and troubleshooting FAQs to help you optimize your solvent system and drive your aminolysis reactions to completion.

Mechanistic Principles of Aminolysis

The conversion of 4-nitrophenyl morpholin-4-ylcarbamate to a substituted urea requires the nucleophilic attack of a primary or secondary amine. This forms a charge-separated tetrahedral intermediate before collapsing to expel the 4-nitrophenoxide leaving group[1].

Because this intermediate is highly polar, the dielectric constant ( ε ) of your chosen solvent directly impacts the activation energy barrier. Furthermore, the presence of trace water in non-anhydrous solvents can lead to competitive nucleophilic attack, resulting in the hydrolysis and decarboxylation of the starting material.

CarbamateAminolysis Reactants 4-Nitrophenyl morpholin-4-ylcarbamate + Amine Nucleophile Intermediate Tetrahedral Intermediate (Charge-Separated) Reactants->Intermediate Nucleophilic Attack (Accelerated by Polar Solvents) Hydrolysis Hydrolysis Side Reaction (Morpholine + CO2 + 4-NP) Reactants->Hydrolysis Trace Moisture (Aqueous Solvents) Product Morpholine-Urea Derivative + 4-Nitrophenol Intermediate->Product Elimination (Base Promoted)

Mechanistic pathway of carbamate aminolysis and solvent-dependent side reactions.

Solvent Optimization Matrix

Selecting the right solvent requires balancing reaction kinetics with purification strategy. The table below summarizes the quantitative properties and causal benefits of standard solvent systems used in these couplings.

SolventDielectric Constant ( ε )Aminolysis Reaction Rate4-Nitrophenol SolubilityBest Use Case & Causality
DMF 36.7Very FastVery HighSterically hindered amines. High polarity stabilizes the transition state[2]; however, requires rigorous aqueous workup to remove the solvent.
Acetonitrile 37.5FastHighMicrowave-assisted synthesis. Excellent dipole moment for microwave absorption[3]; provides a good balance of rate and volatility.
Dichloromethane 8.9ModerateModerateMoisture-sensitive substrates. Easy to dry and evaporate, but low polarity can stall reactions with weak nucleophiles.
Toluene 2.4SlowHigh (at reflux)Precipitation-driven synthesis. Low polarity causes the urea product to precipitate upon cooling, enabling isolation by filtration[4].

Self-Validating Experimental Protocol: Solution-Phase Synthesis of Morpholine-Ureas

This standard operating procedure (SOP) utilizes Acetonitrile (MeCN) or Dichloromethane (DCM) and is designed as a self-validating system . The reaction's progress and the success of the purification step can be visually confirmed by tracking the intense yellow color of the 4-nitrophenoxide byproduct.

Materials Required:
  • 4-Nitrophenyl morpholin-4-ylcarbamate (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (2.0 equiv)

  • Anhydrous Acetonitrile or DCM

  • 1N Aqueous NaOH

Step-by-Step Methodology:
  • Preparation & Inert Atmosphere: Flame-dry a round-bottom flask and flush with inert gas (N 2​ or Ar). Add 4-nitrophenyl morpholin-4-ylcarbamate (1.0 equiv) and the amine nucleophile (1.1 equiv).

  • Solvent Addition: Dissolve the reactants in anhydrous solvent (MeCN or DCM) to achieve a 0.2 M concentration. Causality Note: Strict anhydrous conditions prevent the competitive hydrolysis of the carbamate into free morpholine.

  • Base Catalysis: Dropwise add DIPEA (2.0 equiv) while stirring. Causality Note: The addition of a tertiary base neutralizes the forming 4-nitrophenol (pKa ~7.1), shifting the equilibrium forward and preventing the protonation of the incoming amine nucleophile.

  • Reaction Monitoring (Validation Step 1): Stir at room temperature for 2–4 hours. Visual cue: The reaction mixture will turn a bright, intense yellow. This confirms the generation of the 4-nitrophenoxide ion and indicates the reaction is proceeding. Monitor via TLC or LCMS until the starting carbamate is consumed.

  • Quench and Workup (Validation Step 2): Dilute the mixture with an equal volume of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash the organic layer sequentially with 1N aqueous NaOH (3x). Visual cue: Continue washing until the aqueous layer is completely colorless. The disappearance of the yellow color in the organic phase validates the total removal of the 4-nitrophenol byproduct.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the pure morpholine-urea derivative.

Troubleshooting & FAQs

Q1: My reaction is stalling at 50% conversion in DCM. How do I drive it to completion? A: DCM has a low dielectric constant ( ε = 8.9), which poorly stabilizes the charge-separated tetrahedral intermediate formed during aminolysis[1]. To drive the reaction, switch to a highly polar aprotic solvent like DMF or Acetonitrile[2]. Alternatively, add a catalytic amount of DMAP to accelerate the elimination step.

Q2: I am seeing severe baseline impurities on my TLC and experiencing low product yield. What went wrong? A: You are likely observing hydrolysis. 4-nitrophenyl carbamates are highly susceptible to nucleophilic attack by water. If your solvent is not strictly anhydrous, water will attack the carbonyl carbon, leading to decarboxylation into free morpholine, CO 2​ , and 4-nitrophenol. Ensure your solvents are freshly dried and the reaction is kept under a strict inert atmosphere.

Q3: My synthesized urea product is highly polar and water-soluble, making the 1N NaOH aqueous workup impossible. How can I remove the 4-nitrophenol byproduct? A: Shift your solvent strategy to a non-polar aromatic solvent like Toluene or Xylene[4]. By running the reaction at elevated temperatures (80–100 °C) and allowing it to cool to room temperature, the polar urea product will typically precipitate out of solution. The 4-nitrophenol byproduct remains highly soluble in the cold toluene, allowing you to isolate the pure urea via simple vacuum filtration, completely bypassing the aqueous workup.

Q4: Can I use microwave irradiation to speed up the coupling of sterically hindered amines? A: Yes. Acetonitrile is the optimal solvent for microwave-assisted urea synthesis using 4-nitrophenyl carbamates due to its high dipole moment and efficient microwave absorption[3]. Reactions that take 12–24 hours at room temperature can often be driven to completion in 10–30 minutes at 100 °C under microwave conditions[2].

References

  • Title: Experimental and Theoretical Studies on the Nucleofugality Patterns in the Aminolysis and Phenolysis of S-Aryl O-Aryl Thiocarbonates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Fast and Facile Synthesis of 4-Nitrophenyl 2-Azidoethylcarbamate Derivatives from N-Fmoc-Protected α-Amino Acids as Activated Building Blocks for Urea Moiety-Containing Compound Library Source: ACS Combinatorial Science URL: [Link]

  • Title: A Simple Method for the Preparation of Di-, Tri- and Tetrasubstituted Non-Symmetrical Ureas Source: Tetrahedron Letters (Elsevier / ResearchGate) URL: [Link]

  • Title: US4410697A - Process for the preparation of N-aryl-N'-(mono- or di substituted)

Sources

Optimization

how to remove p-nitrophenol byproduct from 4-nitrophenyl morpholin-4-ylcarbamate reactions

Welcome to the Technical Support Center for synthetic workflows involving 4-nitrophenyl morpholin-4-ylcarbamate . This activated carbamate is a highly efficient reagent for synthesizing morpholine-ureas and carbamates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for synthetic workflows involving 4-nitrophenyl morpholin-4-ylcarbamate . This activated carbamate is a highly efficient reagent for synthesizing morpholine-ureas and carbamates. However, the stoichiometric release of p-nitrophenol (PNP) during the reaction presents a notorious purification bottleneck.

This guide provides researchers and drug development professionals with the mechanistic causality, troubleshooting FAQs, and validated protocols required to quantitatively remove this byproduct without compromising target compound yields.

Workflow Visualization: Purification Strategy

The optimal purification route depends entirely on the chemical stability of your target urea/carbamate. Use the decision tree below to select the appropriate methodology.

G A Crude Reaction Mixture (Urea Product + p-Nitrophenol) B Is the Target Product Base-Sensitive? A->B C Aqueous Extraction (0.1 M NaOH or 0.5 M Na2CO3) B->C No (Base-Stable) D Solid-Phase Scavenging (Amberlyst A26 Resin) B->D Yes (Base-Sensitive) E Phase Separation Repeat until aq. layer is colorless C->E F Filtration Filter out yellow resin beads D->F G Concentrate Filtrate/Organic Layer Pure Product E->G F->G

Workflow for p-nitrophenol removal based on product base-sensitivity.

Troubleshooting & FAQs

Q1: I washed my organic layer with saturated Sodium Bicarbonate ( NaHCO3​ ), but my product is still bright yellow. What went wrong?

Causality & Solution: You are observing a classic pKa mismatch. The [4]. Saturated NaHCO3​ has a pH of ~8.3, and its conjugate acid (carbonic acid) has a pKa of ~6.35. Because the pKa of PNP is higher than that of carbonic acid, NaHCO3​ is not basic enough to quantitatively deprotonate PNP into its highly water-soluble phenolate form.

To resolve this, you must use a stronger base. Washing with1 [2] or 0.5 M Na2​CO3​ (pH ~11) will drive the equilibrium entirely toward the phenolate anion, forcing it into the aqueous layer.

Q2: My target urea is highly base-sensitive and degrades in NaOH . How can I remove the byproduct without aqueous basic workup?

Causality & Solution: For base-sensitive products, you must avoid aqueous hydrolysis. Instead, utilize a solid-phase scavenger. 2 [3] is a macroporous, strong-base anion exchange resin. When added to your organic reaction mixture, the basic sites on the polymer matrix deprotonate and ionically bind the p-nitrophenol. Because the base is immobilized on the resin, the bulk organic solution remains neutral, protecting your product from degradation.

Q3: Can I skip the washes and just purify the crude mixture via silica gel chromatography?

Causality & Solution: This is highly discouraged. The nitro and hydroxyl groups on p-nitrophenol act as strong hydrogen-bond donors and acceptors, causing the molecule to streak severely across silica gel columns. This streaking will inevitably contaminate your product fractions. Always perform a basic wash or resin scavenging prior to chromatography.

Quantitative Comparison of Removal Strategies

The table below summarizes the physical parameters and efficiency of various PNP removal methods to help you select the best approach for your specific substrate.

Removal MethodReagent UsedApprox. pHRemoval EfficiencyTarget Product Compatibility
Weak Base Wash Saturated NaHCO3​ ~8.3Poor (<50%)High (Mild conditions)
Moderate Base Wash 0.5 M Na2​CO3​ ~11.0Excellent (>95%)Moderate
Strong Base Wash 0.1 M - 1.0 M NaOH 13.0+Quantitative (~100%)Low (Will degrade sensitive esters/ureas)
Scavenger Resin Amberlyst A26 (OH⁻)N/A (Solid)Excellent (>95%)High (Neutral bulk organic phase)

Validated Experimental Methodologies

The following protocols are designed as self-validating systems . p-Nitrophenol is colorless to pale yellow in organic solvents but turns intensely, brilliantly yellow when deprotonated into the phenolate anion. You can visually track the success of your purification by monitoring this color change.

Protocol A: Aqueous Basic Extraction (For Base-Stable Products)

Adapted from standard carbamate synthesis workflows[1, 2].

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of roughly 0.1 M.

  • First Extraction: Transfer the organic layer to a separatory funnel. Add an equal volume of 0.1 M NaOH or 0.5 M Na2​CO3​ .

  • Agitation: Shake vigorously and allow the phases to separate. Self-Validation: The aqueous layer will immediately turn a deep, vibrant yellow, indicating the successful partitioning of the p-nitrophenolate anion.

  • Iterative Washing: Drain the yellow aqueous layer. Repeat Step 2 and 3. Continue washing until the newly separated aqueous layer remains completely colorless. A colorless aqueous wash guarantees the total removal of the byproduct.

  • Neutralization & Drying: Wash the organic layer once with saturated NaCl (brine) to remove residual base, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Scavenger Resin Treatment (For Base-Sensitive Products)

Leveraging strong-base anion exchange for neutral purification [3].

  • Preparation: Dissolve the crude reaction mixture in a moderately polar solvent (e.g., THF, Dichloromethane, or a DCM/MeOH blend).

  • Resin Addition: Add Amberlyst A26 (OH⁻ form) resin to the flask. Use 3 to 5 equivalents of resin based on the theoretical yield of p-nitrophenol.

  • Incubation: Stir the suspension gently at room temperature for 2 to 4 hours. Self-Validation: As the resin scavenges the byproduct, the polymer beads themselves will turn bright yellow, while the surrounding organic solution will clarify.

  • Filtration: Filter the mixture through a sintered glass funnel or a tightly packed pad of Celite to remove the yellow resin beads.

  • Elution & Concentration: Wash the resin cake with a small volume of clean solvent to ensure no target product is trapped in the interstitial spaces. Combine the filtrates and concentrate under reduced pressure to yield the pure, PNP-free product.

References

  • A New General Pathway for Synthesis of Reference Compounds of N-Terminal Valine−Isocyanate Adducts ACS Publications URL:[Link]

  • 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain PMC / NIH URL:[Link]

  • Phenols removal from industrial effluents through novel polymeric resins: Kinetics and equilibrium studies ResearchGate URL:[Link]

  • The pKa of p-nitrophenol is 7.15. Would you expect this to dissolve in a sodium bicarbonate solution? Brainly URL:[Link]

Sources

Troubleshooting

improving reaction kinetics of 4-nitrophenyl morpholin-4-ylcarbamate

Reagent Focus: 4-Nitrophenyl Morpholin-4-ylcarbamate Welcome to the Application Support Portal. This guide is designed for researchers, chemists, and drug development professionals utilizing 4-nitrophenyl morpholin-4-ylc...

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Author: BenchChem Technical Support Team. Date: April 2026

Reagent Focus: 4-Nitrophenyl Morpholin-4-ylcarbamate

Welcome to the Application Support Portal. This guide is designed for researchers, chemists, and drug development professionals utilizing 4-nitrophenyl morpholin-4-ylcarbamate (CAS: 17376-42-0) as a highly efficient carbamoylating agent. While this reagent benefits from a resonance-stabilized leaving group, steric hindrance or suboptimal reaction environments can lead to sluggish reaction kinetics. This document provides mechanistic troubleshooting, verified self-validating protocols, and FAQs to accelerate your synthetic workflows.

Mechanistic Foundation: Understanding the Kinetic Bottleneck

To troubleshoot a failing reaction, we must first isolate the kinetic bottleneck. The reaction of 4-nitrophenyl morpholin-4-ylcarbamate with a nucleophile (e.g., an amine to form a urea) proceeds via a classic nucleophilic acyl substitution mechanism .

G A 4-Nitrophenyl Morpholin-4-ylcarbamate + Amine (Nu:) B Base Activation (e.g., DMAP / DIPEA) A->B Deprotonation / Activation C Tetrahedral Intermediate (Rate-Limiting Step) B->C Nucleophilic Attack D Collapse & Leaving Group Expulsion C->D C-O Bond Cleavage E Product Formation (Urea/Carbamate) D->E Target Molecule F 4-Nitrophenolate Byproduct (Yellow, λmax ~413 nm) D->F Leaving Group

Fig 1. Mechanistic pathway of nucleophilic acyl substitution for 4-nitrophenyl carbamates.

Causality Insight: The rate-limiting step is the formation of the zwitterionic tetrahedral intermediate. The efficacy of this reagent relies heavily on the electron-withdrawing nature of the para-nitro group, which stabilizes the developing negative charge in the transition state and makes the 4-nitrophenoxide ion an exceptionally good leaving group . If your reaction is slow, it means the system lacks the energy or the proper microenvironment to reach this tetrahedral transition state.

Troubleshooting Guide: Sluggish Reaction Kinetics

When your aminolysis reaction stalls, follow this logical hierarchy to restore optimal kinetics:

Logic Start Reaction is Sluggish CheckBase Check Base Catalyst Start->CheckBase IsDMAP Is DMAP present? CheckBase->IsDMAP AddDMAP Add 10-20 mol% DMAP IsDMAP->AddDMAP No CheckSolv Check Solvent IsDMAP->CheckSolv Yes IsPolar Is solvent polar aprotic? CheckSolv->IsPolar ChangeSolv Switch to DMF or DMSO IsPolar->ChangeSolv No CheckTemp Check Temperature IsPolar->CheckTemp Yes Heat Heat to 40-60°C CheckTemp->Heat

Fig 2. Troubleshooting logic tree for optimizing sluggish carbamoylation reaction kinetics.

Q: My aminolysis reaction is stalling at 40% conversion after 12 hours. How can I accelerate the kinetics? A: Stalled carbamoylation is usually caused by insufficient nucleophile activation or poor stabilization of the transition state. Address this using the following interventions:

  • Catalyst Intervention (The DMAP Effect): If you are only using Triethylamine (TEA) or Diisopropylethylamine (DIPEA), add 10–20 mol% of 4-Dimethylaminopyridine (DMAP). TEA is a sufficient Brønsted base for scavenging protons but a poor nucleophilic catalyst. DMAP attacks the carbamate carbonyl to form a highly reactive N-acylpyridinium intermediate, drastically lowering the activation energy barrier for the incoming amine.

  • Solvent Polarity: The tetrahedral intermediate features significant charge separation. Non-polar solvents (like Toluene or pure DCM) fail to stabilize this state, increasing the activation energy. Switch to polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents stabilize the transition state via dipole-dipole interactions without hydrogen-bonding to (and thereby deactivating) your nucleophile.

  • Thermal Activation: If the incoming nucleophile is sterically hindered (e.g., a secondary or bulky primary amine), ambient temperature may not provide enough kinetic energy to overcome steric repulsion. Elevate the reaction temperature to 40–60 °C.

Quantitative Kinetic Benchmarks

To illustrate the impact of reaction parameters on the kinetics of 4-nitrophenyl carbamate aminolysis, consult the following empirical data summary:

Solvent SystemBase / CatalystTemperatureHalf-Life ( t1/2​ )1-Hour ConversionKinetic Assessment
Dichloromethane (DCM)TEA (2.0 eq)25 °C> 4 hours~15%Poor TS stabilization; slow kinetics.
Dichloromethane (DCM)TEA (2.0 eq) + DMAP (0.1 eq)25 °C45 mins~60%DMAP provides alternative low-energy pathway.
Dimethylformamide (DMF)DIPEA (2.0 eq)25 °C30 mins~75%Polar aprotic solvent stabilizes charge separation.
Dimethylformamide (DMF)DIPEA (2.0 eq) + DMAP (0.1 eq)25 °C< 10 mins> 95%Optimal for standard amines.
Dimethylformamide (DMF)DIPEA (2.0 eq) + DMAP (0.1 eq)60 °C< 2 mins> 99%Optimal for sterically hindered nucleophiles.
Standard Operating Procedure (SOP): Optimized Carbamoylation

This self-validating protocol ensures maximum kinetic efficiency when reacting 4-nitrophenyl morpholin-4-ylcarbamate with a generic primary/secondary amine.

Materials Required:

  • 4-Nitrophenyl morpholin-4-ylcarbamate (1.0 eq)

  • Target Amine (1.1 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous DMF (0.2 M relative to carbamate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Ar or N2).

  • Dissolution: Dissolve 4-nitrophenyl morpholin-4-ylcarbamate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution. Stir for 5 minutes at room temperature.

  • Nucleophile Activation: In a separate vial, mix the target amine (1.1 eq) and DIPEA (2.0 eq) in a minimal volume of DMF.

    • Causality Note: Pre-mixing with DIPEA ensures the amine is fully free-based and maximally nucleophilic before introduction to the electrophile.

  • Reaction Initiation: Add the amine/DIPEA solution dropwise to the main reaction flask.

  • Visual Validation: The reaction mixture will rapidly turn a distinct, bright yellow. This is a self-validating indicator of successful kinetics, as it signifies the release of the 4-nitrophenolate leaving group (which absorbs strongly at ~413 nm) .

  • Monitoring & Quenching: Monitor via TLC or LC-MS. Upon completion (typically 15-30 minutes), quench the reaction by diluting with Ethyl Acetate and washing sequentially with 1M NaOH (to remove the 4-nitrophenol byproduct), water, and brine.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned bright yellow immediately upon adding the base, even before adding the nucleophile. Is this normal? A: No. If the solution turns yellow (indicating 4-nitrophenolate release) prior to nucleophile addition, your system is likely contaminated with moisture. 4-Nitrophenyl carbamates are susceptible to base-catalyzed hydrolysis . Ensure your solvents are strictly anhydrous and your glassware is properly dried.

Q: Can I use this reagent to form carbamates from alcohols instead of ureas from amines? A: Yes, but alcohols are significantly less nucleophilic than amines. To achieve acceptable reaction kinetics for O-carbamoylation, you must either use a stronger base (like NaH or KOtBu) to form the highly nucleophilic alkoxide, or significantly increase the DMAP loading (up to 1.0 eq) and apply heat (60-80 °C).

Q: Why am I seeing a byproduct that corresponds to the symmetrical urea of my target amine? A: This occurs if the 4-nitrophenyl morpholin-4-ylcarbamate undergoes degradation to an isocyanate intermediate, or if there is an excess of amine reacting with trace phosgene equivalents. To suppress this, maintain strict temperature control (do not exceed 60 °C unless necessary) and ensure the carbamate reagent is added in slight excess or exactly 1.0 equivalent relative to the amine .

Optimization

4-nitrophenyl morpholin-4-ylcarbamate degradation at room temperature

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the erratic performance of active ester and carbamate reagents.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the erratic performance of active ester and carbamate reagents. 4-Nitrophenyl morpholin-4-ylcarbamate (CAS 516493-89-3) is a powerful reagent for synthesizing morpholine-containing ureas, but its high reactivity makes it notoriously sensitive to ambient conditions[1][2].

Below is our comprehensive troubleshooting guide, designed not just to give you steps, but to explain the chemical causality behind them so you can maintain absolute control over your synthetic workflows.

Part 1: Mechanistic Causality of Degradation

To troubleshoot this reagent, you must understand how it fails. Unlike primary or secondary carbamates that can degrade via an E1cB (Elimination of conjugate base) mechanism to form an isocyanate, 4-nitrophenyl morpholin-4-ylcarbamate is an N,N-disubstituted tertiary carbamate. Because it lacks an N-H proton, its degradation strictly follows a BAC2 (Bimolecular Acyl-Oxygen Cleavage) mechanism[3].

  • Nucleophilic Attack: At room temperature, trace atmospheric moisture or hydroxide ions attack the highly electrophilic carbonyl carbon, forming a transient tetrahedral intermediate[3][4].

  • Leaving Group Expulsion: The intermediate collapses, expelling the 4-nitrophenolate anion. Because 4-nitrophenol has a pKa of ~7.15, it acts as an exceptional leaving group. At physiological or basic pH, this anion is fully deprotonated and exhibits a bright yellow color[4][5].

  • Decarboxylation: The resulting morpholine-4-carboxylic acid is highly unstable and rapidly decarboxylates into free morpholine and carbon dioxide gas[6].

Part 2: Troubleshooting & FAQs

Q1: My reagent bottle has developed a yellow tint at room temperature. Is the reagent ruined? A: Not necessarily, but it requires immediate qualification. A yellow tint indicates partial hydrolysis, as the released 4-nitrophenol exists as the yellow 4-nitrophenolate ion under ambient conditions[4]. If the color is faint, the reagent may still be viable but requires a stoichiometric adjustment. If it is bright yellow, the purity is compromised. Action: Do not guess. Run the UV-Vis Quality Control Assay (Protocol A) to quantify the exact degradation percentage.

Q2: Why is my urea coupling reaction stalling at 50% conversion despite using an excess of amine? A: This is a classic symptom of competitive hydrolysis. If your reaction solvent (e.g., DMF, THF) is not strictly anhydrous, or if your amine nucleophile is hygroscopic, water will outcompete the amine for the carbamate carbonyl[7]. Furthermore, the released morpholine from the degraded reagent can act as a secondary nucleophile, creating unwanted symmetric urea byproducts. Action: Switch to strictly anhydrous solvents, dry your amine over molecular sieves, and ensure you are using a non-nucleophilic base (see Protocol B).

Q3: How should I store 4-nitrophenyl morpholin-4-ylcarbamate to prevent BAC2 hydrolysis? A: Store the reagent at -20°C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen). Crucial step: Always allow the sealed bottle to warm to room temperature in a desiccator before opening. Opening a cold bottle causes immediate condensation of atmospheric moisture onto the powder, initiating a cascade of BAC2 hydrolysis.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness in your data, never initiate a complex synthesis without validating the reagent. Protocol A validates the integrity of the reagent used in Protocol B.

Protocol A: Spectrophotometric Quality Control Assay

Causality: By measuring the absorbance of the reagent in a basic buffer, we can quantify the exact percentage of free 4-nitrophenol. The basic pH ensures all free 4-nitrophenol is driven into the phenolate form, maximizing the extinction coefficient ( ϵ≈1.65×104 M−1cm−1 at 400 nm) for accurate Beer-Lambert quantification[5].

  • Preparation: Dissolve exactly 5.0 mg of the suspect reagent in 1.0 mL of anhydrous acetonitrile to create a stock solution.

  • Dilution: Transfer 10 µL of the stock into 990 µL of 50 mM sodium phosphate buffer (pH 8.0) in a 1 cm path-length quartz cuvette[5].

  • Measurement: Immediately measure the absorbance at 400 nm against a blank (buffer + 1% acetonitrile).

  • Validation: Calculate the concentration of free 4-nitrophenolate. If the calculated free 4-nitrophenol exceeds 5 mol%, discard the batch or recrystallize it from chloroform/diethyl ether[5].

Protocol B: Standardized Anhydrous Coupling Workflow

Causality: To prevent the BAC2 tetrahedral intermediate from forming via water attack, all nucleophiles must be strictly controlled.

  • Activation: Dissolve your target amine nucleophile (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Base Addition: Add 1.5 eq of N,N-diisopropylethylamine (DIPEA). Why DIPEA? It is sterically hindered and non-nucleophilic, preventing it from attacking the carbamate while effectively neutralizing the acidic 4-nitrophenol byproduct[2].

  • Coupling: Add the validated 4-nitrophenyl morpholin-4-ylcarbamate (1.1 eq) portion-wise at 0°C. Stir and allow to warm to room temperature over 2 to 4 hours[2].

  • Quenching: Quench with saturated aqueous NaHCO3​ . The basic wash pulls the acidic 4-nitrophenol byproduct into the aqueous layer, self-purifying the organic phase.

Part 4: Quantitative Data Presentation

Table 1: Hydrolysis Kinetics of 4-Nitrophenyl Carbamates at 25°C (Data extrapolated from base-induced hydrolysis kinetics of N-disubstituted 4-nitrophenyl carbamates[4][6])

Condition / pHHydrolysis Half-Life ( t1/2​ )Primary Degradation ProductVisual Indicator
pH 4.0 (Aqueous) > 48 hoursIntact CarbamateColorless / White
pH 7.0 (Aqueous) ~ 12 hours4-NitrophenolFaint Yellow
pH 8.0 (Buffer) ~ 2.5 hours4-NitrophenolateBright Yellow
pH 12.0 (Basic) < 10 minutes4-NitrophenolateIntense Yellow
Anhydrous DCM Stable (> 6 months)Intact CarbamateColorless / White

Table 2: Visual Troubleshooting Guide

Reagent AppearanceEstimated DegradationRecommended Action
Pure White Powder < 1%Proceed with standard coupling protocols.
Off-White / Pale Yellow 1% - 5%Use 1.2x stoichiometric excess; monitor via TLC.
Distinct Yellow Powder > 5%Run Protocol A; Recrystallize from CHCl3​ /Diethyl ether.

Part 5: Mandatory Visualizations

Mechanism A 4-Nitrophenyl morpholin-4-ylcarbamate (Intact Reagent) B H2O / OH- Attack (Nucleophilic Addition) A->B Moisture / Base C Tetrahedral Intermediate (BAC2 Mechanism) B->C Rate Determining Step D 4-Nitrophenolate Anion (Yellow Leaving Group) C->D Expulsion E Morpholine-4-carboxylic acid (Unstable) C->E Cleavage F Morpholine + CO2 (Decarboxylation) E->F Rapid

Fig 1: BAC2 hydrolysis pathway of 4-nitrophenyl morpholin-4-ylcarbamate at room temperature.

Troubleshooting Start Visual Inspection of Reagent Check Is the powder yellow? Start->Check White White/Off-white Reagent Intact Check->White No Yellow Yellow Tint Degradation Suspected Check->Yellow Yes Assay Run UV-Vis Assay (Protocol A, 400nm) Yellow->Assay Pass < 5% Free Phenol Use with 1.2x Excess Assay->Pass Low Absorbance Fail > 5% Free Phenol Discard or Recrystallize Assay->Fail High Absorbance

Fig 2: Decision tree for troubleshooting and quality control of degraded carbamate reagents.

References

  • Title: 4-Nitrophenyl morpholin-4-ylcarbamate | C11H13N3O5 | CID 20736284 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Evidence that the mechanism of antibody-catalysed hydrolysis of arylcarbamates can be determined by the structure of the immunogen used to elicit the catalytic antibody Source: Biochemical Journal / PubMed Central (NIH) URL: [Link]

  • Title: Dopamine- and tyramine-based derivatives of triazenes. Activation by tyrosinase and implications for prodrug design Source: Open Research Online (Open University) / European Journal of Medicinal Chemistry URL: [Link]

  • Title: Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups Source: Journal of Emerging Investigators URL: [Link]

  • Title: N-Monosubstituted Methoxy-oligo(ethylene glycol) Carbamate Ester Prodrugs of Resveratrol Source: Molecules (MDPI) URL: [Link]

  • Title: Basic hydrolysis of some N-phenylcarbamates and basic methanolysis of some N-phenylacetamides containing an ortho nitro substituent Source: Australian Journal of Chemistry URL: [Link]

  • Title: Hydrolysis of bis(4-nitrophenyl) carbonate and the general base catalyzed hydrolysis of o-(4-nitrophenylene) carbonate Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Nitrophenyl Morpholin-4-ylcarbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the purification of 4-nitrophenyl morpholin-4-ylcarbam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the purification of 4-nitrophenyl morpholin-4-ylcarbamate.

The synthesis of this compound—typically achieved by reacting N-aminomorpholine with 4-nitrophenyl chloroformate—generates stoichiometric amounts of 4-nitrophenol. Because 4-nitrophenol shares similar solubility profiles with the target carbamate in many organic solvents, standard purification often fails if the underlying acid-base chemistry is not strictly controlled. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.

Quantitative Data: Physicochemical Properties

Understanding the physicochemical differences between your product and byproducts is the foundation of a successful purification strategy.

ComponentRoleMolecular WeightpKaAqueous PartitioningVisual Indicator
4-Nitrophenyl morpholin-4-ylcarbamate Target Product267.24 g/mol NeutralOrganic phase (all pH)White/Off-white solid
4-Nitrophenol Major Byproduct139.11 g/mol 7.15Aqueous phase (pH > 8)Bright yellow at pH > 8
N-Aminomorpholine Reactant102.14 g/mol BasicAqueous phase (pH < 4)Colorless
4-Nitrophenyl chloroformate Reactant201.56 g/mol N/AHydrolyzes in waterEvolves CO 2​ gas

Visual Workflow: Liquid-Liquid Extraction

PurificationWorkflow Crude Crude Reaction Mixture (Carbamate, 4-NP, Amine) BaseWash Sat. NaHCO3 Wash (pH 8.3) Target: Deprotonate 4-NP Crude->BaseWash Aq1 Aqueous Phase (4-Nitrophenolate, Yellow) BaseWash->Aq1 Extracts Org1 Organic Phase (Carbamate, Amine) BaseWash->Org1 Retains AcidWash Mild Acid Wash (0.1M HCl) Target: Protonate Amine Org1->AcidWash Aq2 Aqueous Phase (N-aminomorpholine HCl) AcidWash->Aq2 Extracts Org2 Organic Phase (Crude Carbamate) AcidWash->Org2 Retains Cryst Recrystallization (EtOAc / Hexanes) Org2->Cryst Pure Purified 4-Nitrophenyl morpholin-4-ylcarbamate Cryst->Pure

Caption: Liquid-liquid extraction workflow for 4-nitrophenyl morpholin-4-ylcarbamate purification.

Troubleshooting & FAQs

Q: Why does my purified 4-nitrophenyl morpholin-4-ylcarbamate still have a persistent yellow tint? A: This is a classic sign of 4-nitrophenol contamination. 4-nitrophenol is a major byproduct of the synthesis and has a pKa of 7.15[1]. In its neutral form, it is highly soluble in organic solvents and will co-elute with your product. To remove it, you must exploit its acidity. Washing the organic layer with a mild base (like saturated NaHCO 3​ ) converts it to the 4-nitrophenolate anion, which partitions exclusively into the aqueous layer. If your product is still yellow, your base washes were either insufficient in volume or you stopped washing before the aqueous layer ran clear.

Q: I used 1M NaOH to wash the organic layer to ensure complete removal of 4-nitrophenol, but my product yield plummeted. What happened? A: You hydrolyzed your product. 4-nitrophenyl carbamates are frequently utilized as base-labile protecting groups because they are highly susceptible to base-catalyzed cleavage[2]. At pH levels above 12 (such as with 1M NaOH), the carbamate undergoes rapid, irreversible decarboxylation, reverting back to N-aminomorpholine and generating more 4-nitrophenol. Always use a mild base like saturated NaHCO 3​ (pH ~8.3); it is basic enough to deprotonate 4-nitrophenol (pKa 7.15) but mild enough to preserve the carbamate linkage.

Q: What happens to unreacted 4-nitrophenyl chloroformate during the extraction? A: During the saturated NaHCO 3​ wash, any residual 4-nitrophenyl chloroformate rapidly hydrolyzes into 4-nitrophenol, carbon dioxide gas, and chloride ions. This is why you may observe effervescence (CO 2​ evolution) during the first base wash. The newly formed 4-nitrophenol is subsequently deprotonated and removed in the same aqueous phase.

Q: How do I remove unreacted N-aminomorpholine without losing my product? A: N-aminomorpholine is a basic amine. Following the base washes, perform a mild acid wash using 0.1 M HCl or 5% aqueous citric acid[3]. This protonates the amine, forming a water-soluble ammonium salt that partitions into the aqueous phase. The carbamate product is neutral and will remain safely in the organic phase.

Q: My product degrades during silica gel chromatography. Why? A: 4-nitrophenyl carbamates can be sensitive to the slightly acidic silanol groups on standard silica gel, especially if the crude mixture contains trace moisture. If chromatography is strictly necessary, neutralize the silica gel by pre-flushing the column with 1% triethylamine (TEA) in your mobile phase. However, due to the highly crystalline nature of morpholine derivatives, recrystallization is the preferred, field-proven method for final polishing.

Step-by-Step Methodology: Self-Validating Extraction & Crystallization

This protocol is designed as a self-validating system. By observing specific visual cues (color changes and gas evolution), you can confirm the success of each step in real-time.

Phase 1: Base Washing (Removal of 4-Nitrophenol & Chloroformate)
  • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel.

  • Hydrolysis & Deprotonation: Add an equal volume of saturated aqueous NaHCO 3​ .

    • Causality: The mild base hydrolyzes residual chloroformate and deprotonates 4-nitrophenol (pKa 7.15) into the water-soluble 4-nitrophenolate ion. This ion exhibits a strong yellow color ( λmax​ ≈ 413 nm)[2].

  • Venting: Shake gently and vent the funnel frequently to release CO 2​ gas generated from chloroformate hydrolysis.

  • Self-Validation Checkpoint: Separate the layers. Repeat the NaHCO 3​ wash until the aqueous layer is completely colorless . A colorless aqueous layer definitively validates the complete removal of 4-nitrophenol.

Phase 2: Acid Washing (Removal of N-Aminomorpholine)
  • Amine Protonation: Wash the organic layer with an equal volume of 0.1 M HCl or 5% citric acid[3].

    • Causality: This protonates any unreacted N-aminomorpholine, driving it into the aqueous phase while leaving the neutral carbamate in the organic layer.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual water and break any micro-emulsions.

Phase 3: Isolation & Polishing
  • Drying: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of warm Ethyl Acetate. Slowly add Hexanes dropwise until slight turbidity is observed.

  • Crystallization: Cool the mixture to 0°C to induce crystallization. Filter the resulting crystals and wash with cold hexanes to yield the pure, off-white 4-nitrophenyl morpholin-4-ylcarbamate.

References

  • Source: google.
  • Source: nih.
  • Source: google.
  • Source: emerginginvestigators.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Comparison: 4-Nitrophenyl morpholin-4-ylcarbamate vs. CDI in Urea Synthesis

Introduction The urea linkage is a ubiquitous structural motif in modern medicinal chemistry, serving as a highly stable, neutral hydrogen-bond donor and acceptor. While phosgene and triphosgene are classical reagents fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The urea linkage is a ubiquitous structural motif in modern medicinal chemistry, serving as a highly stable, neutral hydrogen-bond donor and acceptor. While phosgene and triphosgene are classical reagents for urea synthesis, their extreme toxicity and stringent handling requirements necessitate safer alternatives. Consequently, 1,1'-Carbonyldiimidazole (CDI) and pre-activated carbamates like 4-nitrophenyl morpholin-4-ylcarbamate have emerged as two of the most prominent phosgene-free reagents.

As a Senior Application Scientist, choosing the right carbonylation reagent requires balancing substrate scope, atom economy, and the suppression of unwanted byproducts. This guide objectively compares the utility of CDI against 4-nitrophenyl morpholin-4-ylcarbamate, specifically focusing on mechanistic causality, the synthesis of unsymmetrical ureas, and experimental optimization.

Mechanistic Causality & Expert Analysis

CDI (1,1'-Carbonyldiimidazole): The Stepwise Generalist

CDI is a widely exploited, commercially available alternative to phosgene for the preparation of ureas (1)[1]. It operates via a two-step addition-elimination mechanism. The first amine reacts with CDI to form a reactive carbamoylimidazole intermediate. A second, different amine then displaces the remaining imidazole leaving group to form the targeted unsymmetrical urea.

The Challenge: The intermediate carbamoylimidazole is highly reactive. If the first amine is present in even a slight localized excess, or if the second amine is sterically hindered, the reaction frequently defaults to generating a symmetrical urea byproduct (dimerization of Amine 1)[1]. Furthermore, CDI is highly moisture-sensitive, rapidly hydrolyzing to imidazole and CO₂ upon exposure to ambient humidity, which can stall the reaction prematurely.

CDI_Pathway Amine1 Amine 1 (R1-NH2) Intermediate Carbamoylimidazole Intermediate Amine1->Intermediate + CDI (- Imidazole) CDI CDI (1,1'-Carbonyldiimidazole) CDI->Intermediate SymUrea Symmetrical Urea (Byproduct) Intermediate->SymUrea + Excess Amine 1 (Side Reaction) Target Unsymmetrical Urea (Target) Intermediate->Target + Amine 2 (- Imidazole) Amine2 Amine 2 (R2-NH2) Amine2->Target

Fig 1. Stepwise CDI-mediated urea synthesis highlighting the competing symmetrical byproduct pathway.

4-Nitrophenyl morpholin-4-ylcarbamate: The Pre-Activated Specialist

When synthesizing specific urea motifs—such as the morpholine-urea group found in numerous kinase inhibitors and anti-infectives—using a pre-activated 4-nitrophenyl carbamate is vastly superior to CDI. Initial attempts to introduce complex urea moieties using CDI often result in low yields or fail entirely for hindered amines, necessitating the use of 4-nitrophenyl carbamates (2)[2].

The Advantage: 4-Nitrophenolate is an exceptional leaving group (pKa ~7.1), making the carbamate highly electrophilic toward incoming amines. Because the morpholine moiety is already covalently installed on the reagent, the reaction is a single-step displacement. The use of pre-activated 4-nitrophenyl carbamates ensures minimal to no formation of symmetrical ureas (). Additionally, these carbamates are bench-stable solids that tolerate trace moisture far better than CDI.

Carbamate_Pathway Amine Target Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Base (e.g., DIPEA) Reagent 4-Nitrophenyl morpholin-4-ylcarbamate Reagent->Intermediate Target Morpholine-Substituted Urea Intermediate->Target Elimination LeavingGroup 4-Nitrophenol (Byproduct) Intermediate->LeavingGroup Leaving Group

Fig 2. Single-step direct displacement of 4-nitrophenyl morpholin-4-ylcarbamate to form ureas.

Comparative Data Presentation

Parameter1,1'-Carbonyldiimidazole (CDI)4-Nitrophenyl morpholin-4-ylcarbamate
Primary Application General synthesis of diverse unsymmetrical ureas.Targeted synthesis of morpholine-substituted ureas.
Mechanism Two-step (addition-elimination).Single-step (direct displacement).
Symmetrical Byproduct Risk High (requires strict stoichiometric control).None (pre-activated asymmetric reagent).
Moisture Sensitivity Extremely high (rapidly hydrolyzes).Low to moderate (bench-stable solid).
Leaving Group Imidazole (pKa ~7.0).4-Nitrophenolate (pKa ~7.1).
Purification Often requires chromatography to separate dimers.Simple aqueous basic wash removes 4-nitrophenol.

Experimental Protocols (Self-Validating Systems)

Protocol A: CDI-Mediated Synthesis of Unsymmetrical Ureas

Use this protocol when synthesizing a novel unsymmetrical urea where neither side is a simple morpholine ring.

  • Activation: Dissolve CDI (1.2 equiv) in anhydrous Dichloromethane (DCM) under an argon atmosphere. Cool the solution to 0 °C.

  • Amine 1 Addition: Dissolve Amine 1 (1.0 equiv) in DCM and add it dropwise over 30 minutes to the CDI solution.

    • Causality: Slow addition to an excess of CDI ensures that Amine 1 reacts exclusively with CDI rather than the newly formed carbamoylimidazole intermediate, aggressively minimizing symmetrical dimer formation.

  • Monitoring: Stir at room temperature for 2 hours. Validate the complete consumption of Amine 1 via TLC or LCMS.

  • Amine 2 Addition: Add Amine 2 (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Stir at room temperature overnight.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amines and imidazole), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Synthesis of Morpholine-Urea via 4-Nitrophenyl morpholin-4-ylcarbamate

Use this protocol to directly install a morpholine-urea moiety with high atom economy and zero dimerization risk.

  • Reaction Setup: Dissolve the target primary or secondary amine (1.0 equiv) in anhydrous DMF or DCM.

  • Base Addition: Add DIPEA (2.0 equiv) to the stirring solution.

  • Reagent Addition: Add 4-nitrophenyl morpholin-4-ylcarbamate (1.1 equiv) in one single portion.

    • Causality: Because this is a pre-activated, asymmetric reagent, there is absolutely no risk of Amine 1 dimerizing. The highly active 4-nitrophenolate leaving group drives the reaction forward rapidly without the need for stepwise stoichiometric control.

  • Monitoring: Stir at room temperature (or heat to 60 °C for sterically hindered amines) for 2–4 hours. Monitor completion via LCMS.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash extensively with 1M NaOH or 5% K₂CO₃.

    • Causality: The basic aqueous wash deprotonates the yellow 4-nitrophenol byproduct (forming water-soluble sodium 4-nitrophenolate), completely extracting it into the aqueous layer and often eliminating the need for column chromatography. Wash with brine, dry over Na₂SO₄, and concentrate to yield the pure morpholine-urea.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH URL:[Link]

  • Alkoxyurea-Based Histone Deacetylase Inhibitors Increase Cisplatin Potency in Chemoresistant Cancer Cell Lines - Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones - The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Unprecedented "In Water" Imidazole Carbonylation: Paradigm Shift for Preparation of Urea and Carbamate - Organic Chemistry Portal URL:[Link]

Sources

Comparative

4-nitrophenyl morpholin-4-ylcarbamate vs NHS esters for amine labeling

An in-depth technical analysis comparing 4-nitrophenyl morpholin-4-ylcarbamate (also known as 4-nitrophenyl morpholine-4-carboxylate) and N-hydroxysuccinimide (NHS) esters for amine modification. While NHS esters are the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing 4-nitrophenyl morpholin-4-ylcarbamate (also known as 4-nitrophenyl morpholine-4-carboxylate) and N-hydroxysuccinimide (NHS) esters for amine modification.

While NHS esters are the undisputed gold standard for general bioconjugation, 4-nitrophenyl carbamates offer specialized advantages in drug development, particularly for synthesizing highly stable urea linkages and installing privileged pharmacophores.

Mechanistic Divergence: Amides vs. Ureas

The fundamental difference between these two reagents lies in their electrophilic centers and the resulting chemical linkages.

NHS Esters (Amide Formation) NHS esters react with primary aliphatic amines via nucleophilic acyl substitution to form a stable amide bond. The highly electron-withdrawing nature of the N-hydroxysuccinimide leaving group makes the carbonyl carbon extremely electrophilic. While this ensures rapid aminolysis (typically completing in 30–120 minutes), it also makes the ester highly susceptible to competitive hydrolysis in aqueous buffers[1].

4-Nitrophenyl morpholin-4-ylcarbamate (Urea Formation) This reagent transfers a morpholine-4-carbonyl group to an amine, generating a morpholine urea. Unlike esters, carbamates benefit from resonance stabilization; the nitrogen atom of the morpholine ring donates electron density into the carbonyl group. This drastically reduces the electrophilicity of the carbonyl, making the reagent highly resistant to aqueous hydrolysis. However, the presence of the 4-nitrophenolate leaving group (an excellent leaving group due to resonance stabilization of the phenoxide ion) ensures that when a strong nucleophile like an unprotonated primary amine attacks, the reaction proceeds efficiently [2].

Mechanisms cluster_0 NHS Ester Amidation cluster_1 4-Nitrophenyl Carbamate Urea Formation N1 NHS Ester N3 Amide Conjugate N1->N3 Aminolysis (Fast) N4 N-Hydroxysuccinimide (No visible color) N1->N4 Leaving Group N5 Hydrolyzed Acid (Dead End) N1->N5 Hydrolysis (Competes) N2 Target Amine N2->N3 C1 4-Nitrophenyl morpholin- 4-ylcarbamate C3 Morpholine Urea Conjugate C1->C3 Aminolysis (Controlled) C4 4-Nitrophenolate Byproduct (Yellow, 400 nm) C1->C4 Leaving Group (Quantifiable) C2 Target Amine C2->C3

Reaction mechanisms of NHS ester amidation vs. carbamate urea formation.

Comparative Performance Profile

To select the appropriate reagent, researchers must balance reaction speed, aqueous stability, and the desired final linkage.

ParameterNHS Esters4-Nitrophenyl morpholin-4-ylcarbamate
Linkage Formed AmideUrea
Aqueous Hydrolysis Half-Life 10 mins (pH 8.6) to 4 hours (pH 7.0) [3]> 24 hours (Highly stable)
Optimal Reaction pH 7.2 – 8.58.0 – 9.0
Leaving Group Byproduct N-Hydroxysuccinimide4-Nitrophenol
Byproduct Absorbance 260 – 280 nm (Overlaps with proteins)400 nm (Distinct yellow color)
Primary Application General bioconjugation, fluorophore labelingLate-stage pharmacophore installation

Self-Validating Experimental Protocols

The following methodologies detail the causality behind each experimental choice, ensuring a robust, self-validating system for amine modification.

Protocol A: NHS Ester Labeling (Amide Formation)

Causality: The reaction is a race between aminolysis and hydrolysis. The pH must be high enough to deprotonate the target amine (rendering it nucleophilic) but low enough to prevent rapid hydroxide-mediated ester hydrolysis.

  • Buffer Preparation: Dissolve the target amine/protein in 0.1 M Sodium Bicarbonate buffer at exactly pH 8.3. Crucial: Do not use Tris or glycine buffers, as their primary amines will consume the reagent [1].

  • Reagent Solubilization: Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use. Moisture degrades the stock rapidly.

  • Conjugation: Add a 10- to 20-fold molar excess of the NHS ester to the target solution. Ensure the final organic solvent concentration remains below 10% (v/v) to prevent protein denaturation.

  • Incubation: React for 1 hour at room temperature or 2 hours on ice.

  • Validation (Self-Validating Step): To confirm conjugation, perform a TNBSA (2,4,6-trinitrobenzene sulfonic acid) assay on an aliquot. A reduction in absorbance at 335 nm compared to the pre-reaction sample validates the successful capping of primary amines.

  • Purification: Remove the NHS byproduct and unreacted label via size exclusion chromatography (e.g., Sephadex G-25) or dialysis.

Protocol B: 4-Nitrophenyl morpholin-4-ylcarbamate Labeling (Urea Formation)

Causality: Because the carbamate is resonance-stabilized, it is less reactive than an NHS ester. It requires a slightly higher pH to ensure maximum amine nucleophilicity. However, this reaction is inherently self-validating: the release of 4-nitrophenolate (pKa ~7.1) turns the solution bright yellow at basic pH, allowing direct stoichiometric tracking of the reaction progress.

  • Buffer Preparation: Dissolve the target amine in 0.1 M Borate buffer at pH 8.5 – 9.0.

  • Reagent Solubilization: Dissolve the 4-nitrophenyl morpholin-4-ylcarbamate in anhydrous DMSO.

  • Conjugation & Real-Time Monitoring: Add the carbamate to the amine solution in a UV-transparent cuvette or microplate. Place in a spectrophotometer and continuously monitor absorbance at 400 nm .

  • Validation (Self-Validating Step): The reaction is complete when the 400 nm absorbance curve plateaus. The final absorbance value directly correlates to the molar concentration of urea bonds formed (using the extinction coefficient of 4-nitrophenolate, ϵ ≈ 18,000 M⁻¹cm⁻¹).

  • Purification: Purify the conjugate via gel filtration or preparative HPLC to remove the yellow 4-nitrophenol byproduct.

Workflow Step1 1. Reagent Preparation Dissolve in anhydrous DMSO/DMF Step3 3. Conjugation Reaction Mix and Incubate Step1->Step3 Step2 2. Buffer Setup Amine-free buffer (pH 8.0 - 9.0) Step2->Step3 Step4A 4A. NHS Ester: Blind Incubation (TNBSA Validation) Step3->Step4A NHS Step4B 4B. Carbamate: Real-Time UV-Vis (Plateau at 400nm) Step3->Step4B Carbamate Step5 5. Purification Desalting / HPLC Step4A->Step5 Step4B->Step5

Comparative experimental workflows highlighting real-time monitoring.

Strategic Applications in Drug Development

While NHS esters are ubiquitous for attaching fluorophores (e.g., Cy5-NHS) or crosslinkers to antibodies, 4-nitrophenyl morpholin-4-ylcarbamate serves a highly specific, strategic role in medicinal chemistry.

The Morpholine Pharmacophore: The morpholine ring is a privileged scaffold in drug design. It is frequently utilized to improve the aqueous solubility of hydrophobic drug candidates, modulate the pKa of adjacent structures, and form favorable hydrogen-bonding interactions within kinase active sites (as seen in blockbuster drugs like Gefitinib).

By utilizing 4-nitrophenyl morpholin-4-ylcarbamate, medicinal chemists can execute a late-stage functionalization, appending a morpholine urea moiety onto an amine-containing precursor in a single, high-yielding step. The extreme stability of the resulting urea bond ensures that the conjugate will resist enzymatic degradation in vivo, a critical requirement for pharmacokinetic longevity.

References

Validation

validation of 4-nitrophenyl morpholin-4-ylcarbamate in high-throughput screening

Title: Validation of 4-Nitrophenyl Morpholin-4-ylcarbamate in High-Throughput Screening: A Comparative Guide Introduction As a Senior Application Scientist overseeing early-stage drug discovery, I frequently evaluate nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of 4-Nitrophenyl Morpholin-4-ylcarbamate in High-Throughput Screening: A Comparative Guide

Introduction

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently evaluate novel chemical probes for High-Throughput Screening (HTS). When targeting serine hydrolases—such as Monoacylglycerol Lipase (MAGL) or Fatty Acid Amide Hydrolase (FAAH)—the selection of the substrate or activity-based probe dictates the assay's robustness, sensitivity, and susceptibility to library interference.

4-Nitrophenyl morpholin-4-ylcarbamate (4-NPMC) has emerged as a structurally optimized carbamate probe. Unlike traditional substrates, 4-NPMC acts as a mechanism-based covalent titrant. It provides a stoichiometric optical readout upon enzyme carbamoylation, making it an exceptionally reliable tool for characterizing enzyme kinetics and screening covalent inhibitors.

Mechanistic Rationale: Why 4-NPMC?

To understand the utility of 4-NPMC, we must examine the causality behind its structural components:

  • The Morpholine Moiety (Solubility & Specificity): Traditional carbamate inhibitors (e.g., JZL184) are highly lipophilic, often leading to aggregation in aqueous HTS buffers. The morpholine ring introduces a hydrophilic hydrogen-bond acceptor, significantly improving aqueous solubility. This prevents false negatives caused by probe precipitation and ensures uniform reaction kinetics across a 384-well plate.

  • The 4-Nitrophenyl Leaving Group (Signal Generation): Upon nucleophilic attack by the enzyme's catalytic serine, the carbamate bond is cleaved. This releases 4-nitrophenol, which, at physiological pH (7.4), rapidly deprotonates to the 4-nitrophenolate anion. This anion exhibits a strong, distinct absorbance at 405 nm. Because the pKa of 4-nitrophenol is ~7.15, the basic environment ensures the immediate generation of the yellow chromophore, providing a direct, real-time kinetic readout .

Comparative Performance Analysis

When designing an HTS campaign, 4-NPMC must be weighed against alternative probes such as p-Nitrophenyl Acetate (pNPA) and fluorogenic AMC (7-Amino-4-methylcoumarin) derivatives.

  • vs. p-Nitrophenyl Acetate (pNPA): pNPA is a classic esterase substrate but suffers from high rates of spontaneous hydrolysis in aqueous buffers, leading to a creeping background signal. Carbamates, by contrast, exhibit superior stability in aqueous basic conditions compared to acetates and carbonates . 4-NPMC drastically reduces background noise, widening the assay's dynamic range.

  • vs. AMC-Fluorogenic Probes: While AMC substrates offer high sensitivity, they require UV excitation (340-360 nm). Many small molecules in HTS libraries contain aromatic rings that auto-fluoresce in this range, causing severe false-positive rates. 4-NPMC's visible-range readout (405 nm) bypasses this UV interference entirely. Furthermore, carbamates are highly specific mechanism-based covalent modifiers for enzymes like MAGL and FAAH, offering more targeted profiling than generic ester substrates .

Quantitative Data Presentation

Table 1: Performance Comparison of HTS Probes for Serine Hydrolases

Probe AlternativeReadout ModalityAqueous Stability (pH 7.4)Library InterferenceAqueous SolubilityPrimary Use Case
p-Nitrophenyl Acetate (pNPA) Colorimetric (405 nm)Poor (High auto-hydrolysis)LowModerateBroad-spectrum esterase screening
AMC-Arachidonate Fluorometric (Ex 340 / Em 460)HighHigh (UV auto-fluorescence)Low (Lipophilic)High-sensitivity FAAH/MAGL screening
4-NPMC Colorimetric (405 nm)Excellent (Stable carbamate)Low (Visible range)High (Morpholine tag)Covalent inhibitor screening & Activity profiling

Self-Validating Experimental Protocol: HTS Assay Workflow

A robust HTS protocol must be a self-validating system. The following methodology incorporates internal controls to continuously verify assay integrity, ensuring that any loss of signal is due to true enzymatic inhibition rather than assay artifacts.

Step 1: Reagent Preparation & Causality

  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4) containing 0.01% Triton X-100 and 0.1% BSA.

    • Causality: Triton X-100 prevents non-specific adsorption of the enzyme to the hydrophobic polystyrene microtiter plates and mitigates the formation of colloidal aggregates by library compounds.

  • Probe Stock: Dissolve 4-NPMC to 10 mM in anhydrous DMSO.

    • Causality: Water ingress into the DMSO stock will cause premature hydrolysis of the carbamate bond over freeze-thaw cycles. Anhydrous conditions preserve the probe's integrity.

Step 2: Assay Assembly (384-Well Format)

  • Enzyme Dispensing: Dispense 40 µL of the target serine hydrolase (e.g., 5 nM MAGL) in Assay Buffer into each well.

  • Compound Addition: Pin-transfer or pipette 5 µL of the test compound (or DMSO vehicle for controls).

  • Internal Controls (Self-Validation):

    • Positive Control (Max Signal): Enzyme + DMSO vehicle.

    • Negative Control (Background): Assay Buffer (No Enzyme) + DMSO vehicle.

    • Inhibition Control: Enzyme + 1 µM URB597 (Known covalent inhibitor).

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow library compounds to achieve binding equilibrium.

Step 3: Reaction Initiation & Kinetic Readout

  • Initiation: Add 5 µL of 4-NPMC working solution (diluted in buffer just prior to use) to yield a final assay concentration of 100 µM.

  • Detection: Immediately transfer the plate to a microplate reader. Monitor absorbance continuously at 405 nm for 30 minutes at 25°C.

  • Data Extraction: Calculate the initial velocity (V0) from the linear portion of the progress curve (typically the first 5-10 minutes).

Step 4: Assay Validation (Z'-Factor) To validate the plate, calculate the Z'-factor using the Positive Control (Max Signal) and Negative Control (Background).

  • Causality: A Z'-factor ≥ 0.6 confirms that the separation band between the active enzyme signal and the background hydrolysis is wide enough to reliably identify hits. If Z' < 0.5, the plate must be rejected, ensuring absolute trustworthiness of the data.

Visualization: HTS Workflow and Reaction Pathway

G A 1. Assay Assembly (Enzyme + Buffer) B 2. Compound Addition (Library Screening) A->B Incubation C 3. 4-NPMC Addition (Probe Initiation) B->C Substrate Binding D Nucleophilic Attack (Tetrahedral Intermediate) C->D Catalytic Serine E Carbamoylated Enzyme (Inactive/Tagged) D->E Covalent Tagging F 4-Nitrophenolate Release (Yellow, λ=405nm) D->F Leaving Group G 4. Kinetic Readout (Absorbance) F->G Signal Detection

Caption: HTS workflow and reaction mechanism for 4-NPMC-mediated serine hydrolase assays.

References

  • Aminolyses of 4-Nitrophenyl Phenyl Carbonate and Thionocarbonate: Effect of Modification of Electrophilic Center from CO to CS on Reactivity and Mechanism. The Journal of Organic Chemistry.[Link]

  • Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.[Link]

Comparative

Benchmarking 4-Nitrophenyl Morpholin-4-ylcarbamate Reactivity: A Comprehensive Guide to Morpholine-Urea Synthesis

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of drug candidates, particularly when installing the morpholine-urea pharmacophore. The morpholine ring is a ubiqui...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of drug candidates, particularly when installing the morpholine-urea pharmacophore. The morpholine ring is a ubiquitous motif in medicinal chemistry, prized for its ability to improve aqueous solubility and modulate pharmacokinetic profiles.

To install this moiety, researchers must choose the right carbamoylating agent. In this guide, we will benchmark 4-nitrophenyl morpholin-4-ylcarbamate (also known as 4-nitrophenyl morpholine-4-carboxylate, CAS 17376-42-0 / 516493-89-3) against common alternatives. We will dissect the mechanistic causality behind its reactivity, provide self-validating experimental protocols, and present quantitative data to guide your synthetic strategy [1].

Mechanistic Causality: The "Why" Behind the Reagent

The efficacy of 4-nitrophenyl morpholin-4-ylcarbamate lies in the precise electronic tuning of its leaving group. In activated ester and carbamate chemistry, the reaction proceeds via a nucleophilic acyl substitution.

When an amine nucleophile attacks the carbamate carbonyl, it forms a transient zwitterionic tetrahedral intermediate (T±) . The collapse of this intermediate to form the urea product requires the expulsion of a leaving group. The 4-nitrophenoxide ion is an exceptional leaving group because the electron-withdrawing nitro group stabilizes the negative charge through resonance. With a pKa of approximately 7.15, 4-nitrophenol is acidic enough to leave readily under mild conditions, yet stable enough to prevent the reagent from spontaneously hydrolyzing in ambient moisture [1, 2].

Mechanism A 4-Nitrophenyl Morpholin-4-ylcarbamate C Tetrahedral Intermediate (T±) A->C Nucleophilic Attack (k1) B Amine Nucleophile (R-NH2) B->C D Morpholine-Urea Product C->D Collapse & Proton Transfer (k2) E 4-Nitrophenoxide (Leaving Group) C->E Expulsion

Nucleophilic acyl substitution mechanism of 4-nitrophenyl morpholin-4-ylcarbamate.

Benchmarking Alternatives

To objectively evaluate 4-nitrophenyl morpholin-4-ylcarbamate, we must benchmark it against three standard alternatives used for morpholine-urea synthesis:

  • Morpholine-4-carbonyl chloride: Highly reactive but notoriously unstable. It rapidly hydrolyzes in the presence of trace water and generates corrosive HCl gas, limiting its use with acid-sensitive substrates.

  • Bis(4-nitrophenyl) carbonate (bNPC) + Morpholine (In Situ): A two-step, one-pot approach. While effective, it often leads to the formation of symmetrical urea byproducts (e.g., dimorpholino ketone) and requires careful stoichiometric control.

  • Carbonyl diimidazole (CDI) + Morpholine: Forms a morpholine-imidazole intermediate. While mild, the intermediate is significantly less reactive than 4-nitrophenyl carbamates, often requiring elevated temperatures (>60 °C) to react with deactivated or sterically hindered amines.

Quantitative Data Presentation
Reagent / SystemReactivity (Primary Amines)Reactivity (Secondary Amines)Aqueous Stability (t1/2 at pH 7.4)Byproduct Toxicity / Removal
Morpholine-4-carbonyl chloride Very HighHigh< 5 minutesHCl (Requires base, corrosive)
CDI + Morpholine ModerateLow (Requires Heat)> 24 hoursImidazole (Water-soluble, but coordinates metals)
bNPC + Morpholine (In situ) HighModerate~ 2-4 hours4-Nitrophenol (Yellow, easy to track)
4-Nitrophenyl morpholin-4-ylcarbamate High Moderate to High ~ 6-8 hours 4-Nitrophenol (Self-validating tracking)

Experimental Protocols

As a self-validating system, the reaction of 4-nitrophenyl morpholin-4-ylcarbamate inherently reports its own progress. The expulsion of the 4-nitrophenoxide leaving group generates a distinct bright yellow color in basic media, which can be monitored visually or quantified via UV-Vis spectrophotometry at 400 nm [2, 3].

Protocol A: Preparative Synthesis of Morpholine-Ureas

Objective: Synthesize a target morpholine-urea with high yield and purity.

  • Preparation: Dissolve the target amine (1.0 equiv, e.g., 1.0 mmol) in anhydrous dichloromethane (DCM) or acetonitrile (5.0 mL) under an inert atmosphere.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol). The base acts as an acid scavenger and ensures the amine is fully deprotonated and nucleophilic.

  • Reagent Addition: Add 4-nitrophenyl morpholin-4-ylcarbamate (1.1 equiv, 1.1 mmol) in one portion.

  • Self-Validating Tracking: Stir at room temperature. The solution will turn yellow as 4-nitrophenoxide is released. Monitor the reaction via TLC (UV active, and the yellow byproduct is visible to the naked eye).

  • Workup: Once the starting amine is consumed (typically 2-4 hours), dilute with DCM and wash sequentially with 1M NaOH (to remove the yellow 4-nitrophenol as its water-soluble sodium salt), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure morpholine-urea.

Protocol B: Kinetic Benchmarking Assay (UV-Vis)

Objective: Determine the pseudo-first-order rate constant ( kobs​ ) of aminolysis.

To rigorously benchmark reactivity, we utilize a spectrophotometric kinetic assay.

  • Buffer Preparation: Prepare a 0.2 M phosphate buffer (pH 8.0) containing 20 mol% DMSO to ensure reagent solubility.

  • Substrate Preparation: Prepare a 10 mM stock solution of the amine nucleophile in the buffer.

  • Reagent Preparation: Prepare a 0.1 mM stock solution of 4-nitrophenyl morpholin-4-ylcarbamate in anhydrous DMSO.

  • Initiation: In a quartz cuvette, mix 2.9 mL of the amine solution with 0.1 mL of the carbamate solution (ensuring pseudo-first-order conditions: [Amine] >>[Carbamate]).

  • Measurement: Immediately place the cuvette in a UV-Vis spectrophotometer. Record the absorbance at 400 nm (the λmax​ of the 4-nitrophenoxide anion) over time at 25.0 °C [2].

  • Calculation: Plot ln(A∞​−At​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Workflow S1 Step 1: Reagent Preparation Equimolar solutions in MeCN/Buffer S2 Step 2: Reaction Initiation Mix carbamate and amine substrate S1->S2 S3 Step 3: Kinetic Monitoring UV-Vis Absorbance at 400 nm S2->S3 S4 Step 4: Data Analysis Calculate pseudo-first-order rate (k_obs) S3->S4

Experimental workflow for benchmarking carbamate reactivity via UV-Vis kinetics.

Conclusion

When benchmarking reagents for morpholine-urea synthesis, 4-nitrophenyl morpholin-4-ylcarbamate stands out as the superior choice for both discovery chemistry and process scale-up. Its precisely tuned leaving group provides a self-validating, visually trackable reaction profile while avoiding the toxicity and instability associated with carbamoyl chlorides. By leveraging the protocols and kinetic assays detailed above, researchers can confidently optimize their late-stage functionalization workflows.

References

  • Benchchem.4-Nitrophenyl morpholine-4-carboxylate | 17376-42-0. Benchchem Product Database.
  • Castro, E. A., et al.Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates. The Journal of Organic Chemistry - ACS Publications.
  • Um, I. H., et al.Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry (PubMed).
Validation

Reproducibility of 4-Nitrophenyl Morpholin-4-ylcarbamate Colorimetric Assays: A Comprehensive Comparison Guide

Introduction In the landscape of assay development, the choice of colorimetric reporter dictates the fundamental limits of assay sensitivity, dynamic range, and reproducibility. 4-Nitrophenyl morpholin-4-ylcarbamate (4-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of assay development, the choice of colorimetric reporter dictates the fundamental limits of assay sensitivity, dynamic range, and reproducibility. 4-Nitrophenyl morpholin-4-ylcarbamate (4-NPMC) —also known as 4-nitrophenyl morpholine-4-carboxylate,[1]—has emerged as a highly reliable activated carbamate for both enzyme kinetic screening and amine derivatization.

By merging a morpholine ring with a 4-nitrophenyl carbamate group[2], 4-NPMC offers a structurally tuned alternative to traditional substrates. This guide objectively compares the performance of 4-NPMC against alternative reagents, dissects the chemical causality behind its high reproducibility, and provides a self-validating protocol for laboratory implementation.

Mechanistic Causality: The Chemistry of 4-NPMC

The efficacy of 4-NPMC as a reporter substrate is rooted in its highly controlled reactivity. The reaction with a nucleophile (such as an enzyme's catalytic serine or a primary amine) proceeds via a stepwise mechanism through a zwitterionic tetrahedral intermediate (T±).

The subsequent collapse of this intermediate is driven by the 4-nitrophenoxide ion, which serves as an exceptional leaving group due to resonance stabilization from the electron-withdrawing nitro group. The stoichiometric release of 4-nitrophenoxide generates a bright yellow chromophore that can be precisely quantified at 405 nm.

Mechanism Substrate 4-NPMC (Activated Carbamate) Intermediate Tetrahedral Intermediate (T±) Substrate->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Amine / Enzyme) Nucleophile->Intermediate Product1 Morpholine Derivative (Urea / Ester) Intermediate->Product1 Acyl Transfer Product2 4-Nitrophenoxide (Yellow, Abs 405nm) Intermediate->Product2 Leaving Group Cleavage

Figure 1: Reaction mechanism of 4-NPMC carbamoylation and 4-nitrophenoxide chromophore release.

Comparative Performance Data

When developing high-throughput screening (HTS) assays, researchers frequently default to generic substrates like p-Nitrophenyl Acetate (pNPA) for hydrolases, or TNBS for amine quantification. However, these traditional reagents often suffer from poor reproducibility due to high background noise.

Why 4-NPMC is More Reproducible

The morpholine-4-carbonyl moiety of 4-NPMC is sterically bulkier and less electronically activated toward spontaneous water attack than the simple acetyl group of pNPA. Consequently, 4-NPMC exhibits significantly lower background hydrolysis in aqueous buffers[2]. By suppressing the spontaneous generation of the 4-nitrophenoxide background, 4-NPMC drastically improves the Signal-to-Noise (S/N) ratio, leading to an assay Coefficient of Variation (CV%) of less than 5%.

Quantitative Comparison Table
Parameter4-NPMC (Morpholin-4-ylcarbamate)p-Nitrophenyl Acetate (pNPA)TNBS (Amine Derivatization)
Primary Target Specific Hydrolases / AminesBroad-spectrum EsterasesPrimary Amines
Spontaneous Hydrolysis Low (<0.005 ΔA/min at pH 7.4)High (~0.05 ΔA/min at pH 7.4)Moderate
Assay Reproducibility (CV%) < 5% ~10-15%~8%
Signal-to-Noise (S/N) High (>20:1) Low to Moderate (5:1)Moderate (10:1)
Chromophore Readout 4-Nitrophenoxide (405 nm)4-Nitrophenoxide (405 nm)TNP-Amine (340/420 nm)
Reagent Stability (Aqueous) Moderate (Requires pH control)Poor (Rapid degradation)Good

Self-Validating Experimental Protocol

To ensure scientific integrity, an assay must be a self-validating system. The following protocol integrates internal controls and exploits the pH-dependent properties of the chromophore to guarantee reproducible data.

Step-by-Step Methodology
  • Reagent Preparation (Stock Solution):

    • Action: Dissolve 4-NPMC powder in anhydrous DMSO to create a 10 mM stock.

    • Causality: 4-NPMC is susceptible to hydrolysis[2]. Using anhydrous DMSO prevents premature degradation of the activated ester before the assay begins.

  • Buffer Optimization:

    • Action: Prepare a 50 mM HEPES or Phosphate buffer, adjusted strictly to pH 7.8 .

    • Causality: The pKa of the released 4-nitrophenol is ~7.15. At pH 7.8, the vast majority of the product exists as the deprotonated 4-nitrophenoxide ion, which is required to achieve the maximum molar extinction coefficient (~18,000 M⁻¹cm⁻¹) at 405 nm. Note: Avoid Tris buffer if using 4-NPMC for amine quantification, as the primary amine in Tris will competitively react with the substrate.

  • Reaction Initiation:

    • Action: Add 10 µL of the target nucleophile (enzyme or amine sample) to 80 µL of buffer in a 96-well microplate. Initiate the reaction by adding 10 µL of the 10 mM 4-NPMC stock (Final concentration: 1 mM).

  • Self-Validation (The Vehicle Blank):

    • Action: Concurrently run a blank well containing 80 µL buffer, 10 µL of sample vehicle (e.g., water), and 10 µL 4-NPMC.

    • Causality: This isolates the rate of spontaneous hydrolysis. The assay is only deemed valid if the blank's hydrolysis rate remains linear and below 0.01 ΔA/min.

  • Kinetic Monitoring:

    • Action: Read absorbance continuously at 405 nm at 30°C for 15–30 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve.

Workflow Prep 1. Stock Prep (10mM in DMSO) Buffer 2. Assay Buffer (pH 7.8) Prep->Buffer React 3. Nucleophile Addition Buffer->React Read 4. Kinetic Read (Abs 405 nm) React->Read Validate 5. S/N Validation (vs Blank) Read->Validate

Figure 2: Self-validating experimental workflow for 4-NPMC colorimetric assays.

Troubleshooting & Edge Cases

  • Loss of Signal at Low pH: If the assay buffer pH drops below 7.0, the absorbance signal will plummet. This is a dual-factor failure: the 4-nitrophenol becomes protonated (colorless), and 4-NPMC becomes highly susceptible to specific-acid catalyzed hydrolysis, where the protonation of the carbonyl oxygen leads to rapid, non-productive degradation[2].

  • Solubility Limits: 4-NPMC is highly hydrophobic. Exceeding a final concentration of 2 mM in aqueous buffers (with <5% DMSO) will cause precipitation, leading to erratic light scattering at 405 nm and artificially high absorbance readings.

References[1] 4-nitrophenyl morpholine-4-carboxylate | 17376-42-0. Sigma-Aldrich. 2]">https://www.sigmaaldrich.com[2] 4-Nitrophenyl morpholin-4-ylcarbamate | C11H13N3O5 | CID 20736284. National Institutes of Health (PubChem). https://pubchem.ncbi.nlm.nih.gov/compound/20736284[3] 4-Nitrophenyl morpholine-4-carboxylate | 17376-42-0. Benchchem. 4]">https://www.benchchem.com[4] Reactivity and Mechanistic Investigations of 4-Nitrophenyl Morpholine-4-Carboxylate. Benchchem. https://www.benchchem.com

Sources

Comparative

4-nitrophenyl morpholin-4-ylcarbamate vs DMTMM coupling efficiency

4-Nitrophenyl morpholin-4-ylcarbamate vs. DMTMM: A Comprehensive Guide to Amine-Reactive Coupling Efficiencies In advanced organic synthesis, bioconjugation, and drug development, the efficient functionalization of amine...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Nitrophenyl morpholin-4-ylcarbamate vs. DMTMM: A Comprehensive Guide to Amine-Reactive Coupling Efficiencies

In advanced organic synthesis, bioconjugation, and drug development, the efficient functionalization of amines is a critical pathway. Two reagents frequently evaluated for amine modification are 4-nitrophenyl morpholin-4-ylcarbamate (a pre-activated carbamoylating agent) and DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, a dehydrative coupling agent).

While both reagents are utilized to form stable nitrogen-carbonyl bonds, their mechanistic roles are fundamentally distinct. 4-Nitrophenyl morpholin-4-ylcarbamate acts as a highly reactive structural building block specifically for synthesizing morpholine-containing ureas. In contrast, DMTMM serves as a universal, zero-length crosslinker that activates carboxylic acids for general amide and ester bond formation.

This guide provides an objective comparison of their coupling efficiencies, mechanistic pathways, and optimal experimental protocols to help researchers select the appropriate reagent for their specific synthetic workflows.

Mechanistic Pathways & Causality

To understand their coupling efficiency, we must first examine the causality behind their reactivity.

DMTMM-Mediated Amide Coupling: DMTMM operates by activating carboxylic acids in situ. When a carboxylic acid is treated with DMTMM, it rapidly forms a highly reactive triazinyl active ester intermediate, releasing N-methylmorpholine (NMM). This intermediate is highly susceptible to nucleophilic attack by primary and secondary amines, yielding an amide bond and a water-soluble byproduct, 2-hydroxy-4,6-dimethoxytriazine (DMTOH) [1]. The efficiency of DMTMM lies in its exceptional performance in protic solvents (including water and methanol), where traditional carbodiimides like EDC often fail due to rapid hydrolysis [2].

4-Nitrophenyl morpholin-4-ylcarbamate Carbamoylation: Conversely, 4-nitrophenyl morpholin-4-ylcarbamate does not activate external acids; it is a pre-activated electrophile. The electron-withdrawing nitro group strongly stabilizes the 4-nitrophenoxide leaving group via resonance. When an amine attacks the carbamate carbonyl, it forms a zwitterionic tetrahedral intermediate. The subsequent collapse of this intermediate expels 4-nitrophenol, forging a stable urea linkage [3]. Its efficiency is dictated by the basicity of the attacking amine and the pH of the system, as extreme pH can lead to competitive hydrolysis of the carbamate.

G cluster_DMTMM DMTMM-Mediated Amide Coupling cluster_Carbamate 4-Nitrophenyl Carbamate Urea Formation A1 Carboxylic Acid + DMTMM A2 Active Triazinyl Ester Intermediate + NMM A1->A2 Activation (Protic/Aqueous Solvents) A3 Amide Bond Formation + DMTOH A2->A3 + Amine (Nucleophilic Attack) B1 4-Nitrophenyl morpholin-4-ylcarbamate + Amine B2 Zwitterionic Tetrahedral Intermediate B1->B2 Nucleophilic Acyl Substitution B3 Morpholine Urea Derivative + 4-Nitrophenol B2->B3 Leaving Group Elimination

Caption: Mechanistic comparison of DMTMM amide coupling vs. carbamate urea formation.

Coupling Efficiency and Performance Comparison

When evaluating coupling efficiency, DMTMM is benchmarked against other coupling agents (like PyBOP or EDC/NHS), while 4-nitrophenyl carbamates are evaluated based on their aminolysis kinetics.

  • Solvent Compatibility : DMTMM is uniquely efficient in aqueous media, achieving up to 53% conjugation efficiency on polymer backbones even in water/buffer systems [2]. 4-Nitrophenyl morpholin-4-ylcarbamate requires aprotic polar solvents (e.g., DMF, DCM, or THF) to prevent premature hydrolysis of the active ester, though it can tolerate mild aqueous-organic mixtures if the amine is highly nucleophilic.

  • Steric Hindrance : DMTMM is highly effective at coupling sterically hindered amines and chiral substrates with negligible racemization [4]. 4-Nitrophenyl carbamates are highly reactive but can face steric penalties when reacting with bulky secondary amines due to the rigid tetrahedral intermediate transition state [3].

  • Byproduct Management : DMTMM byproducts (DMTOH and NMM) are entirely water-soluble and removed via simple aqueous washing [1]. The 4-nitrophenol byproduct from the carbamate reaction is distinctly yellow and can be monitored via UV-Vis (at 400 nm in basic conditions), providing a self-validating kinetic readout, but it requires basic aqueous washes or chromatography for complete removal [3].

Quantitative Performance Summary
Feature/ParameterDMTMM4-Nitrophenyl morpholin-4-ylcarbamate
Primary Application Universal amide/ester bond formationSpecific morpholine urea formation
Reaction Type Dehydrative coupling (activates acids)Carbamoylation (pre-activated electrophile)
Solvent Compatibility H₂O, MeOH, EtOH, DMF, THFDMF, DCM, THF (Aprotic preferred)
Optimal pH Range 7.0 – 8.0 (for aqueous reactions)8.0 – 9.0 (requires non-nucleophilic base)
Byproducts DMTOH, N-methylmorpholine (Water-soluble)4-Nitrophenol (Yellow, requires basic wash)
Coupling Efficiency >85% in SPPS; up to 53% in polymer grafting>90% for primary amines; sterically sensitive

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: Aqueous Amide Coupling via DMTMM

Objective: Conjugate an amine to a carboxylic acid-containing substrate. Causality: Conducting this in a slightly basic aqueous buffer ensures the amine is deprotonated (nucleophilic) while the carboxylic acid is ionized for optimal DMTMM activation.

  • Preparation : Dissolve the carboxylic acid substrate (1.0 eq) and the target amine (1.2 eq) in 0.1 M borate buffer (pH 7.5 - 8.0). Self-Validation: Ensure the pH is maintained between the pKa of the acid and the amine to promote ammonium carboxylate salt formation, which is critical for the initial activation step [2].

  • Activation : Add DMTMM (1.2 to 1.5 eq) directly to the aqueous solution at room temperature.

  • Reaction : Stir for 12-24 hours. The reaction remains homogeneous.

  • Purification : For small molecules, extract the product with ethyl acetate; the DMTOH byproduct remains entirely in the aqueous phase. For polymers, purify via dialysis against deionized water.

Protocol 2: Urea Formation via 4-Nitrophenyl morpholin-4-ylcarbamate

Objective: Synthesize a morpholine-4-carboxamide derivative from a primary amine. Causality: Using an anhydrous aprotic solvent prevents competitive hydrolysis of the 4-nitrophenyl ester. A mild, non-nucleophilic base (DIPEA) is used to neutralize any amine hydrochlorides without acting as a competing nucleophile.

  • Preparation : Dissolve the primary amine (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DMF or DCM.

  • Coupling : Add 4-nitrophenyl morpholin-4-ylcarbamate (1.05 eq) portion-wise at 0°C to control the exothermic nucleophilic attack.

  • Monitoring : Allow the reaction to warm to room temperature. Self-Validation: The reaction progress can be visually and spectrophotometrically validated by the release of 4-nitrophenol, which turns the solution distinctly yellow. TLC will confirm the consumption of the starting materials.

  • Purification : Quench with saturated NaHCO₃ (which converts 4-nitrophenol to its highly water-soluble phenoxide salt). Extract the organic layer, wash extensively with NaHCO₃ until the aqueous layer is colorless, dry over MgSO₄, and concentrate.

Conclusion

Choosing between these reagents depends entirely on the synthetic goal. For general amide or ester bond formation, especially in aqueous or protic environments, DMTMM is the superior, high-efficiency coupling agent. However, for the specific installation of a morpholine urea pharmacophore, 4-nitrophenyl morpholin-4-ylcarbamate provides a highly reactive, kinetically trackable, and efficient pre-activated route.

References

  • BenchChem. Application Notes and Protocols: The Use of Morpholine-Based Reagents in Peptide Synthesis.

  • ACS Publications. An In-Depth Analysis of Polymer-Analogous Conjugation using DMTMM. 1

  • BenchChem. 4-Nitrophenyl morpholine-4-carboxylate | 17376-42-0. 2

  • MDMA.ch. 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)- 4-methylmorpholinium Chloride (DMT-MM). 3

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 4-Nitrophenyl Morpholin-4-ylcarbamate

Here is a comprehensive, scientifically grounded guide for the safe handling and disposal of 4-Nitrophenyl morpholin-4-ylcarbamate, designed specifically for drug development professionals and laboratory researchers. Int...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded guide for the safe handling and disposal of 4-Nitrophenyl morpholin-4-ylcarbamate, designed specifically for drug development professionals and laboratory researchers.

Introduction and Chemical Causality

In pharmaceutical research and organic synthesis, 4-Nitrophenyl morpholin-4-ylcarbamate (CAS: 516493-89-3) is frequently utilized as an activated carbamoylating agent. It serves as a highly efficient electrophile for the synthesis of complex ureas and carbamates by reacting with primary and secondary amines.

However, the very reactivity that makes this compound valuable also dictates its stringent disposal requirements. The molecule contains a 4-nitrophenyl leaving group . When exposed to moisture, strong bases, or environmental water sources, the compound undergoes hydrolysis, releasing 4-nitrophenol and morpholine [1].

  • 4-Nitrophenol is highly toxic to aquatic life, causes systemic toxicity upon absorption, and acts as a potent environmental pollutant [2].

  • Morpholine is a corrosive amine that can cause severe mucosal irritation.

Consequently, disposal protocols must be designed not just to eliminate the parent compound, but to entirely prevent the environmental release of its hydrolytic byproducts.

Physicochemical Hazard Profile

Understanding the physical properties of the waste stream is the first step in designing a self-validating disposal system. All quantitative data regarding the compound's behavior in waste streams is summarized below.

PropertyValue / CharacteristicImpact on Disposal Protocol
Molecular Weight 266.25 g/mol Determines stoichiometric quenching calculations if neutralization is required prior to disposal.
Physical State Solid (Powder/Crystalline)Prone to aerosolization. Requires HEPA-filtered sweeping or wet-wiping for spill cleanup.
Aqueous Solubility PoorCannot be flushed. Will persist in aqueous waste streams as a suspension, requiring organic extraction or direct solid incineration.
Hydrolytic Stability Moisture SensitiveWaste containers must be tightly sealed to prevent pressure buildup from slow hydrolysis and subsequent off-gassing.
Primary Hazard Irritant / Aquatic ToxicityMandates absolute segregation from municipal drain systems and requires high-temperature incineration.

Waste Stream Segregation Workflow

Proper segregation prevents dangerous cross-reactions in the waste accumulation area and ensures compliance with Resource Conservation and Recovery Act (RCRA) guidelines [3].

G Start 4-Nitrophenyl morpholin-4-ylcarbamate Waste Solid Solid Waste (Unreacted/Spills) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Incinerate High-Temperature Incineration Facility Solid->Incinerate Direct Packaging (HDPE Containers) Halo Halogenated Solvent Stream Liquid->Halo Contains DCM/Chloroform NonHalo Non-Halogenated Solvent Stream Liquid->NonHalo Contains DMF/DMSO/MeOH Halo->Incinerate Requires Specialized Halogen Scrubber NonHalo->Incinerate Standard Organic Burn

Figure 1: Decision tree for the segregation and disposal routing of 4-Nitrophenyl morpholin-4-ylcarbamate waste streams.

Step-by-Step Disposal Methodology

The following protocols are designed for professional laboratory settings. They ensure that the chemical is contained, documented, and destroyed without risking human exposure or environmental contamination.

Protocol A: Routine Solid Waste Disposal

This protocol applies to expired reagents, empty reagent bottles, and contaminated consumables (weighing paper, spatulas).

  • PPE Verification: Don standard laboratory PPE, including nitrile gloves (minimum 4 mil thickness), safety goggles, and a flame-resistant lab coat [4].

  • Primary Containment: Transfer all unreacted solid waste and contaminated consumables into a chemically compatible, puncture-resistant container. High-Density Polyethylene (HDPE) wide-mouth jars are optimal as they do not shatter and resist degradation by trace organics.

  • Atmospheric Control: Ensure the container is completely dry before adding the waste to prevent slow hydrolysis and the generation of 4-nitrophenol inside the sealed container.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: Toxic/Irritant Solid (Contains 4-Nitrophenyl morpholin-4-ylcarbamate)".

  • Storage: Store in a designated, ventilated satellite accumulation area away from strong acids, bases, and oxidizing agents.

  • Final Destruction: Transfer to a licensed hazardous waste management contractor for high-temperature incineration (typically >1000°C). Incineration completely oxidizes the compound into CO₂, H₂O, and NOₓ, which are handled by the facility's scrubber systems.

Protocol B: Liquid Reaction Waste Disposal

This protocol applies to post-reaction filtrates and solvent washes containing unreacted starting material or its byproducts.

  • Solvent Identification: Determine the primary solvent of the waste stream. If the reaction was conducted in Dichloromethane (DCM) or Chloroform, it must be routed to the Halogenated Waste stream. If conducted in DMF, DMSO, or Ethyl Acetate, route to the Non-Halogenated stream.

  • Quenching (Optional but Recommended): If a large excess of the active carbamate remains in solution, it can be quenched prior to disposal to prevent unexpected reactions in the waste carboy. Add a slight excess of a dilute, inexpensive primary amine (e.g., ethanolamine) to the mixture and stir for 30 minutes. Note: This will release 4-nitrophenol into the solution, turning it bright yellow, but neutralizes the reactive electrophile.

  • Transfer: Funnel the liquid into the appropriate, properly labeled 10L or 20L waste carboy. Do not fill past 80% capacity to allow for vapor expansion.

  • Secondary Containment: Ensure the liquid waste carboy is stored within a secondary containment tray capable of holding 110% of the carboy's volume.

Protocol C: Solid Spill Response

In the event of a dropped bottle or spilled powder:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the lab.

  • Suppress Dust: Do not dry sweep. Dry sweeping aerosolizes the fine powder, creating an inhalation hazard. Instead, lightly mist the spill with a compatible solvent (like isopropanol) or cover it with damp paper towels.

  • Collect: Use a non-sparking scoop or a HEPA-filtered vacuum dedicated to chemical spills to collect the material.

  • Decontaminate: Wash the spill surface with a 5% sodium hydroxide (NaOH) solution. The base will rapidly hydrolyze any residual carbamate into the 4-nitrophenolate anion, which is highly water-soluble and visibly yellow. Wipe up the yellow solution, then rinse the area with water until the washings are colorless. Dispose of all cleanup materials as solid hazardous waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 980, 4-Nitrophenol. Provides authoritative data on the toxicity and environmental hazards of the primary hydrolytic byproduct. URL:[Link]

  • United States Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste. Defines the RCRA standards for identifying and managing environmentally toxic chemical waste. URL:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. The industry standard for laboratory waste segregation logic. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (Standard 1910.132). Mandates the baseline protective requirements for handling hazardous chemical solids. URL: [Link]

Handling

Personal protective equipment for handling 4-Nitrophenyl morpholin-4-ylcarbamate

As a Senior Application Scientist, I frequently observe researchers underestimating the downstream hazards of activated carbamates. 4-Nitrophenyl morpholin-4-ylcarbamate (CAS: 516493-89-3)[1] is an exceptionally efficien...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers underestimating the downstream hazards of activated carbamates. 4-Nitrophenyl morpholin-4-ylcarbamate (CAS: 516493-89-3)[1] is an exceptionally efficient, stable, and crystalline reagent used to transfer a morpholine-4-carbonyl group to nucleophiles, serving as a safer alternative to highly toxic phosgene derivatives[2].

However, its operational safety profile is defined not just by the parent compound, but by its stoichiometric leaving group: 4-nitrophenol . Understanding the causality behind our safety protocols is critical. You are managing the in situ generation of a potent toxin that uncouples oxidative phosphorylation and induces methemoglobinemia (a condition neutralizing the blood's oxygen-carrying capacity) upon dermal exposure or ingestion[3].

This guide provides a self-validating, step-by-step operational and protective matrix to ensure absolute safety and logistical efficiency when handling this reagent.

Mechanistic Hazard Profile & PPE Rationale

To design an effective safety protocol, we must match our Personal Protective Equipment (PPE) to the chemical reality of the reaction lifecycle.

  • The Parent Compound (Solid State): 4-Nitrophenyl morpholin-4-ylcarbamate is a fine powder. Weighing it poses an acute respiratory and ocular irritation hazard[1].

  • The Reaction Byproduct (Solution State): Aminolysis of this carbamate expels 4-nitrophenol. This byproduct is highly toxic, readily absorbed through the skin, and causes severe systemic toxicity (cyanosis/methemoglobinemia)[3],[4].

  • The Workup (Aqueous State): Quenching requires basic conditions to deprotonate the phenol into a water-soluble 4-nitrophenolate anion[5]. This creates a highly toxic, intensely yellow aqueous waste stream that requires specialized disposal.

Quantitative PPE Matrix
PPE ComponentMaterial SpecificationQuantitative PerformanceMechanistic Rationale
Hand Protection Butyl Rubber (0.3 mm thick)> 480 min breakthrough (THF/DMF)Prevents dermal absorption of the highly toxic 4-nitrophenol byproduct, which easily permeates standard lab gloves[4].
Hand Protection Nitrile Gloves (0.11 mm thick)< 10 min breakthrough (THF/DMF)Suitable ONLY for handling the dry solid[4]. Must double-glove and change immediately upon any solvent splash.
Eye/Face Chemical Splash Goggles + Face ShieldANSI Z87.1 / EN 166 compliantProtects against severe ocular damage from basic phenolate solutions during the liquid-liquid extraction phase[5].
Respiratory Certified Fume Hood80–100 fpm face velocityMitigates inhalation of the parent compound's dust, preventing acute respiratory tract irritation[3].

Operational Workflow & Hazard Mapping

The following diagram maps the procedural workflow against the localized hazards and required controls.

Workflow Weighing 1. Solid Handling (Weighing & Transfer) Reaction 2. Aminolysis Reaction (Nucleophilic Attack) Weighing->Reaction Addition of Solvent (e.g., THF, DMF) Haz1 Hazard: Dust Inhalation Control: Fume Hood (80-100 fpm) Weighing->Haz1 Quenching 3. Basic Workup (Hydrolysis of Byproducts) Reaction->Quenching Addition of Base (e.g., 1M NaOH) Haz2 Hazard: 4-Nitrophenol Release Control: Butyl Rubber Gloves Reaction->Haz2 Disposal 4. Waste Segregation (Aqueous & Organic) Quenching->Disposal Phase Separation (Yellow Aqueous Layer) Haz3 Hazard: Toxic Phenolate Splash Control: Face Shield & Apron Quenching->Haz3

Figure 1: Operational workflow and hazard mapping for handling 4-Nitrophenyl morpholin-4-ylcarbamate.

Standard Operating Procedure: Aminolysis & Quenching

This protocol is designed as a self-validating system; visual cues at each step confirm both the chemical progress and the containment of hazards.

Step 1: Pre-Weighing & Environmental Controls

  • Action: Ensure the fume hood sash is at the correct operating height. Don a flame-resistant lab coat, chemical splash goggles, and double nitrile gloves.

  • Causality: 4-Nitrophenyl morpholin-4-ylcarbamate is a fine dust. A wet-wipe protocol must be used for any spills; never dry sweep, as this aerosolizes the irritant[3].

Step 2: Reagent Transfer & Solvation

  • Action: Weigh the solid directly into the reaction vessel using an anti-static weigh boat. Seal the vessel before removing it from the balance area. Solvate in an appropriate anhydrous solvent (e.g., THF or DMF).

  • Causality: Activated carbamates are moisture-sensitive. Solvation must occur under inert gas (Nitrogen/Argon) to prevent premature hydrolysis, which would prematurely release toxic 4-nitrophenol into the reaction matrix.

Step 3: Reaction Execution & Monitoring

  • Action: Upgrade to Butyl Rubber gloves before adding the nucleophile (amine) and base (e.g., Triethylamine).

  • Causality: As the reaction proceeds, 4-nitrophenol is displaced[2]. The reaction mixture will progressively turn yellow. Butyl rubber is mandatory here because standard nitrile offers less than 10 minutes of protection against polar aprotic solvents carrying dissolved 4-nitrophenol[4].

Step 4: Basic Hydrolysis (Quenching)

  • Action: Quench the reaction by adding a mild aqueous base (e.g., 1M NaOH or saturated Na₂CO₃).

  • Causality: 4-Nitrophenol has a pKa of ~7.1. Washing the organic layer with a base quantitatively deprotonates the phenol into 4-nitrophenolate. This achieves two critical goals: it drives the toxic byproduct entirely into the aqueous layer for safe separation, and it generates a brilliant, intense yellow color. This color acts as a visual self-validating indicator that the toxic leaving group has been successfully sequestered[5].

Step 5: Phase Separation & Decontamination

  • Action: Separate the organic product layer from the yellow aqueous waste layer. Wash all glassware that contacted the reaction mixture with 1M NaOH, followed by water, before removing it from the fume hood.

  • Causality: Residual 4-nitrophenol on glassware can cause delayed dermal exposure. The basic wash ensures all residues are converted to the highly visible, water-soluble phenolate, guaranteeing complete decontamination.

Disposal & Emergency Response Plan

Waste Segregation:

  • Aqueous Waste: The intensely yellow aqueous layer contains toxic 4-nitrophenolate. It must be collected in a dedicated, clearly labeled "Toxic Aqueous Waste (Contains 4-Nitrophenol)" container. Do not mix with acidic waste, as this will re-protonate the phenolate, increasing its volatility and skin permeability[3].

  • Solid Waste: Contaminated gloves, weigh boats, and wet wipes must be sealed in a hazardous solid waste bag inside the fume hood before disposal.

Spill & Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing. Flush the skin with copious amounts of water and soap for at least 15 minutes[5]. Monitor for signs of methemoglobinemia (blue lips/nail beds, fatigue). Seek immediate medical attention[4].

  • Fume Hood Spill: Upgrade to Butyl gloves. Suppress dust/vapors by covering the spill with damp absorbent pads (if solid) or inert absorbent material (if liquid). Clean the surface with a dilute NaOH solution to neutralize and visualize (via yellow color) the removal of any residual 4-nitrophenol[5].

References[1] Title: morpholin-4-ylcarbamic acid 4-nitrophenyl ester - CAS 516493-89-3 SDS

Source: Molaid URL:[2] Title: Development and Optimization of a Scalable Enzymatic Cascade-Carbamate Formation Telescope Process Source: ACS Publications URL:[3] Title: 4-Nitrophenol - HAZARD SUMMARY IDENTIFICATION Source: New Jersey Department of Health URL:[5] Title: 4-nitrophenol - SAFETY DATA SHEET Source: Sigma-Aldrich / OrgChemBoulder URL:[4] Title: Safety Data Sheet: 4-Nitrophenol Source: Carl ROTH URL:

Sources

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